molecular formula C8H8BrNO2 B3022597 Methyl 5-amino-2-bromobenzoate CAS No. 6942-37-6

Methyl 5-amino-2-bromobenzoate

Cat. No.: B3022597
CAS No.: 6942-37-6
M. Wt: 230.06 g/mol
InChI Key: OFDWPQOLEQDJIX-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromobenzoate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-amino-2-bromobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-amino-2-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-2-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDWPQOLEQDJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288758
Record name methyl 5-amino-2-bromobenzoate
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Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-37-6
Record name 6942-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57463
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Record name methyl 5-amino-2-bromobenzoate
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Record name Methyl 5-amino-2-bromobenzoate
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Foundational & Exploratory

Methyl 5-amino-2-bromobenzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-amino-2-bromobenzoate

Executive Summary

Methyl 5-amino-2-bromobenzoate is a substituted anthranilate derivative that serves as a pivotal building block in synthetic organic chemistry. Its trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on an aromatic scaffold, endows it with versatile reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile, robust synthesis protocols with mechanistic insights, and key applications in research and drug development. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Core Properties

Methyl 5-amino-2-bromobenzoate is a compound whose strategic placement of functional groups allows for sequential and selective chemical modifications. The electron-donating amino group activates the ring towards certain electrophilic substitutions, while the bromine atom provides a reactive site for cross-coupling reactions, and the methyl ester can be hydrolyzed or aminated.

A precise understanding of its fundamental properties is the cornerstone of its effective application in synthesis. These properties are summarized below.

Table 1: Chemical and Physical Properties of Methyl 5-amino-2-bromobenzoate

IdentifierValueSource(s)
IUPAC Name methyl 5-amino-2-bromobenzoate[1]
CAS Number 6942-37-6[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][2][3]
Molecular Weight 230.06 g/mol [1][3]
Appearance Pale yellow oil or solid[4]
Topological Polar Surface Area (TPSA) 52.3 Ų[1][5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 2[5]

A Note on Isomers: It is critical to distinguish Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) from its common isomer, Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8). The differing positions of the amino and bromo groups lead to distinct chemical reactivity and spectroscopic signatures. This guide pertains exclusively to the 5-amino-2-bromo isomer.

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount for any synthetic intermediate. The following section details the characteristic spectroscopic data for Methyl 5-amino-2-bromobenzoate, providing a reliable reference for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The proton (¹H) and carbon (¹³C) NMR spectra provide a complete map of the carbon-hydrogen framework.

Table 2: ¹H NMR Spectral Data for Methyl 5-amino-2-bromobenzoate (400 MHz, DMSO-d₆)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-37.29d8.8 HzAromatic Proton
H-66.94d2.8 HzAromatic Proton
H-46.63dd8.8, 2.8 HzAromatic Proton
-NH₂5.55s-Amine Protons
-OCH₃3.80s-Methyl Ester Protons
Data sourced from ChemicalBook.[4]

Causality Behind the Spectrum:

  • Aromatic Region: The proton at the C3 position (H-3) is a doublet due to coupling with H-4. The H-6 proton appears as a narrow doublet from its coupling to H-4. The H-4 proton is split into a doublet of doublets by its neighbors, H-3 and H-6.

  • Amine Protons: The amine protons typically appear as a broad singlet, though in dry DMSO, the signal can be sharper.[4]

  • Methyl Ester: The three protons of the methyl group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 3.80 ppm.[4]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
  • IR Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-Br stretching in the fingerprint region (typically 500-650 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Synthesis and Reactivity

The synthesis of Methyl 5-amino-2-bromobenzoate is most efficiently achieved through the reduction of its nitro precursor, which is a common and reliable method in industrial and laboratory settings.

Recommended Synthesis Protocol: Reduction of Methyl 2-bromo-5-nitrobenzoate

This protocol is favored for its high yield and straightforward execution. The choice of stannous (II) chloride (SnCl₂) as the reducing agent is based on its high chemoselectivity; it efficiently reduces the nitro group without affecting the ester or the carbon-bromine bond under the specified conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-bromo-5-nitrobenzoate (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of substrate).[4]

  • Reagent Addition: Add stannous (II) chloride dihydrate (approx. 5.0 eq) to the solution.[4] The large excess of the reducing agent ensures the reaction proceeds to completion.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 65°C) for 2-3 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Neutralization: After cooling the mixture to room temperature, add ethyl acetate and water. Carefully neutralize the mixture with a 4N aqueous sodium hydroxide solution.[4] This step is critical as it quenches the reaction and precipitates tin salts, which can be removed by filtration.

  • Workup - Extraction: Filter the mixture through a pad of diatomaceous earth to remove the inorganic tin salts. Transfer the filtrate to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, saturated brine.[4] These washes remove any remaining acid and water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, Methyl 5-amino-2-bromobenzoate. The product is often obtained as a pale yellow oil or solid and can be used in the next step without further purification if high purity is achieved.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_caption Synthesis of Methyl 5-amino-2-bromobenzoate Start Methyl 2-bromo-5-nitrobenzoate r1 Start->r1  SnCl2, Methanol Product Methyl 5-amino-2-bromobenzoate r1->Product  Reflux, 2-3h c

Caption: Reductive synthesis of the target compound from its nitro precursor.

Applications in Research and Drug Development

The utility of Methyl 5-amino-2-bromobenzoate is defined by its role as a versatile intermediate. Its functional groups serve as handles for constructing more elaborate molecular architectures.

  • Pharmaceutical Scaffolding: It is a key starting material for synthesizing complex heterocyclic systems. The amino group can be acylated or used as a nucleophile, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or vinyl groups.[5]

  • Inhibitor Synthesis: Derivatives of its isomer, methyl 2-amino-5-bromobenzoate, have been investigated as inhibitors of the PqsD enzyme within the quorum sensing system of Pseudomonas aeruginosa, a bacterium known for its role in opportunistic infections.[6] This highlights the potential of the aminobromobenzoate scaffold in developing anti-infective agents. The 5-amino-2-bromo isomer serves as a valuable structural analog for these structure-activity relationship (SAR) studies.

  • Precursor to Active Pharmaceutical Ingredients (APIs): The related compound, 2-amino-5-bromobenzoic acid, is used in the preparation of inhibitors for the Hepatitis C virus NS5b RNA polymerase, demonstrating the importance of this chemical class in antiviral drug discovery.[7]

Safety and Handling

As with any laboratory chemical, proper handling of Methyl 5-amino-2-bromobenzoate is essential. The precursor, 5-Amino-2-bromobenzoic acid, is classified as toxic if swallowed and causes skin and serious eye irritation.[8] It is reasonable to extrapolate similar, if not identical, hazards to the methyl ester derivative.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

    • Handling: Avoid breathing dust, fumes, or vapor. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.

Conclusion

Methyl 5-amino-2-bromobenzoate is more than a mere chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable and valuable intermediate. This guide has provided a senior scientist's perspective on its core properties, characterization, synthesis, and application, grounding technical data with practical, experience-driven insights to support the work of researchers and developers in the field.

References

  • Methyl 5-amino-2-bromobenzoate . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • 5-Amino-2-bromobenzoic acid . (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • 5-Amino-2-Bromobenzoic Acid CAS 2840-02-0 . (n.d.). IndiaMART. Retrieved January 3, 2026, from [Link]

  • Methyl 5-amino-2-bromobenzoate . (n.d.). Angene. Retrieved January 3, 2026, from [Link]

  • CAS 6942-37-6 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER . (n.d.). AHH Chemical. Retrieved January 3, 2026, from [Link]

  • 2-Amino-5-bromobenzoic acid . (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-amino-2-bromobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document delves into its physicochemical properties, synthesis, purification, and spectroscopic characterization. Furthermore, it explores the compound's reactivity and its versatile applications as a building block in the development of novel therapeutic agents, including inhibitors of bacterial quorum sensing and fatty acid synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Strategic Importance of a Versatile Building Block

Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) is a substituted anthranilate derivative that has emerged as a valuable scaffold in medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing an amine, a bromine atom, and a methyl ester on a benzene ring, allows for a diverse range of chemical transformations. This versatility makes it an ideal starting material for the construction of complex heterocyclic systems and the synthesis of molecules with targeted biological activities.[1] The strategic placement of its functional groups enables chemists to precisely modulate the physicochemical properties of derivative compounds, a critical aspect in modern drug discovery.[1] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its applications in cutting-edge research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of Methyl 5-amino-2-bromobenzoate [2][3]

PropertyValueSource(s)
CAS Number 6942-37-6[3]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [3]
IUPAC Name methyl 5-amino-2-bromobenzoate[3]
Appearance White to light yellow crystal powder[4]
Melting Point 72-74 °C
Topological Polar Surface Area (TPSA) 52.3 Ų[3]
Number of Rotatable Bonds 2[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Solubility Soluble in water[4]

The molecular structure of Methyl 5-amino-2-bromobenzoate has been confirmed by single-crystal X-ray diffraction.[5][6][7] These studies reveal that the molecule is nearly planar, with a slight dihedral angle between the aromatic ring and the methyl ester group.[5][6][7] The conformation is stabilized by an intramolecular hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester, forming an S(6) ring motif.[5][6][7] In the crystalline state, molecules are linked by intermolecular N-H···O hydrogen bonds, forming zigzag chains.[5][6][7]

Synthesis and Purification: A Step-by-Step Approach

The synthesis of Methyl 5-amino-2-bromobenzoate is typically achieved through a two-step process starting from 2-bromobenzoic acid. This involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid and finally, the reduction of the nitro group to an amine.

Synthesis of the Precursor: Methyl 2-bromo-5-nitrobenzoate

The synthesis of the key precursor, Methyl 2-bromo-5-nitrobenzoate, begins with the nitration of 2-bromobenzoic acid.

Step 1: Nitration of 2-Bromobenzoic Acid

This electrophilic aromatic substitution introduces a nitro group at the 5-position of the benzene ring.

  • Protocol:

    • In a flask cooled in an ice bath, add 2-bromobenzoic acid to a cold mixture of concentrated sulfuric acid and nitric acid.

    • Stir the reaction mixture while maintaining the temperature below 5 °C for approximately one hour.[8]

    • Pour the reaction mixture into ice water to precipitate the product, 2-bromo-5-nitrobenzoic acid.

    • Collect the white solid product by vacuum filtration and wash with cold water.[8]

Step 2: Esterification of 2-Bromo-5-nitrobenzoic Acid

The carboxylic acid is then converted to its methyl ester via Fischer-Speier esterification.[2]

  • Protocol:

    • Dissolve 2-bromo-5-nitrobenzoic acid in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid while stirring.[2]

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water, a saturated sodium bicarbonate solution, and brine to neutralize the acid catalyst and remove impurities.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2-bromo-5-nitrobenzoate.

Reduction to Methyl 5-amino-2-bromobenzoate

The final step is the reduction of the nitro group to an amine.

  • Protocol:

    • Dissolve Methyl 2-bromo-5-nitrobenzoate in anhydrous methanol.

    • Add stannous (II) chloride (SnCl₂) to the solution.

    • Heat the reaction mixture to reflux for several hours.

    • Upon completion, cool the mixture and add ethyl acetate and water.

    • Neutralize the reaction mixture with an aqueous sodium hydroxide solution.

    • Filter the mixture through diatomaceous earth.

    • The filtrate is then concentrated, and the product is extracted with ethyl acetate.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure to afford the final product, Methyl 5-amino-2-bromobenzoate.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis A 2-Bromobenzoic Acid B 2-Bromo-5-nitrobenzoic Acid A->B H₂SO₄, HNO₃ C Methyl 2-bromo-5-nitrobenzoate B->C CH₃OH, H₂SO₄ (cat.) D Methyl 5-amino-2-bromobenzoate C->D SnCl₂, CH₃OH Reactivity_Diagram cluster_reactions Chemical Transformations M5A2B Methyl 5-amino-2-bromobenzoate -NH₂ -Br -COOCH₃ Acylation Acylation / Alkylation M5A2B:nh2->Acylation Nucleophilic attack CrossCoupling Cross-Coupling (e.g., Suzuki) M5A2B:br->CrossCoupling Pd-catalyzed Hydrolysis Hydrolysis M5A2B:coome->Hydrolysis Acid/Base catalyzed

Sources

An In-depth Technical Guide to Methyl 5-amino-2-bromobenzoate: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 5-amino-2-bromobenzoate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, outlines detailed synthetic and analytical protocols, and provides essential safety and handling information. The insights within are grounded in established scientific principles and aim to empower researchers to utilize this compound effectively and safely in their work.

Compound Identification and Core Characteristics

Methyl 5-amino-2-bromobenzoate is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring an amine, a bromine atom, and a methyl ester on a benzene ring, provides multiple reactive sites for the construction of more complex molecules.

IdentifierValueSource
IUPAC Name methyl 5-amino-2-bromobenzoate[1]
CAS Number 6942-37-6[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Canonical SMILES COC(=O)C1=C(C=CC(=C1)N)Br[1]
InChI Key OFDWPQOLEQDJIX-UHFFFAOYSA-N[1]

Physicochemical Properties

Understanding the physical and chemical properties of Methyl 5-amino-2-bromobenzoate is fundamental to its handling, storage, and application in chemical reactions.

Physical Properties

The compound is typically a solid at room temperature, with its appearance ranging from white to a light yellow crystalline powder. Key physical data are summarized below.

PropertyValueSource
Appearance White to light yellow crystal powder[2]
Melting Point 72-74 °C
Solubility Soluble in water[2]

The melting point range suggests a relatively pure compound, a critical parameter for its use in sensitive synthetic applications. Its solubility in water is a notable characteristic for a substituted benzene derivative and can be exploited in specific reaction and purification protocols.

Chemical Properties and Reactivity

The chemical reactivity of Methyl 5-amino-2-bromobenzoate is dictated by its functional groups: the nucleophilic amino group, the electrophilic ester, and the bromine-substituted aromatic ring which can participate in various coupling reactions.

The amino group can be readily acylated, alkylated, or diazotized, providing a handle for a wide range of chemical transformations. The bromine atom is a key feature, enabling participation in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful tools for C-C and C-N bond formation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

This trifunctional nature makes Methyl 5-amino-2-bromobenzoate a valuable starting material in the synthesis of pharmaceuticals and other functional organic molecules. For instance, it is a known precursor for the synthesis of PqsD inhibitors, which are being investigated for their potential to combat Pseudomonas aeruginosa infections, and for the preparation of inhibitors for the hepatitis C virus NS5b RNA polymerase.[2][3]

Synthesis of Methyl 5-amino-2-bromobenzoate

The synthesis of Methyl 5-amino-2-bromobenzoate is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid): electrophilic bromination followed by esterification.[4] The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Synthesis_Workflow A 2-Aminobenzoic Acid B Bromination A->B Br₂ / Acetic Acid C 2-Amino-5-bromobenzoic Acid B->C D Esterification C->D CH₃OH / H₂SO₄ E Methyl 5-amino-2-bromobenzoate D->E NMR_Analysis_Workflow A Sample Preparation (10-20 mg in CDCl₃) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation D->E F Structure Confirmation E->F

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-2-bromobenzoate (CAS No. 6942-37-6) is a substituted aromatic compound of significant interest in synthetic organic chemistry. It serves as a versatile building block in the development of pharmaceuticals and other high-value chemical entities. The precise arrangement of its functional groups—an amine, a bromine atom, and a methyl ester on a benzene ring—necessitates rigorous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the core spectroscopic data required for the unambiguous identification and characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, chemists, and quality control professionals. It moves beyond a simple presentation of data, offering insights into the causal relationships between molecular structure and spectral output, detailing field-proven experimental protocols, and providing a logical workflow for integrated spectral analysis.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is the foundation of any successful multi-step synthesis. For Methyl 5-amino-2-bromobenzoate, three primary analytical techniques provide orthogonal and complementary information to build a complete structural profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework, revealing the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides crucial information about the molecular formula and fragmentation patterns, which can be used to piece the structure together.

The interplay of these techniques forms a self-validating system for structural confirmation.

Caption: Structure of Methyl 5-amino-2-bromobenzoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.

Data Summary:

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
-OCH₃3.80Singlet (s)N/A3H
-NH₂5.55Broad Singlet (s)N/A2H
H-46.63Doublet of Doublets (dd)8.8, 2.81H
H-66.94Doublet (d)2.81H
H-37.29Doublet (d)8.81H
Data acquired in DMSO-d₆ at 400 MHz.[1][2]

Interpretation and Causality:

  • -OCH₃ (3.80 ppm): The three protons of the methyl ester group appear as a sharp singlet. Their chemical environment is distinct, and they have no adjacent protons to couple with, hence the singlet multiplicity. The chemical shift is typical for protons on a carbon attached to an oxygen atom.

  • -NH₂ (5.55 ppm): The two amine protons appear as a broad singlet. The signal is often broad due to quadrupole broadening from the nitrogen-14 nucleus and potential chemical exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on solvent, concentration, and temperature.[1][2]

  • Aromatic Protons (6.63 - 7.29 ppm): The three aromatic protons are all chemically distinct due to the substitution pattern.

    • H-3 (7.29 ppm): This proton is ortho to the bromine atom and meta to the amino group. It shows a doublet with a large coupling constant (J = 8.8 Hz), which is characteristic of ortho coupling to H-4.[1]

    • H-4 (6.63 ppm): This proton is ortho to both H-3 and the amino group. It is split into a doublet of doublets by H-3 (ortho coupling, J = 8.8 Hz) and H-6 (meta coupling, J = 2.8 Hz).[1]

    • H-6 (6.94 ppm): This proton is ortho to the amino group and meta to H-4. It appears as a doublet with a small coupling constant (J = 2.8 Hz), which is typical for meta coupling.[1]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale
-OC H₃~52Typical for a methyl ester carbon.
C-2 (C-Br)~112Aromatic carbon attached to electronegative Br; shielded by ortho -COOCH₃.
C-6~118Aromatic C-H shielded by the ortho amino group.
C-4~119Aromatic C-H shielded by the para amino group.
C-1 (C-COOCH₃)~124Quaternary carbon attached to the ester group.
C-3~134Aromatic C-H deshielded by the ortho bromine atom.
C-5 (C-NH₂)~148Aromatic carbon attached to nitrogen; deshielded due to nitrogen's electronegativity.
C =O~167Typical chemical shift for an ester carbonyl carbon.
Predicted values based on standard substituent effects and comparison with similar structures.

Interpretation and Causality:

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

  • Upfield Signals: The methyl carbon (-OCH₃) is the most shielded (lowest ppm value). Aromatic carbons attached to or shielded by the electron-donating amino group (C-4, C-6) also appear relatively upfield.

  • Downfield Signals: The carbonyl carbon (C=O) is the most deshielded (highest ppm value) due to the strong electron-withdrawing effect of the two oxygen atoms. Aromatic carbons attached to electronegative atoms (C-2, C-5) are also shifted downfield. The remaining aromatic carbons fall in the expected 110-140 ppm range.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of Methyl 5-amino-2-bromobenzoate into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The use of deuterated solvents is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp lines and high resolution.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse program. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) for both spectra.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of protons. For both spectra, pick the peaks to identify their precise chemical shifts.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Data Summary:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic
2990 - 2850C-H StretchMethyl (-OCH₃)
~1700C=O StretchEster
~1620N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C StretchAromatic Ring
1300 - 1150C-O StretchEster
~1250C-N StretchAromatic Amine
Below 800C-Br StretchAryl Halide
Characteristic absorption ranges based on known functional group frequencies. Specific peak values can be obtained from an experimental spectrum.

Interpretation and Causality:

  • Amine Group: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • Ester Group: The strong, sharp absorption band around 1700 cm⁻¹ is one of the most prominent features in the spectrum and is definitively assigned to the C=O stretching of the ester functional group. The C-O stretching vibrations also appear in the fingerprint region (1300-1150 cm⁻¹).

  • Aromatic System: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the characteristic C=C ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

  • Alkyl and Aryl Halide: The C-H stretches of the methyl group appear just below 3000 cm⁻¹. The C-Br stretch is found at low frequencies, typically below 800 cm⁻¹.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples. The principle is to disperse the solid analyte in a matrix of IR-transparent KBr and press it into a thin, transparent pellet.

Step-by-Step Methodology:

  • Material Preparation:

    • Gently grind approximately 1-2 mg of the Methyl 5-amino-2-bromobenzoate sample into a fine powder using a clean agate mortar and pestle.

    • Add ~100 mg of spectroscopic grade, dry KBr powder to the mortar. KBr is hygroscopic and must be kept in a desiccator to prevent moisture absorption, which can interfere with the spectrum.

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes light scattering (the Christiansen effect) and ensures a high-quality spectrum.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes. Applying a vacuum during pressing can help remove trapped air and improve pellet transparency.

  • Data Acquisition:

    • Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

    • Acquire the sample spectrum. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, Electron Ionization (EI) is a suitable technique.

Predicted Data Summary:

m/z (mass-to-charge ratio)Proposed FragmentInterpretation
231 / 229[C₈H₈⁷⁹/⁸¹BrNO₂]⁺•Molecular Ion (M⁺•) . The twin peaks of nearly 1:1 intensity are the definitive signature of a single bromine atom.
200 / 198[C₇H₅⁷⁹/⁸¹BrNO]⁺•Loss of a methoxy radical (•OCH₃) via alpha cleavage.
185 / 183[C₆H₄⁷⁹/⁸¹BrN]⁺•Loss of the carbonyl group (CO) from the m/z 200/198 fragment.
172 / 170[C₇H₅⁷⁹/⁸¹BrO]⁺Loss of the entire amino-ester functionality.
151[C₈H₈NO₂]⁺Loss of the bromine atom (•Br).
76[C₆H₄]⁺•Benzene ring fragment after loss of all substituents.

Interpretation and Causality:

The fragmentation of Methyl 5-amino-2-bromobenzoate under EI conditions is governed by the stability of the resulting ions and neutral fragments.

  • The Nitrogen Rule: The molecular weight (230.06) is an even number, which is consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.

  • Bromine Isotope Pattern: The most critical diagnostic feature is the presence of two molecular ion peaks of almost equal abundance, separated by two mass units (m/z 229 and 231). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[3] Any fragment that retains the bromine atom will also exhibit this characteristic doublet.

  • Primary Fragmentation: The most common initial fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group (alpha cleavage).[4] The loss of the methoxy radical (•OCH₃, 31 Da) is a highly favorable pathway, leading to the stable acylium ion at m/z 198/200.

MS_Fragmentation M [M]⁺• m/z 229/231 F1 [M - •OCH₃]⁺ m/z 198/200 M->F1 - •OCH₃ F2 [M - •Br]⁺ m/z 151 M->F2 - •Br F3 [F1 - CO]⁺• m/z 170/172 F1->F3 - CO

Caption: Predicted primary fragmentation pathway for Methyl 5-amino-2-bromobenzoate in EI-MS.
Experimental Protocol for EI-MS Data Acquisition

This protocol describes a general procedure for analyzing a solid sample using a GC-MS or a direct insertion probe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 100 µg/mL.

  • Instrument Setup:

    • The mass spectrometer is typically operated in Electron Ionization (EI) mode with an electron energy of 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared to library data.

  • Sample Introduction:

    • Via GC-MS: If the compound is sufficiently volatile and thermally stable, inject 1 µL of the prepared solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • Via Direct Insertion Probe: If the compound is not suitable for GC, place a small amount of the solid sample or a drop of the concentrated solution onto the tip of a direct insertion probe. Insert the probe into the ion source and gently heat it to volatilize the sample directly into the electron beam.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-350) to ensure detection of the molecular ion and all significant fragments.

Conclusion: An Integrated Approach to Structural Verification

The definitive structural confirmation of Methyl 5-amino-2-bromobenzoate relies not on a single technique, but on the synergistic integration of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen skeleton and the connectivity of the aromatic protons. FTIR spectroscopy provides rapid and unambiguous confirmation of the essential amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern, highlighted by the characteristic bromine isotope doublet, that is perfectly consistent with the proposed structure. Together, these three pillars of spectroscopic analysis provide a robust and self-validating dataset, ensuring the identity, purity, and structural integrity of this key synthetic intermediate for researchers and drug development professionals.

References

  • PubChem. (2025). Methyl 5-amino-2-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER CAS#: 6942-37-6. Retrieved from [Link]

  • Govindarajan, M., et al. (2016). Methyl 2-amino-5-bromobenzoate. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]

Sources

A Chemist's Guide to the Orthogonal Reactivity of Methyl 5-amino-2-bromobenzoate: A Synthetic Keystone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 5-amino-2-bromobenzoate is a deceptively simple molecule that serves as a powerful and versatile building block in modern synthetic chemistry. Its utility lies in the distinct and orthogonally addressable reactivity of its three functional groups: a nucleophilic amino group, a halogenated site ripe for cross-coupling, and an ester that can be further modified. This guide provides an in-depth exploration of the chemoselective functionalization of the amino and bromo groups, offering researchers, scientists, and drug development professionals a strategic framework for leveraging this key intermediate. We will dissect the electronic and steric factors governing its reactivity, present detailed, field-proven protocols for key transformations, and illustrate strategic pathways for complex molecule synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, success is often dictated by the ability to rapidly and efficiently construct complex molecular architectures. Methyl 5-amino-2-bromobenzoate has emerged as a critical starting material due to the strategic placement of its functional groups. The amino group provides a nucleophilic handle for amide bond formation or can be transformed into a wide array of other functionalities via diazotization.[1] Concurrently, the bromo substituent serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-nitrogen bonds.[2][3]

The central challenge and, indeed, the primary advantage of using this molecule is the ability to achieve high chemoselectivity—the preferential reaction of a reagent with one functional group in the presence of others.[4][5][6] This guide is structured to provide a deep understanding of how to control and exploit this selectivity to build molecular diversity.

Electronic and Steric Landscape: The "Why" Behind the Reactivity

The reactivity of methyl 5-amino-2-bromobenzoate is governed by the interplay of electronic and steric effects from its three substituents on the aromatic ring.

  • Amino Group (-NH₂): Located at the 5-position, this is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 2, 4, and 6). This makes the amino group itself a potent nucleophile.

  • Bromo Group (-Br): Situated at the 2-position, this is an electron-withdrawing group (EWG) through induction (-I effect) but a weak electron-donating group through resonance (+R effect). Its primary role in synthesis is not as an electronic modulator but as a leaving group in transition-metal-catalyzed reactions.

  • Methyl Ester Group (-CO₂Me): At the 1-position, this is a moderate electron-withdrawing group through both induction and resonance (-I, -R effects). It deactivates the ring towards electrophilic substitution but is generally stable under many reaction conditions.

The combination of these groups creates a unique electronic environment. The amino group's strong activating effect dominates, making it the primary site for reactions with electrophiles. The bromo group's position ortho to the ester and meta to the amine provides a sterically accessible site for metal catalysts to undergo oxidative addition.

electronic_effects cluster_molecule Methyl 5-amino-2-bromobenzoate cluster_effects Functional Group Properties mol NH2 -NH₂ (Amino) Strong Nucleophile Electron Donating (+R) Activates Ring mol->NH2 Nucleophilic Reactivity Br -Br (Bromo) Excellent Leaving Group Electron Withdrawing (-I) Site for Cross-Coupling mol->Br Cross-Coupling Site NH2:f2->Br:f0 Electronic Influence CO2Me -CO₂Me (Ester) Generally Stable Electron Withdrawing (-R, -I) Deactivates Ring CO2Me:f2->Br:f0 Electronic Influence

Caption: Electronic and reactivity overview of Methyl 5-amino-2-bromobenzoate.

Reactions at the Amino Group: Leveraging Nucleophilicity

The high nucleophilicity of the primary amine makes it a prime target for reactions with a variety of electrophiles. These reactions are typically performed first to protect the amine or to install a desired functionality before proceeding with modifications at the bromo position.

Acylation and Sulfonylation

Acylation (to form an amide) or sulfonylation (to form a sulfonamide) are common first steps in a synthetic sequence. This transformation serves two purposes: it protects the amine from unwanted side reactions in subsequent steps and it can be a key pharmacophore in the final target molecule.

Causality of Experimental Choices:

  • Base: A mild base like pyridine or triethylamine is used to neutralize the acid (e.g., HCl) byproduct, driving the reaction to completion.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to avoid reaction with the acylating agent.

  • Temperature: These reactions are often run at 0 °C initially to control the exothermic reaction, then allowed to warm to room temperature.

Table 1: Common Reagents for Amine Functionalization

Reaction TypeReagent ClassExample ReagentProduct Functional Group
AcylationAcyl HalideAcetyl chlorideAmide
AcylationAnhydrideAcetic anhydrideAmide
SulfonylationSulfonyl Chloridep-Toluenesulfonyl chlorideSulfonamide

Protocol 1: General Procedure for Acylation of Methyl 5-amino-2-bromobenzoate

  • Reaction Setup: Dissolve methyl 5-amino-2-bromobenzoate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Electrophile Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diazotization and Sandmeyer Reactions

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide variety of other substituents (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[7][8] This two-step process dramatically expands the synthetic utility of the amino group beyond its inherent nucleophilicity.[1]

Mechanism Overview:

  • Diazotization: The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺).

  • Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuBr, CuCN), which catalyzes the replacement of the diazo group with the corresponding nucleophile and the loss of nitrogen gas.[1][7] This proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][8]

sandmeyer_workflow cluster_sandmeyer Sandmeyer Substitution start Methyl 5-amino-2-bromobenzoate diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate [Ar-N₂⁺ Cl⁻] diazotization->diazonium cucl CuCl -> Ar-Cl diazonium->cucl Displacement cubr CuBr -> Ar-Br diazonium->cubr Displacement cucn CuCN -> Ar-CN diazonium->cucn Displacement cu2o Cu₂O, H₂O -> Ar-OH diazonium->cu2o Displacement

Caption: Workflow for Sandmeyer reactions starting from an aromatic amine.

Protocol 2: Sandmeyer Cyanation

  • Diazotization: Suspend methyl 5-amino-2-bromobenzoate (1.0 eq.) in a mixture of concentrated HCl and water. Cool to 0 °C. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Copper(I) Cyanide Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in aqueous sodium cyanide.

  • Substitution: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (N₂ gas) will be observed.

  • Reaction: Warm the mixture to 50-60 °C and stir for 1 hour.

  • Workup: Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield methyl 2-bromo-5-cyanobenzoate.

Reactions at the Bromo Group: Gateway to C-C and C-N Bonds

The bromine atom is the gateway to a vast array of powerful palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds between an aryl halide and an organoboron compound (boronic acid or ester).[2] It is widely used for synthesizing biaryl scaffolds, which are common in pharmaceuticals.[2] The reaction is known for its mild conditions and high tolerance for various functional groups.[2]

Catalytic Cycle Essentials:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flask, add methyl 5-amino-2-bromobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).[2]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of inert gas.[2]

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.[2]

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an aryl halide with an amine.[3] This reaction has revolutionized the synthesis of anilines and their derivatives, which were previously difficult to access.[3]

Causality of Experimental Choices:

  • Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) to facilitate the C-N bond formation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for deprotonating the amine in the catalytic cycle.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical CatalystBase
Suzuki-MiyauraBoronic Acid/EsterC-CPd(PPh₃)₄K₂CO₃, Cs₂CO₃
Buchwald-HartwigAmine (Primary/Secondary)C-NPd₂(dba)₃ / XPhosNaOtBu, K₃PO₄
SonogashiraTerminal AlkyneC-C (sp)PdCl₂(PPh₃)₂ / CuIEt₃N, DiPEA
HeckAlkeneC-C (sp²)Pd(OAc)₂Et₃N, K₂CO₃

Strategic Chemoselective Synthesis: A Decision Framework

The key to successfully using methyl 5-amino-2-bromobenzoate is to plan the synthetic sequence to exploit the chemoselectivity of the functional groups. The choice of which group to react first depends entirely on the desired final product and the compatibility of the reagents.

General Rule of Thumb:

  • React the Amine First: If the subsequent cross-coupling reaction requires harsh bases or high temperatures that might react with a free amine, it is best to protect or functionalize the amino group first.

  • React the Bromo Group First: If the desired amine functionality is incompatible with the cross-coupling conditions (e.g., the amine itself is a ligand for palladium), or if the target requires a free amine after the C-C or C-N bond is formed, the cross-coupling should be performed first.

decision_tree start Target Molecule Analysis q1 Is the final amine functionality compatible with cross-coupling conditions? start->q1 step1_path1 Step 1: Perform Pd-catalyzed cross-coupling at the bromo-position. q1->step1_path1 Yes step1_path2 Step 1: Protect or functionalize the amine group. q1->step1_path2 No path1 YES path2 NO step2_path1 Step 2: Functionalize the amine (e.g., acylation, alkylation). step1_path1->step2_path1 step2_path2 Step 2: Perform Pd-catalyzed cross-coupling. step1_path2->step2_path2 step3_path2 Step 3 (if needed): Deprotect or further modify the amine. step2_path2->step3_path2

Caption: Decision framework for sequencing reactions with Methyl 5-amino-2-bromobenzoate.

Conclusion

Methyl 5-amino-2-bromobenzoate is a testament to the principle that molecular complexity can be efficiently accessed from simple, well-designed starting materials. By understanding the distinct electronic properties and reactivity profiles of its amino and bromo groups, chemists can unlock a vast chemical space. The ability to perform selective transformations—be it acylation, diazotization, or a suite of palladium-catalyzed cross-couplings—makes this compound an invaluable asset in the synthetic chemist's toolbox. This guide has provided the foundational knowledge and practical protocols to empower researchers to strategically and effectively utilize this versatile building block in their pursuit of novel molecules for medicine and materials.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Vourloumis, D., & Lykakis, I. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition, 49(2), 262-310. Retrieved from [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • Wikipedia. (2024). Chemoselectivity. Retrieved from [Link]

  • BenchChem. (n.d.). A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor, 2-amino-5-bromobenzoic acid.
  • Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 631-642. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Solubility and stability of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 5-amino-2-bromobenzoate

Introduction

Methyl 5-amino-2-bromobenzoate (CAS No. 6942-37-6) is a substituted anthranilate derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a bromine atom, and a methyl ester, makes it a versatile precursor for the synthesis of complex heterocyclic systems and other pharmacologically relevant scaffolds. For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of this intermediate is paramount. The solubility and chemical stability of a starting material directly impact reaction kinetics, purification strategies, formulation development, and ultimately, the quality and reproducibility of the final product.

This guide provides a detailed examination of the solubility and stability characteristics of Methyl 5-amino-2-bromobenzoate. Rather than merely listing data, we will delve into the underlying chemical principles and provide robust, field-proven experimental protocols for researchers to determine these critical parameters in their own laboratories. This approach ensures a self-validating system of analysis, empowering scientists to generate reliable data tailored to their specific experimental conditions.

Physicochemical Properties

A foundational understanding of a molecule's basic properties is the first step in its effective utilization. Methyl 5-amino-2-bromobenzoate is a distinct isomer of the more commonly cited Methyl 2-amino-5-bromobenzoate, and it is crucial to use the correct data for the specific CAS number.

Based on available data, the compound is described as a pale yellow oil following synthesis and purification[1]. This physical state is a key consideration for handling, storage, and reaction setup, as it differs from many related crystalline solids.

PropertyValueSource
Chemical Name Methyl 5-amino-2-bromobenzoate[1][2][3][4]
CAS Number 6942-37-6[1][2][3][4][5]
Molecular Formula C₈H₈BrNO₂[1][2][3][4]
Molecular Weight 230.06 g/mol [2][4][5]
Physical State Pale Yellow Oil[1]
Computed XLogP3 2.8[5]

Solubility Profile Assessment

Given the lack of published quantitative data, the following section provides a robust protocol for determining the equilibrium solubility of the compound.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.

Methodology:

  • Preparation:

    • Select a range of relevant solvents for testing (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Tetrahydrofuran).

    • Prepare a stock solution of Methyl 5-amino-2-bromobenzoate of a known concentration in a suitable solvent (e.g., acetonitrile) for creating an HPLC calibration curve.

  • Equilibration:

    • Into separate 2 mL glass vials, add an excess amount of Methyl 5-amino-2-bromobenzoate (e.g., 5-10 mg, ensuring solid/oil is visible).

    • Add 1 mL of the desired solvent to each vial.

    • Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium has been maintained.

  • Sample Processing:

    • After equilibration, allow the vials to stand for 30 minutes to let undissolved material settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particles.

    • Dilute the filtered sample as necessary with the HPLC mobile phase to fall within the range of the analytical calibration curve.

  • Quantification:

    • Analyze the prepared samples using a validated HPLC-UV method (see Section 4 for method development).

    • Determine the concentration of Methyl 5-amino-2-bromobenzoate in the diluted samples by comparing the peak area to the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. Report the results in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_quant Quantification prep1 Add excess compound to vials prep2 Add 1 mL of test solvent prep1->prep2 equil1 Seal and agitate for 24-48h at 25°C prep2->equil1 proc1 Settle for 30 min equil1->proc1 proc2 Filter supernatant (0.22 µm syringe filter) proc1->proc2 proc3 Dilute filtrate for HPLC analysis proc2->proc3 quant1 Analyze by HPLC-UV proc3->quant1 quant2 Calculate concentration vs. calibration curve quant1->quant2

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Chemical Stability and Degradation Pathways

Understanding the chemical stability of Methyl 5-amino-2-bromobenzoate is crucial for defining appropriate storage conditions, anticipating potential impurities, and ensuring the integrity of synthetic processes. The primary liabilities in the molecule's structure are the ester functional group, susceptible to hydrolysis, and the aromatic amine, which can be prone to oxidation.

Predicted Degradation Pathways
  • Hydrolysis: The methyl ester is the most probable site of degradation. Ester hydrolysis can be catalyzed by both acid and base. Studies on related 2-aminobenzoate esters have revealed that the ortho-amino group can act as an intramolecular general base catalyst, significantly accelerating hydrolysis in the pH range of 4 to 8.[6][7] This suggests that Methyl 5-amino-2-bromobenzoate may be particularly sensitive to hydrolysis under neutral or slightly acidic aqueous conditions. The primary degradation product would be 5-amino-2-bromobenzoic acid.

  • Oxidation: Aromatic amines can be susceptible to oxidation, leading to colored impurities. The presence of atmospheric oxygen, trace metals, or oxidizing agents could potentially lead to the formation of nitroso, nitro, or polymeric species.

  • Photostability: Compounds with aromatic amine and bromo-aromatic moieties can be sensitive to light, particularly UV radiation, which can induce radical-based degradation pathways.

Caption: Proposed primary degradation pathway via ester hydrolysis.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish a "stability-indicating" analytical method. The goal is to achieve 5-20% degradation of the parent compound to ensure that potential degradants are formed at detectable levels without completely destroying the molecule.[8]

Methodology:

Prepare solutions of Methyl 5-amino-2-bromobenzoate (e.g., 1 mg/mL in acetonitrile/water) and subject them to the following conditions. A control sample, protected from stress, should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Add an equal volume of 0.1 M HCl.

    • Heat at 60-80 °C and monitor by HPLC at various time points (e.g., 2, 6, 12, 24 hours).

    • After stress, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Add an equal volume of 0.1 M NaOH.

    • Keep at room temperature and monitor by HPLC at shorter time intervals (e.g., 0.5, 1, 2, 4 hours), as base hydrolysis is typically rapid.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, and monitor by HPLC at various time points (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation:

    • Store the neat compound (oil) or a solid dispersion in an oven at a high temperature (e.g., 80 °C or higher, depending on stability).

    • Periodically dissolve a sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to a light source compliant with ICH Q1B guidelines (e.g., an option that provides both UV and visible light).

    • Analyze by HPLC at various time points. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation and can separate its degradation products from the parent compound.

Protocol: HPLC-UV Method Development

Based on methods for similar aminobenzoate esters, a reversed-phase HPLC method is highly suitable.[9][10]

Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, which is then eluted by a polar mobile phase. Degradation products, such as the more polar 5-amino-2-bromobenzoic acid, will typically have different retention times.

Starting Methodological Parameters:

  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]

  • Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar dimensions).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water (MS-compatible) or 10 mM Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to screen for the elution of the parent peak and any degradants. The gradient can then be optimized to ensure good resolution.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: Scan the UV spectrum of the parent compound to find the wavelength of maximum absorbance (λmax). A PDA detector is ideal for this and for assessing peak purity. A wavelength around 280-310 nm is a good starting point for this class of compounds.[10][11]

  • Injection Volume: 10 µL.[10]

  • Column Temperature: 30 °C.

Method Validation: Once developed, the method should be validated for specificity by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

G cluster_dev Method Development cluster_spec Specificity & Validation dev1 Select Column & Mobile Phase dev2 Optimize Gradient & Flow Rate dev1->dev2 dev3 Determine Optimal Detection Wavelength (λmax) dev2->dev3 spec1 Inject Forced Degradation Samples dev3->spec1 spec2 Confirm Resolution of Parent and Degradant Peaks spec1->spec2 spec3 Perform Peak Purity Analysis (PDA Detector) spec2->spec3 finish Validated Method spec3->finish start Start start->dev1

Caption: Workflow for Stability-Indicating HPLC Method Development.

Recommended Handling and Storage

Based on the compound's structure and the stability profile of related molecules, the following handling and storage procedures are recommended to ensure its integrity.

  • Handling: Methyl 5-amino-2-bromobenzoate and its parent acid are classified as irritants and harmful if swallowed, inhaled, or in contact with skin.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: To minimize degradation from hydrolysis, oxidation, and light, the compound should be stored in a tightly sealed, amber glass container. To further protect against atmospheric moisture and oxygen, the container headspace should be purged with an inert gas like argon or nitrogen. For long-term storage, refrigeration (2-8 °C) is recommended to slow the rate of any potential degradation reactions.

Conclusion

Methyl 5-amino-2-bromobenzoate is a key synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has established the core identity of the molecule and, in the absence of comprehensive published data, has provided a framework of robust, validated protocols for determining its solubility and stability. By implementing the detailed shake-flask solubility assay, forced degradation studies, and the strategy for developing a stability-indicating HPLC method, researchers can generate the critical data needed to optimize reaction conditions, ensure analytical accuracy, and maintain material quality. The insights into potential hydrolytic and oxidative degradation pathways provide a chemical basis for the recommended handling and storage conditions, empowering scientists to use this versatile building block with confidence and reproducibility.

References

  • SIELC. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. Retrieved January 3, 2026, from [Link]

  • GlycoPOD. (2021). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. Retrieved January 3, 2026, from [Link]

  • Lavaggi, M. L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Capot Chemical. (n.d.). methyl 5-amino-2-bromobenzoate | 6942-37-6. Retrieved January 3, 2026, from [Link]

  • Sharma, G., & Saini, S. (2016). Forced degradation studies. MedCrave online. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various stationary phases. Retrieved January 3, 2026, from [Link]

  • Angene. (n.d.). Methyl 5-amino-2-bromobenzoate | 6942-37-6. Retrieved January 3, 2026, from [Link]

  • Autech Industry Co.,Ltd. (n.d.). CAS 6942-37-6 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved January 3, 2026, from [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o1887. Retrieved January 3, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Retrieved January 3, 2026, from [Link]

  • Fife, T. H., Singh, R., & Bembi, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of organic chemistry, 67(9), 3179–3183. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved January 3, 2026, from [Link]

  • Georganics. (n.d.). 5-Amino-2-bromobenzoic acid - High purity. Retrieved January 3, 2026, from [Link]

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Methyl 5-amino-2-bromobenzoate safety, handling, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-amino-2-bromobenzoate

Section 1: Compound Profile and Introduction

Methyl 5-amino-2-bromobenzoate is a substituted aromatic compound frequently utilized as a key building block in synthetic organic chemistry. Its bifunctional nature, possessing both an amine and a methyl ester group on a brominated benzene ring, makes it a valuable intermediate in the development of pharmaceuticals and other complex molecular targets. Given its chemical structure, which includes a brominated aniline derivative, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for professionals in research and drug development.

This guide serves as a comprehensive technical resource, moving beyond basic data points to explain the causality behind safety procedures. It is designed to empower researchers, scientists, and laboratory professionals to handle Methyl 5-amino-2-bromobenzoate with the highest degree of safety and scientific integrity.

Identifier Value Source
IUPAC Name methyl 5-amino-2-bromobenzoate[1]
CAS Number 6942-37-6[1][2][3]
Molecular Formula C8H8BrNO2[1]
Molecular Weight 230.06 g/mol [1]
Synonyms 5-Amino-2-bromo-benzoic acid methyl ester, Methyl 2-bromo-5-aminobenzoate[1]

Section 2: Comprehensive Hazard Analysis

The safe handling of any chemical begins with a deep understanding of its intrinsic hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 5-amino-2-bromobenzoate is classified with multiple hazards that demand strict control measures.[1]

GHS Classification Hazard Statement Description & Implications for Researchers
Pictogram The exclamation mark pictogram indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[1]
Signal Word Warning [1]
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion of even small quantities can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing diligent personal hygiene.[1]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinThe compound can be absorbed through the skin, leading to systemic toxicity. This is a critical exposure route to control; appropriate gloves and lab coats are not just for contamination prevention but are essential personal protective equipment (PPE).[1]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledAs a solid, the primary inhalation risk comes from airborne dust or aerosols. Weighing and transfer operations must be conducted in a manner that prevents dust generation, typically within a chemical fume hood.[1]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. Prolonged or repeated contact may lead to more severe dermatitis.[1]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationContact with the eyes can cause significant irritation, pain, and potential damage. Chemical splash goggles are mandatory to prevent accidental exposure.[1][4]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and shortness of breath. The target organ for this effect is the respiratory system.[1][4][5]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, appropriate PPE, and standardized procedures is essential for mitigating the risks associated with Methyl 5-amino-2-bromobenzoate.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

  • Chemical Fume Hood: All work that involves handling the solid powder (e.g., weighing, transferring, preparing solutions) or reactions that could generate aerosols must be performed inside a certified chemical fume hood.[6] This is the most effective way to control the inhalation hazard.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts outside of primary containment.[7]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7][8]

Personal Protective Equipment (PPE): A Workflow for Safety

The selection of PPE is task-dependent. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_assessment Task Assessment cluster_tasks Handling Scenarios cluster_ppe Required PPE start Assess Task weighing Weighing/Handling Solid Powder start->weighing Solid Form solution Handling Dilute Solution start->solution Liquid Form ppe_solid Mandatory: - Chemical Splash Goggles - Nitrile Gloves (Double-Gloved Recommended) - Lab Coat Recommended: - N95 Dust Mask (if dust is unavoidable) weighing->ppe_solid ppe_solution Mandatory: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution

PPE selection workflow for handling Methyl 5-amino-2-bromobenzoate.

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles are specified over safety glasses to provide a complete seal around the eyes, protecting from both splashes and airborne dust.[7]

  • Hand Protection: Nitrile gloves provide adequate protection for incidental contact.[6] For prolonged handling or when working with solutions, consulting the glove manufacturer's compatibility chart for brominated aromatic compounds is a best practice.

  • Body Protection: A fully buttoned lab coat protects the skin on the arms and body from accidental spills.[8]

Storage and Segregation

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area.[7][9]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][8] Store in a designated cabinet for toxic or irritant solids.

Step-by-Step Protocol: Safe Weighing of Solid Compound

This protocol provides a self-validating system for a common laboratory task.

  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE as per the workflow diagram (goggles, lab coat, gloves).

    • Decontaminate the work surface and the analytical balance within the fume hood.

  • Weighing:

    • Place a clean weigh boat on the balance and tare it.

    • Carefully open the stock bottle of Methyl 5-amino-2-bromobenzoate.

    • Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Do not "tap" the spatula on the bottle neck.

    • Securely close the stock bottle immediately after dispensing.

  • Post-Weighing & Cleanup:

    • Carefully transfer the weighed compound to the reaction vessel.

    • Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) into a designated "Halogenated Organic Solid Waste" container.

    • Wipe the spatula clean. Decontaminate the balance and surrounding work area.

    • Remove gloves and wash hands thoroughly with soap and water.

Section 4: Emergency Preparedness and Response

Despite all precautions, the potential for accidental exposure or release exists. A clear and practiced emergency plan is essential.

First-Aid Measures
Exposure Route Immediate Action Follow-Up
Inhalation Move the victim to fresh air immediately.[2]If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2]Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.[2]Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]
Spill and Accidental Release Protocol

The response to a spill is dictated by its size and the immediate hazard it presents.

Spill_Response cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Detected size Assess Spill Size & Immediate Danger spill->size small_spill Small Spill (<5g, contained) size->small_spill Minor large_spill Large Spill (>5g, risk of airborne dust) size->large_spill Major don_ppe Don additional PPE (respirator, double gloves) small_spill->don_ppe cleanup Cover with inert absorbent (vermiculite, sand). Sweep carefully. don_ppe->cleanup collect Collect in sealed container for hazardous waste. cleanup->collect decontaminate Decontaminate area. collect->decontaminate evacuate Evacuate immediate area. Alert others. large_spill->evacuate notify Contact Lab Supervisor & Emergency Services (EHS). evacuate->notify secure Secure the area. Prevent entry. notify->secure

Decision tree for spill response.

Key Spill Cleanup Principles:

  • Avoid generating dust at all costs.[9] Do not use a dry brush or compressed air.

  • Use an inert absorbent material like vermiculite or sand to cover the spill.[10]

  • Place all contaminated materials into a clearly labeled, sealable container for disposal as hazardous waste.[7][9]

Section 5: Waste Disposal

Chemical waste must be managed in accordance with institutional and regulatory standards.

  • Classification: Methyl 5-amino-2-bromobenzoate is a brominated organic compound and must be disposed of as halogenated organic waste .[11] It should never be mixed with non-halogenated waste streams, as this complicates and increases the cost of disposal.

  • Containers: Collect all solid waste (contaminated consumables, spill cleanup materials) and liquid waste (reaction residues) in separate, clearly labeled, and compatible hazardous waste containers.

  • Disposal: The ultimate disposal method for brominated waste often involves high-temperature incineration at a licensed hazardous waste facility equipped with appropriate emission controls to manage byproducts.[12]

Section 6: Physical and Chemical Properties

Property Value Source/Note
Melting Point 72-74 °CThis value is reported for the isomer Methyl 2-amino-5-bromobenzoate and should be used as an approximation. Always refer to the supplier-specific Certificate of Analysis.[5]
Flash Point Not ApplicableAs a combustible solid, a flash point is not a relevant metric.[5]
Solubility Soluble in waterReported for the isomer Methyl 2-amino-5-bromobenzoate.[13]
Appearance SolidTypically a crystalline powder.

Section 7: Conclusion

Methyl 5-amino-2-bromobenzoate is a valuable research chemical whose hazards are well-defined and manageable. The core principles of its safe handling are rooted in preventing direct contact and inhalation. By consistently applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating appropriate PPE, and adhering to established safe handling and emergency protocols—researchers can effectively mitigate the risks. A proactive safety culture, where every procedure is viewed through a lens of risk assessment, is the ultimate foundation for working with this and all laboratory chemicals.

Section 8: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245495, Methyl 5-amino-2-bromobenzoate. [Link]

  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]

  • University of California. Standard Operating Procedure for Aniline. [Link]

  • Oxford Lab Fine Chem. Aniline AR MSDS. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • Washington State University. Standard Operating Procedure for Aniline. [Link]

  • UK Science Technician Community. Chemical disposal. [Link]

  • CP Lab Safety. Methyl 5-amino-2-bromobenzoate, min 98%, 100 grams. [Link]

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An In-depth Technical Guide to the Key Functional Groups and Reactivity of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-amino-2-bromobenzoate is a versatile trifunctional aromatic compound of significant interest to researchers, scientists, and drug development professionals. Its unique arrangement of a methyl ester, an amino group, and a bromine atom on a benzene ring provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the reactivity of each functional group, the synergistic and antagonistic electronic effects that govern its chemical behavior, and practical insights into its application in synthetic chemistry. Understanding the nuanced reactivity of this molecule is paramount for its effective utilization as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2]

Molecular Architecture and Electronic Landscape

The reactivity of Methyl 5-amino-2-bromobenzoate is a direct consequence of the electronic interplay between its constituent functional groups. The amino group (-NH₂) is a strong electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[3][4][5] Conversely, the methyl ester (-COOCH₃) and the bromo (-Br) group are electron-withdrawing groups (EWGs) through induction, with the ester also exhibiting resonance-based withdrawal. This electronic push-pull dynamic dictates the regioselectivity and rate of various chemical reactions.

PropertyValueReference
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Melting Point 72-74 °C
Appearance White to off-white crystalline solid
CAS Number 6942-37-6[1]

The Reactivity of the Methyl Ester Functional Group

The methyl ester is a classic carbonyl functional group susceptible to nucleophilic acyl substitution. Its reactivity is somewhat tempered by the electron-donating amino group on the ring, which slightly reduces the electrophilicity of the carbonyl carbon.

Hydrolysis

Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions.[6][7]

  • Acid-Catalyzed Hydrolysis: This is a reversible process, typically requiring an excess of water and elevated temperatures to drive the equilibrium towards the carboxylic acid.[6][7][8][9] The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.[6][9]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds readily, often at room temperature.[6][7] The hydroxide ion directly attacks the carbonyl carbon, and the resulting carboxylate is deprotonated, preventing the reverse reaction.[6]

Experimental Protocol: Base-Catalyzed Hydrolysis of Methyl 5-amino-2-bromobenzoate

  • Dissolution: Dissolve Methyl 5-amino-2-bromobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Saponification: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the 5-amino-2-bromobenzoic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Amidation

The direct conversion of the methyl ester to an amide can be achieved by heating with an amine.[10] However, this reaction can be slow. More contemporary and efficient methods often employ transition metal catalysis, such as nickel or palladium, to facilitate the C-O bond cleavage and subsequent C-N bond formation.[11][12][13][14] These catalytic methods offer a broader substrate scope and milder reaction conditions.[11][12][13]

Amidation_Workflow start Methyl 5-amino-2-bromobenzoate + Amine catalyst Ni or Pd Catalyst Ligand, Base (if needed) start->catalyst Add reaction Heating in Inert Solvent catalyst->reaction Heat workup Aqueous Work-up & Purification reaction->workup Cool & Quench product Corresponding Amide workup->product Isolate Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Reaction with Amine NaNO2 NaNO₂ + HCl HNO2 HNO₂ NaNO2->HNO2 H2NO2_plus H₂NO₂⁺ HNO2->H2NO2_plus + H⁺ NO_plus NO⁺ (Nitrosonium ion) H2NO2_plus->NO_plus - H₂O ArNH2 Ar-NH₂ ArNH2NO Ar-NH₂⁺-NO ArNH2->ArNH2NO + NO⁺ ArN2OH Ar-N=N-OH ArNH2NO->ArN2OH Proton transfers ArN2 Ar-N₂⁺ (Diazonium salt) ArN2OH->ArN2 + H⁺, - H₂O

Caption: Mechanism of diazotization of an aromatic amine.

The resulting diazonium salt of Methyl 5-amino-2-bromobenzoate can undergo a variety of transformations, including:

  • Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN).

  • Schiemann Reaction: Replacement with fluoride (F).

  • Gattermann Reaction: Replacement with a halide using copper powder.

  • Reduction: Replacement with hydrogen (dediazoniation).

  • Coupling Reactions: Formation of azo compounds.

Acylation

The amino group readily undergoes acylation with acylating agents like acetic anhydride or acetyl chloride to form the corresponding amide. [15][16][17][18][19]This reaction is often employed to protect the amino group, moderating its activating effect and preventing unwanted side reactions during subsequent transformations, such as electrophilic aromatic substitution. [16][17]The resulting acetamido group is still an ortho, para-director but is less activating than the amino group.

Experimental Protocol: Acetylation of Methyl 5-amino-2-bromobenzoate

  • Dissolution: Dissolve Methyl 5-amino-2-bromobenzoate (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.

  • Acylation: Add acetic anhydride (1.1 - 1.5 eq) to the solution. A catalytic amount of a strong acid like sulfuric acid can be used if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the acetylated product.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry.

The Reactivity of the Bromo Functional Group

The bromine atom, a halogen, is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. While it is deactivating towards electrophilic aromatic substitution, it is an ortho, para-director.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. [20][21][22][23][24]The bromo substituent on Methyl 5-amino-2-bromobenzoate makes it an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 2-position. The reactivity of the aryl halide in Suzuki coupling generally follows the trend I > Br > Cl. [23]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R-B(OR)₂ Base ArPdR Ar-Pd(II)L₂(R) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [25][26][27][28][29]This reaction allows for the introduction of a primary or secondary amine at the 2-position of the Methyl 5-amino-2-bromobenzoate core, providing access to a diverse range of substituted aniline derivatives. The choice of ligand for the palladium catalyst is crucial for the success of this reaction. [26][28]

The Reactivity of the Aromatic Ring

The overall reactivity of the benzene ring towards electrophilic aromatic substitution is governed by the net electronic effect of the three substituents. The strongly activating amino group dominates, making the ring more susceptible to electrophilic attack than benzene itself. The directing effects of the substituents are as follows:

  • Amino (-NH₂): Activating, ortho, para-directing.

  • Bromo (-Br): Deactivating, ortho, para-directing.

  • Methyl Ester (-COOCH₃): Deactivating, meta-directing.

The positions ortho and para to the powerful amino group (positions 4 and 6) are the most activated and therefore the most likely sites for electrophilic substitution. The steric hindrance from the adjacent bromo and ester groups will also play a role in determining the regiochemical outcome. For instance, bromination of the aromatic ring would be expected to occur at the position para to the amino group (position 4) due to the combined directing effects and steric considerations. [30][31][32][33]

Conclusion

Methyl 5-amino-2-bromobenzoate is a richly functionalized molecule with a predictable yet versatile reactivity profile. A thorough understanding of the electronic properties of the methyl ester, amino, and bromo groups, and their influence on each other and the aromatic ring, is essential for its strategic application in organic synthesis. The ability to selectively manipulate each of these functional groups through reactions such as hydrolysis, amidation, diazotization, acylation, and cross-coupling makes it an invaluable building block in the development of novel compounds for the pharmaceutical and materials science industries.

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The Versatile Synthon: Unlocking the Potential of Methyl 5-amino-2-bromobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Gateway to Molecular Complexity

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, Methyl 5-amino-2-bromobenzoate has emerged as a particularly versatile and powerful synthon. Its unique trifunctional nature—a nucleophilic amine, an electrophilic aryl bromide, and a readily modifiable ester—provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the potential applications of Methyl 5-amino-2-bromobenzoate, providing researchers, scientists, and drug development professionals with a technical and practical understanding of its utility in the synthesis of high-value compounds. We will delve into the mechanistic underpinnings of its reactivity and present field-proven protocols to empower the seamless integration of this valuable molecule into your synthetic endeavors.

Core Reactivity and Strategic Considerations

Methyl 5-amino-2-bromobenzoate, with the chemical formula C₈H₈BrNO₂ and CAS number 52727-57-8, is a light yellow to orange crystalline powder.[1][2] Its strategic value lies in the orthogonal reactivity of its functional groups. The bromine atom, positioned ortho to the ester, is an excellent handle for palladium-catalyzed cross-coupling reactions. The amino group, meta to the bromine, can act as a nucleophile or be derivatized to introduce further complexity. The methyl ester provides a site for hydrolysis and subsequent amide bond formation or other carboxylic acid chemistries.

The interplay of these functionalities allows for a stepwise and controlled elaboration of the molecular scaffold. For instance, the bromine can be addressed first via cross-coupling, followed by modification of the amino group, and finally, transformation of the ester. This strategic sequencing is a cornerstone of efficient and convergent synthetic design.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom of Methyl 5-amino-2-bromobenzoate is the linchpin for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, enabling the construction of intricate molecular frameworks with high precision and functional group tolerance.[3]

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the stability of the required organoboron reagents.[3] For Methyl 5-amino-2-bromobenzoate, this reaction opens the door to a vast array of 5-aryl-2-aminobenzoate derivatives, which are key intermediates in the synthesis of biologically active molecules such as kinase inhibitors and anti-inflammatory agents.[3]

Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The electron-rich nature of the substrate, due to the amino group, can influence the oxidative addition step.[4] A robust catalyst system, such as one employing a phosphine ligand, is often necessary to achieve high yields. The base is crucial for the transmetalation step, activating the boronic acid.[5] Aqueous solvent mixtures are often employed and can be environmentally advantageous.[4]

Self-Validating Protocol: Suzuki-Miyaura Coupling

This protocol provides a general and reliable method for the Suzuki-Miyaura coupling of Methyl 5-amino-2-bromobenzoate with an arylboronic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-amino-2-bromobenzoate (1.0 mmol, 230 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).[3]

  • Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).[3]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 5-aryl-2-aminobenzoate.[3]

Troubleshooting: Low yields can often be addressed by screening different palladium catalysts, ligands (e.g., phosphine-based ligands), and stronger bases like cesium carbonate or potassium phosphate.[3]

Quantitative Data: Suzuki-Miyaura Coupling Yields

The following table provides expected yields for the Suzuki coupling of a structurally similar substrate, methyl 5-bromobenzofuran-2-carboxylate, which can serve as a predictive guide.[3]

Arylboronic Acid PartnerExpected Yield (%)
Phenylboronic acid~95%
4-Methylphenylboronic acid~98%
4-Methoxyphenylboronic acid~92%
4-Chlorophenylboronic acid~96%

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar_ar Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_ar_ar ar_boronic Ar'B(OR)2 (Base) ar_boronic->transmetalation ar_x Ar-X ar_x->oxidative_addition reductive_elimination Reductive Elimination pd2_ar_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry. This reaction allows for the coupling of the aryl bromide of Methyl 5-amino-2-bromobenzoate with a wide range of primary and secondary amines.

Causality in Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle. The choice of base is also crucial, as it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.

Self-Validating Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of Methyl 5-amino-2-bromobenzoate.

Experimental Protocol:

  • In a glovebox, add Methyl 5-amino-2-bromobenzoate (1.0 mmol, 230 mg), the desired amine (1.2 mmol), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol) to a reaction vial.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction provides a means to form a new carbon-carbon bond between Methyl 5-amino-2-bromobenzoate and an alkene, leading to the synthesis of substituted styrenes and other vinylated aromatics.[6]

Causality in Experimental Choices: The regioselectivity of the Heck reaction can be a concern, and screening different palladium catalysts and ligands is often necessary to achieve the desired outcome.[4] Common side reactions include double bond isomerization and reduction of the aryl bromide, which can be minimized by careful control of reaction temperature and ensuring anhydrous conditions.[4]

Self-Validating Protocol: Heck Reaction

This protocol provides a general guideline for the Heck reaction.

Experimental Protocol:

  • Combine Methyl 5-amino-2-bromobenzoate (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), a suitable base (e.g., triethylamine or potassium carbonate, 2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) in a reaction vessel.

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Purge the vessel with an inert gas.

  • Heat the mixture to 80-120 °C and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Synthesis of Heterocyclic Scaffolds: Building Biologically Relevant Cores

The strategic placement of functional groups in Methyl 5-amino-2-bromobenzoate makes it an ideal precursor for the synthesis of various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Quinazolinone Synthesis: A Gateway to Kinase Inhibitors

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[7] Their mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7] Methyl 5-amino-2-bromobenzoate can be readily converted into various quinazolinone derivatives.

Self-Validating Protocol: Niementowski Reaction for 6-Bromoquinazolin-4(3H)-one

This classical method provides a straightforward route to the quinazolinone core.[7]

Experimental Protocol:

  • A mixture of Methyl 5-amino-2-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).[7]

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude 6-bromoquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography.[7]

Quantitative Data: Quinazolinone Synthesis

Reaction TypeReagentsExpected Yield (%)
Niementowski ReactionFormamide~90%[7]
Microwave-Assisted SynthesisPrimary AmineVaries
Cyclocondensationγ-Butyrolactam, PPA~79%[7]

Diagram: General Workflow for Quinazolinone Synthesis

Quinazolinone_Synthesis start Methyl 5-amino-2-bromobenzoate cyclization Cyclization start->cyclization reagents Amide / Amine reagents->cyclization conditions Reaction Conditions (Heat or Microwave) conditions->cyclization intermediate Quinazolinone Core cyclization->intermediate purification Purification intermediate->purification product Final Quinazolinone Product purification->product

Caption: General workflow for the synthesis of quinazolinones.

Benzothiazine Intermediates

Methyl 5-amino-2-bromobenzoate has been reported as an intermediate in the synthesis of benzothiazines, another class of heterocyclic compounds with potential biological activity.[8] Further derivatization of the amino and ester groups, followed by cyclization, can lead to the formation of the benzothiazine core.

Applications in the Synthesis of Bioactive Molecules

The true power of Methyl 5-amino-2-bromobenzoate is realized in its application as a key building block for the synthesis of molecules with significant biological activity.

Kinase Inhibitors

As previously mentioned, the 5-aryl-2-aminobenzoate scaffold, readily accessible from Methyl 5-amino-2-bromobenzoate via Suzuki coupling, is a common feature in many kinase inhibitors.[3] These small molecules play a crucial role in modern medicine, particularly in oncology, by targeting specific kinases involved in cancer cell proliferation and survival.

PqsD Inhibitors for Combating Bacterial Quorum Sensing

Derivatives of Methyl 5-amino-2-bromobenzoate, specifically 2-benzamidobenzoic acids, have been identified as potent inhibitors of PqsD, a key enzyme in the quorum sensing system of the pathogenic bacterium Pseudomonas aeruginosa.[9][10] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate their behavior, including the production of virulence factors and the formation of biofilms. Inhibiting this system is a promising anti-infective strategy.

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitors

Conclusion and Future Outlook

Methyl 5-amino-2-bromobenzoate is far more than a simple chemical reagent; it is a versatile and strategically designed building block that empowers chemists to access a wide range of complex and valuable molecules. Its utility in palladium-catalyzed cross-coupling reactions and the synthesis of diverse heterocyclic systems underscores its importance in modern organic synthesis and drug discovery. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the applications of this remarkable synthon, paving the way for the discovery of new therapeutics and functional materials. As we continue to push the boundaries of molecular design, the strategic application of versatile building blocks like Methyl 5-amino-2-bromobenzoate will remain a critical component of our success.

References

  • Methyl 2-amino-5-bromobenzoate. ResearchGate. Available at: [Link]

  • Supramolecular inclusion complex of adamantane-functionalized palladium N-heterocyclic carbene with dimethyl-β-cyclodextrin as a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. RSC Advances. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Methyl 2-amino-5-bromobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Methyl 5-amino-2-bromobenzoate. PubChem. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

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Initial investigations into the biological activity of Methyl 5-amino-2-bromobenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Investigation of Methyl 5-amino-2-bromobenzoate Derivatives' Biological Activity

Abstract

Methyl 5-amino-2-bromobenzoate is a versatile chemical scaffold derived from aminobenzoic acid.[1][2] Its unique substitution pattern, featuring an amine, a bromine atom, and a methyl ester on a benzene ring, provides multiple reactive sites for chemical modification, making it a valuable building block in medicinal chemistry. This guide serves as a technical primer for researchers, scientists, and drug development professionals embarking on the initial exploration of its derivatives. We will delve into the rationale for investigating this scaffold, outline key synthetic strategies, and provide detailed, field-proven protocols for evaluating its potential biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. The narrative emphasizes the causality behind experimental choices, ensuring a robust and logical framework for discovery.

The Chemical Scaffold: Methyl 5-amino-2-bromobenzoate

Core Compound Properties

Methyl 5-amino-2-bromobenzoate (CAS No: 6942-37-6) is a substituted anthranilate derivative.[1][3] The presence of the electron-donating amino group and the electron-withdrawing bromine atom creates a unique electronic environment that can be exploited for targeted chemical synthesis. The amine group serves as a primary handle for derivatization through reactions like acylation, sulfonylation, or reductive amination, while the bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.

Key Molecular Properties:

  • Molecular Formula: C₈H₈BrNO₂[1]

  • Molecular Weight: 230.06 g/mol [1][4]

  • Appearance: Typically a light yellow to orange powder or crystal.

  • Structure: The molecule consists of a benzene ring substituted with a methyl carboxylate group at position 1, a bromine atom at position 2, and an amino group at position 5.

Rationale for Investigation

The rationale for exploring derivatives of Methyl 5-amino-2-bromobenzoate stems from its identity as a "privileged scaffold." Related aminobenzoate and benzothiazole structures are precursors to a wide range of biologically active molecules.[5][6] Published research indicates that this core is integral to compounds investigated as:

  • Antimicrobial Agents: Specifically as inhibitors of the PqsD enzyme in the Pseudomonas aeruginosa quorum sensing system.[7][8]

  • Anticancer Therapeutics: Used in the synthesis of potent inhibitors of signaling pathways like ALK/PI3K/AKT in lung cancer and as precursors to novel cytotoxic agents.[9]

This versatility suggests that a library of derivatives built upon this scaffold could yield novel candidates across multiple therapeutic areas.

Synthetic Pathways for Derivatization

The primary route for creating a diverse library of derivatives involves modification of the 5-amino group. A common and straightforward approach is N-acylation, where the amine is coupled with various carboxylic acids or their activated forms (e.g., acid chlorides, anhydrides) to form amides. This process is robust and allows for the introduction of a wide range of functional groups.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product M5A2B Methyl 5-amino-2-bromobenzoate Reagent R-COOH (Carboxylic Acid) + Coupling Agent (e.g., EDC/HOBt) OR R-COCl (Acid Chloride) + Base (e.g., Pyridine) M5A2B->Reagent N-Acylation Derivative N-Acylated Derivative (Amide) Reagent->Derivative

Caption: General workflow for N-acylation of Methyl 5-amino-2-bromobenzoate.

Hypothesized and Known Biological Activities

Anticancer Potential via Kinase Inhibition

Many successful anticancer drugs function by inhibiting protein kinases that drive oncogenic signaling. The 2-aminobenzoic acid scaffold is a key component of several kinase inhibitors. Derivatives of the closely related 2-amino-5-bromobenzoic acid have been used to synthesize compounds that potently inhibit the ALK/PI3K/AKT signaling pathway, which is frequently dysregulated in non-small cell lung cancer.[9]

Mechanism of Action Insight: The PI3K/AKT pathway is a critical downstream effector of Anaplastic Lymphoma Kinase (ALK). Inhibition of this pathway blocks survival signals, leading to G1-phase cell cycle arrest and ultimately, apoptosis.[9] Investigating derivatives for their ability to replicate this effect is a primary objective.

G ALK ALK Receptor PI3K PI3K ALK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates CellSurvival Cell Proliferation & Survival AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor M5A2B Derivative Inhibitor->ALK Inhibits

Caption: Simplified ALK/PI3K/AKT signaling pathway targeted by potential inhibitors.

Antimicrobial Activity via Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production. Targeting QS is an attractive anti-infective strategy as it is less likely to induce resistance than traditional bactericidal antibiotics. Derivatives of Methyl 2-amino-5-bromobenzoate have been shown to inhibit PqsD, a key enzyme in the Pseudomonas aeruginosa QS system.[7] This provides a strong rationale for screening new derivatives against this and other bacterial QS targets.

Anti-inflammatory Properties

Chronic inflammation is linked to numerous diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an aminobenzoic acid core. The anti-inflammatory activity of related benzothiazole derivatives has been demonstrated in vivo using the carrageenan-induced paw edema model.[6] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of signaling pathways such as NF-κB.[11] Therefore, it is logical to hypothesize that derivatives of Methyl 5-amino-2-bromobenzoate may exhibit anti-inflammatory effects.

Framework for Initial Biological Investigation

A tiered or phased approach is the most efficient method for the initial investigation of a new chemical series. This ensures that resources are focused on the most promising compounds. The workflow begins with broad primary screening to identify "hits," followed by more focused secondary assays to confirm activity and elucidate the mechanism of action.

G Start Synthesized Derivative Library Primary Primary Screening (High-Throughput) - Cytotoxicity (e.g., MTT) - Antimicrobial (e.g., MIC) - Anti-inflammatory (e.g., NO) Start->Primary Decision1 Identify 'Hits' (Active Compounds) Primary->Decision1 Secondary Secondary Assays (Dose-Response & Specificity) - IC50/EC50 Determination - Kinase Panel Screening - Enzyme Inhibition Assays Decision1->Secondary Active End Lead Candidate for Optimization Decision1->End Inactive Decision2 Confirm 'Leads' (Potent & Selective) Secondary->Decision2 Mechanistic Mechanistic Studies - Cell Cycle Analysis - Apoptosis Assays - Western Blot (Pathway analysis) Decision2->Mechanistic Confirmed Decision2->End Not Confirmed Mechanistic->End

Caption: Phased experimental workflow for biological activity screening.

Core Experimental Protocols

The following protocols are foundational for an initial investigation. They are designed to be robust and reproducible, providing a solid baseline for assessing biological activity.

Protocol: Synthesis of a Model N-Acyl Derivative

Objective: To synthesize an amide derivative of Methyl 5-amino-2-bromobenzoate using a standard coupling reaction.

Materials:

  • Methyl 5-amino-2-bromobenzoate

  • Carboxylic acid of choice (e.g., 4-methoxybenzoic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve Methyl 5-amino-2-bromobenzoate (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add EDC (1.2 eq) portion-wise to the mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-acylated derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration at which derivatives inhibit cancer cell growth by 50% (IC₅₀). This assay measures metabolic activity as a proxy for cell viability.[9]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5%.

  • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "no-cell control" (medium only).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against a target bacterium (e.g., P. aeruginosa).

Materials:

  • Bacterial strain (e.g., P. aeruginosa PAO1)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the compound dilution.

  • Include a positive control (bacteria + standard antibiotic), a negative control (bacteria + medium + DMSO), and a sterility control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation and SAR

Summarizing Primary Screening Data

Quantitative data from primary screens should be organized systematically to facilitate comparison and identify trends. A summary table is essential for this purpose.

Compound IDR-Group (Modification)Cytotoxicity IC₅₀ (µM) [A549 Cells]Antimicrobial MIC (µg/mL) [P. aeruginosa]
M5A2B-0014-Methoxybenzoyl15.2>128
M5A2B-0024-Chlorobenzoyl8.764
M5A2B-0033,4-Dichlorobenzoyl2.132
M5A2B-004Cyclohexylcarbonyl45.8>128
ControlDoxorubicin0.5N/A
ControlCiprofloxacinN/A1

Table represents hypothetical data for illustrative purposes.

Building a Structure-Activity Relationship (SAR) Profile

The primary goal of synthesizing and screening a library of derivatives is to establish an SAR. This involves correlating changes in chemical structure with changes in biological activity. From the hypothetical data above, an initial SAR could be deduced:

  • Observation: Adding electron-withdrawing groups (e.g., chlorine) to the benzoyl moiety appears to increase both anticancer and antimicrobial activity (compare M5A2B-001 to -002 and -003). This is consistent with findings for some p-amino benzoic acid derivatives where bromo-substituents increased antimicrobial effects.[12]

  • Hypothesis: The electronic properties of the R-group are critical for activity. A more electron-deficient aromatic ring may engage in more favorable interactions with the biological target.

  • Next Step: Synthesize and test derivatives with other electron-withdrawing groups (e.g., -CF₃, -NO₂) and various electron-donating groups (e.g., -CH₃, -OH) to validate this hypothesis.

Conclusion and Future Directions

The Methyl 5-amino-2-bromobenzoate scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the established biological relevance of related structures provide a strong foundation for investigation. The initial steps outlined in this guide—synthesis of a focused library followed by systematic screening for anticancer, antimicrobial, and anti-inflammatory activity—offer a clear and efficient path to identifying promising lead compounds. Future work should focus on optimizing these leads through further chemical modification, conducting more extensive in vivo efficacy studies, and performing detailed mechanistic and toxicological profiling to validate their therapeutic potential.

References

  • A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Benchchem.
  • Methyl 2-amino-5-bromobenzo
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Methyl 2-amino-5-bromobenzoate | Biochemical Reagent. MedchemExpress.com.
  • METHYL 2-AMINO-5-BROMOBENZO
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Helda - University of Helsinki.
  • Methyl 5-amino-2-bromobenzo
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
  • Methyl 2-amino-5-bromobenzo
  • Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evalu
  • A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzo
  • 2-Amino-5-bromobenzoic acid | 5794-88-7. ChemicalBook.
  • Methyl 2-amino-5-bromobenzo
  • Methyl 2-amino-5-bromobenzo
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • Methyl 2-amino-5-bromobenzo
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH.
  • (PDF) Methyl 2-amino-5-bromobenzoate.
  • Methyl 2-Amino-5-bromobenzoate 52727-57-8. Tokyo Chemical Industry (India) Pvt. Ltd.
  • In-vivo anti-in ammatory Activity of Methyl Thiadiazinan-3yl Butanoate. Pakistan Journal of Health Sciences.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activ

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-amino-2-bromobenzoate has emerged as a preeminent building block in modern synthetic and medicinal chemistry. Its trifunctional nature—a nucleophilic amino group, an electrophilic aryl bromide, and a modifiable methyl ester—offers a powerful toolkit for the convergent and divergent synthesis of a wide array of complex heterocyclic compounds. This guide provides an in-depth exploration of the strategic application of this versatile reagent, moving beyond simple procedural lists to explain the underlying principles governing reaction choices and optimization. We present field-proven protocols for palladium-catalyzed cross-coupling reactions and subsequent cyclization cascades for the synthesis of high-value scaffolds such as quinazolinones and benzodiazepine precursors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the efficient construction of novel molecular architectures.

Introduction: The Strategic Value of Methyl 5-amino-2-bromobenzoate

The utility of Methyl 5-amino-2-bromobenzoate in heterocyclic synthesis is rooted in its distinct and orthogonally reactive functional groups. This molecular architecture allows for a logical and sequential construction of complex fused ring systems.

  • The Aryl Bromide: This functionality is an ideal handle for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1] This allows for the precise installation of carbon or nitrogen-based substituents at the 2-position, setting the stage for subsequent cyclization.

  • The Amino Group: As a potent nucleophile, the aniline amine is perfectly positioned to participate in intramolecular cyclization reactions, typically attacking a nearby electrophilic center to form a new heterocyclic ring.[2]

  • The Methyl Ester: This group can act as an electrophilic site for cyclization or be hydrolyzed to the corresponding carboxylic acid for further functionalization, providing an additional layer of synthetic flexibility.[2]

The strategic combination of these functionalities enables the synthesis of diverse, biologically relevant molecules, including kinase inhibitors and various therapeutic candidates.[2]

Core Synthetic Strategies: Palladium-Catalyzed Pathways

Palladium catalysis is the cornerstone of modern C-C and C-N bond formation, and Methyl 5-amino-2-bromobenzoate is an exemplary substrate.[3][4] Understanding the mechanistic underpinnings of these reactions is critical for troubleshooting and optimization.

Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura reaction is a robust method for coupling the aryl bromide of our starting material with a variety of aryl or heteroaryl boronic acids.[2] This reaction creates a biaryl intermediate, a key precursor for many fused heterocyclic systems.

Mechanistic Causality: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) active species.[4] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond of Methyl 5-amino-2-bromobenzoate, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, reforming the C-C bond and regenerating the Pd(0) catalyst.[2][4]

The choice of ligand, base, and solvent is crucial for efficiency. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of the cycle.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Ar-Pd(II)-X(Ln) pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)-Ar'(Ln) oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' reactant Ar-X (Methyl 5-amino-2-bromobenzoate) boronic_acid Ar'-B(OR)2 + Base Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Ar-Pd(II)-X(Ln) pd0->oxidative_addition Oxidative Addition amine_complex [Ar-Pd(II)-NHR'R''](Ln) oxidative_addition->amine_complex Amine Coordination amido_complex Ar-Pd(II)-NR'R''(Ln) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' reactant Ar-X amine HNR'R'' base Base

Figure 2: General catalytic cycle for the Buchwald-Hartwig amination.

Application in Heterocyclic Synthesis: Key Scaffolds

The true power of Methyl 5-amino-2-bromobenzoate is realized when these initial cross-coupling reactions are integrated into tandem or one-pot sequences to build complex heterocyclic systems.

General_Workflow start Methyl 5-amino-2-bromobenzoate coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling intermediate Functionalized Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Fused Heterocyclic Product (e.g., Quinazolinone, Benzodiazepine) cyclization->product

Figure 3: General workflow for heterocyclic synthesis.
Synthesis of Quinazolinones

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. [6][7]Methyl 5-amino-2-bromobenzoate is an excellent precursor for 6-bromo-substituted quinazolinones.

Method 1: The Niementowski Reaction

This classical method involves the condensation of an anthranilic acid derivative with an amide. [6]Using formamide as both the reagent and solvent provides a direct route to the core quinazolinone structure.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction rates and improve yields, making it a powerful tool in modern synthesis. [6]This protocol outlines the synthesis of N-substituted quinazolinones by reacting Methyl 5-amino-2-bromobenzoate with a primary amine.

MethodKey ReagentsConditionsTypical ProductAnticipated Yield
Niementowski Formamide130-140°C, 4-6 hours6-Bromoquinazolin-4(3H)-one~90% [6]
Microwave Primary Amine120-150°C, 15-30 minN-Substituted 6-bromoquinazolin-4(3H)-oneVaries
Synthesis of Benzodiazepine and Benzothiazine Precursors

1,4-Benzodiazepines: This class of compounds is renowned for its anxiolytic, anticonvulsant, and hypnotic activities. [8]Synthesis often involves the condensation of an o-phenylenediamine with a suitable carbonyl compound. [9]Starting from Methyl 5-amino-2-bromobenzoate, an intramolecular C-N bond coupling, such as a copper or palladium-catalyzed reaction, can be employed after initial elaboration of the amino or ester group to construct the seven-membered diazepine ring. [8] Benzothiazines: These sulfur-containing heterocycles also have applications in drug discovery. [10]A common route involves the reaction of Methyl 5-amino-2-bromobenzoate with methanesulfonyl chloride, followed by a base-mediated intramolecular cyclization to form the benzothiazine intermediate. [1][10]

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are sensitive to air and should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-amino-2-bromobenzoate (1.0 mmol, 230 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane/water (10 mL).

  • Degassing: Bubble Argon or Nitrogen gas through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. [1]5. Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 6-Bromoquinazolin-4(3H)-one via Niementowski Reaction

[6]

  • Reaction Setup: In a round-bottom flask, combine Methyl 5-amino-2-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL).

  • Reaction: Heat the mixture at 130-140°C for 4-6 hours. Monitor progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry thoroughly.

  • Purification: The crude 6-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol.

Protocol 3: Microwave-Assisted Synthesis of N-Substituted Quinazolinones

[6]

  • Reaction Setup: In a microwave process vial, dissolve Methyl 5-amino-2-bromobenzoate (1 mmol, 230 mg) in dimethylformamide (DMF) or ethanol (3 mL).

  • Reagent Addition: Add the appropriate primary amine (1.2 mmol) to the solution.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120-150°C for 15-30 minutes. Causality: Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and shorter reaction times compared to conventional heating.

  • Workup: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or reverse-phase HPLC to yield the desired N-substituted 6-bromoquinazolin-4(3H)-one.

Conclusion

Methyl 5-amino-2-bromobenzoate is a powerful and versatile intermediate whose full potential is unlocked through the strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling. By understanding the mechanistic principles behind these reactions, researchers can rationally design synthetic routes to a vast array of complex and medicinally relevant heterocyclic compounds. The protocols provided herein serve as a validated starting point for the exploration and development of novel molecular entities.

References

  • Indian Journal of Chemistry. (Date not available). Note Synthesis of 5-bromo-2-substituted-4(3H)- quinazolinone. Indian Journal of Chemistry. [Link]

  • Wikipedia. (Date not available). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ChemistryEurope. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

  • Elsevier. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]

  • University of Massachusetts Dartmouth. (2022). Synthetic studies toward biologically active quinazolinones. University of Massachusetts Dartmouth. [Link]

  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • National Center for Biotechnology Information. (2012). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E. [Link]

  • Chirantan Rasayan Sanstha. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Current Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications. [Link]

  • American Chemical Society. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Synthetic Collective. [Link]

  • Royal Society of Chemistry. (2018). Modern advances in heterocyclic chemistry in drug discovery. Chemical Society Reviews. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 5-amino-2-bromobenzoate in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is a cornerstone in the synthesis of biaryl and heteroaryl structures—motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Methyl 5-amino-2-bromobenzoate is a particularly valuable building block in medicinal chemistry and drug development.[1] The strategic placement of the bromine atom allows for the introduction of diverse aryl and heteroaryl moieties via Suzuki-Miyaura coupling, leading to a wide array of methyl 2-amino-5-arylbenzoate derivatives.[1] These products serve as critical intermediates for a variety of biologically active molecules. The presence of both an amino and a methyl ester group provides orthogonal handles for subsequent chemical modifications, enabling rapid library synthesis and structure-activity relationship (SAR) studies. This document provides an in-depth technical guide, including field-proven insights and detailed experimental protocols, for the successful application of Methyl 5-amino-2-bromobenzoate in Suzuki-Miyaura coupling reactions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 5-amino-2-bromobenzoate, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination pd0 Pd(0)Ln ar_pd_ar Ar-Pd(II)(L)n-Ar' ar_pd_x Ar-Pd(II)(L)n-X ar_pd_x->pd0 [Ar-X] ar_pd_ar->ar_pd_x [Ar'-B(OH)2 + Base] product Ar-Ar' product->ar_pd_ar caption Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Considerations for Methyl 5-amino-2-bromobenzoate

The successful coupling of Methyl 5-amino-2-bromobenzoate requires careful consideration of its unique electronic and structural features:

  • Electronic Effects: The substrate contains both an electron-donating amino group (NH₂) para to the bromine and an electron-withdrawing methyl ester group (CO₂Me) ortho to the bromine. The electron-donating NH₂ group increases the electron density of the aromatic ring, which can make the oxidative addition step more challenging compared to electron-deficient aryl halides.[7]

  • Catalyst Inhibition: The primary amino group is a Lewis base and can coordinate to the palladium center.[8] This coordination can inhibit or even poison the catalyst, leading to low conversion rates. The selection of a suitable ligand is therefore critical to mitigate this effect.

  • Steric Hindrance: The methyl ester group at the ortho position introduces some steric bulk around the reaction center, which can influence the rate of both oxidative addition and reductive elimination.[9]

Key Parameters for Successful Coupling

Optimization of the reaction parameters is crucial for overcoming the challenges associated with this substrate.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the ligand is the most critical factor for a successful coupling.

  • Palladium Precatalysts: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be used, modern, well-defined precatalysts are often more reliable and provide more consistent results.[3] Third-generation (G3) Buchwald precatalysts, such as XPhos Pd G3 and SPhos Pd G3 , are air- and moisture-stable, highly active, and efficiently generate the active monoligated Pd(0) species required for catalysis.[3][10]

  • Ligands: The key to success with amino-substituted aryl halides is the use of bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition of the electron-rich aryl bromide and stabilize the active Pd(0) species.[4][11]

    • Buchwald-type Biaryl Phosphines: Ligands such as XPhos and SPhos are particularly effective.[11][12] Their steric bulk creates a coordination sphere around the palladium that can disfavor binding of the substrate's amino group while still allowing for the desired catalytic steps to proceed.

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can also be effective, offering high stability and activity.[13]

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact yield and should be matched with the solvent and substrate.

  • Potassium Phosphate (K₃PO₄): This is a strong and highly effective base for many challenging Suzuki couplings, including those with electron-rich substrates.[14]

  • Cesium Carbonate (Cs₂CO₃): Often provides excellent results, particularly in couplings that are sensitive to protodeboronation of the boronic acid.[14]

  • Potassium Carbonate (K₂CO₃): A milder and more economical base that can be effective, especially with more reactive boronic acids.[1]

Solvent System

Aprotic polar or ethereal solvents are typically used, often in combination with a small amount of water.

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are commonly employed. They are good at solubilizing the organic reagents and the palladium complexes.[15]

  • Aromatic Solvents: Toluene is another excellent choice, especially for reactions requiring higher temperatures.

  • The Role of Water: A small amount of water (e.g., in a 4:1 or 5:1 organic solvent to water ratio) is often beneficial. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, excess water should be avoided as it can promote the undesirable side reaction of protodeboronation of the boronic acid.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of Methyl 5-amino-2-bromobenzoate. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.

Experimental_Workflow start Reaction Setup (Add Reagents to Flask) degas Degassing (Purge with Inert Gas) start->degas catalyst Catalyst Addition (Under Inert Atmosphere) degas->catalyst reaction Reaction (Heat with Stirring) catalyst->reaction workup Aqueous Workup (Quench and Extract) reaction->workup purify Purification (Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze caption General experimental workflow for Suzuki coupling.

Figure 2: General experimental workflow for a Suzuki coupling reaction.[1]

Protocol 1: General Purpose Coupling with Pd(PPh₃)₄

This protocol uses a classic, widely available catalyst system and is suitable for a range of electronically diverse arylboronic acids.

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-amino-2-bromobenzoate, the arylboronic acid, and potassium carbonate.[1]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[1]

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling with a Buchwald Precatalyst

This protocol employs a modern, highly active Buchwald precatalyst, which is particularly effective for challenging substrates and can often be run at lower catalyst loadings and temperatures.

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)

  • Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 5-amino-2-bromobenzoate, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.[14]

  • Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure the complete removal of oxygen.[14]

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress. With this highly active catalyst, reactions may be complete in 1-6 hours.

  • Follow the workup and purification steps as described in Protocol 1.

Data Summary: Comparison of Protocols

ParameterProtocol 1 (Classic)Protocol 2 (High-Efficiency)Causality and Rationale
Catalyst System Pd(PPh₃)₄XPhos Pd G3Buchwald G3 precatalysts offer higher stability, activity, and faster generation of the active Pd(0) species, making them ideal for challenging, electron-rich substrates.[3]
Catalyst Loading 3-5 mol%1-2 mol%The higher activity of the XPhos ligand system allows for significantly lower catalyst loadings, which is more economical and reduces palladium contamination in the product.[11]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger base that is more effective at promoting the transmetalation of challenging or sterically hindered boronic acids.[14]
Solvent 1,4-Dioxane / H₂O (4:1)TolueneToluene is an excellent solvent for higher temperature reactions. The aqueous co-solvent in Protocol 1 aids in dissolving the K₂CO₃ base.[15]
Temperature 80-100 °C80-110 °CHigher temperatures are often required to promote the oxidative addition into the electron-rich C-Br bond.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen). 2. Catalyst inhibition by the amino group. 3. Insufficiently strong base.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[14] 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[11] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[14]
Significant Protodeboronation 1. Presence of excess water. 2. Boronic acid is inherently unstable. 3. Reaction temperature is too high or reaction time is too long.1. Use anhydrous solvents or reduce the amount of water.[14] 2. Use the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt. Consider using Cs₂CO₃ as the base. 3. Attempt the reaction at a lower temperature with a more active catalyst system (e.g., Protocol 2).
Homocoupling of Boronic Acid Presence of Pd(II) species or oxygen, which can oxidize the Pd(0) catalyst.1. Ensure thorough degassing. 2. Use a well-defined Pd(0) source or a precatalyst that rapidly generates Pd(0).
Formation of Dehalogenated Starting Material Reductive dehalogenation can occur, often promoted by impurities or side reactions with the solvent or base.1. Ensure high purity of all reagents. 2. Screen different solvents and bases.

References

  • Hoshi, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. Available from: [Link]

  • Rossi, R., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis. Available from: [Link]

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research. Available from: [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. Available from: [Link]

  • Ghaffari, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction. (2022). Available from: [Link]

  • Semple, J. E., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Tetrahedron Letters. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Organic Letters. Available from: [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). Available from: [Link]

  • ResearchGate. SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. Available from: [Link]

  • The Buchwald Research Group. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (2015). Available from: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]

  • Lebleu, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available from: [Link]

  • Foley, D. J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. Available from: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). Available from: [Link]

  • Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). Available from: [Link]

  • Amanote Research. Palladium Catalysts for the Suzuki Cross-Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]

  • Onnuch, T., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available from: [Link]

  • Khan, I., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Available from: [Link]

  • ResearchGate. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available from: [Link]

  • Wang, K., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience. Available from: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, such as nucleophilic aromatic substitution or reductive amination, which often suffer from harsh reaction conditions and limited substrate scope.[1]

This guide focuses on the practical application of the Buchwald-Hartwig amination to a specific and functionally rich substrate: Methyl 5-amino-2-bromobenzoate . This molecule presents a unique set of opportunities and challenges due to the presence of three key functional groups: an aryl bromide, a primary amine, and a methyl ester. The successful and selective amination of the aryl bromide in the presence of these other functionalities is critical for the synthesis of a wide range of complex molecules in drug discovery and development. This document will provide a detailed exploration of the reaction, from its mechanistic underpinnings to practical, field-proven protocols and troubleshooting advice.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step forms a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

It is important to note that side reactions, such as the hydrodehalogenation of the aryl bromide, can occur and compete with the desired amination pathway.[1] Careful selection of the catalyst, ligand, base, and reaction conditions is therefore crucial to maximize the yield of the desired product.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(L)-Br Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination [Ar-Pd(II)(L)(R2NH)-Br] Oxidative_Addition->Amine_Coordination + R2NH Amido_Complex Ar-Pd(II)(L)-NR2 Amine_Coordination->Amido_Complex + Base - H-Base+ Br- Amido_Complex->Pd(0)L Reductive Elimination (Product Ar-NR2 forms)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Protocol Development for Methyl 5-amino-2-bromobenzoate: Key Considerations

The presence of both a primary amine and a methyl ester on the starting material requires careful consideration in the design of a successful Buchwald-Hartwig amination protocol.

  • Chemoselectivity: The primary goal is to selectively form a C-N bond at the C-Br position without engaging the existing amino group in undesired side reactions, such as diarylation.

  • Ester Compatibility: The chosen base and reaction temperature must be mild enough to avoid hydrolysis of the methyl ester. While strong bases like sodium or potassium tert-butoxide are common in Buchwald-Hartwig reactions, they can be incompatible with ester functionalities.[2] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred in such cases.[3]

  • Substrate Reactivity: The presence of the electron-donating amino group makes the aryl bromide electron-rich, which can affect the rate of oxidative addition. The choice of ligand is critical to facilitate this key step.

Recommended Reagents and Reaction Parameters

Based on extensive literature precedent for similar substrates, the following table outlines recommended starting points for the optimization of the Buchwald-Hartwig amination of Methyl 5-amino-2-bromobenzoate.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the active Pd(0) species is generated in situ.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich biarylphosphine ligands are generally effective for coupling electron-rich aryl bromides and can promote the desired reductive elimination.
Base Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)These weaker inorganic bases are less likely to cause hydrolysis of the methyl ester compared to strong alkoxide bases.[3]
Solvent Toluene, Dioxane, or 2-Methyltetrahydrofuran (2-MeTHF)These are common, relatively non-polar aprotic solvents for this reaction. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[2]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion. The optimal temperature will depend on the specific amine and catalyst system.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for reproducibility and high yields.[2]

Detailed Experimental Protocol: A Representative Example

The following protocol describes a general procedure for the Buchwald-Hartwig amination of Methyl 5-amino-2-bromobenzoate with a generic primary or secondary amine.

Materials:

  • Methyl 5-amino-2-bromobenzoate

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • XPhos (or other suitable ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser and septum)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-amino-2-bromobenzoate (1.0 equiv.), the amine (1.2-1.5 equiv.), and Cesium Carbonate (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (1-3 mol%) and the phosphine ligand (2-6 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-aryl or N-alkyl aminobenzoate.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Bromide, Amine, Base catalyst Add Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill) catalyst->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool filter Dilute and Filter (remove inorganics) cool->filter extract Aqueous Work-up (Wash with H2O, Brine) filter->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify

Sources

Application Notes & Protocols: The Strategic Use of Methyl 5-amino-2-bromobenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Trifunctional Scaffold

In the landscape of medicinal chemistry, the success of a drug discovery campaign often hinges on the strategic selection of foundational chemical scaffolds. Methyl 5-amino-2-bromobenzoate is a premier example of such a scaffold, offering a trifecta of reactive sites that empower chemists to construct complex molecular architectures with precision and efficiency. Its structure, featuring a nucleophilic amine, an electrophilic aryl bromide, and a modifiable methyl ester, provides a versatile platform for generating diverse libraries of bioactive compounds.

The aryl bromide is particularly significant, serving as a key handle for palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry. This allows for the direct installation of various aryl and heteroaryl moieties, rapidly building the biaryl structures common in many therapeutic agents. The amino group provides a site for amidation, sulfonylation, or reductive amination, while the ester can be hydrolyzed and converted into an amide, offering further points for diversification and interaction with biological targets. This document serves as a technical guide for researchers, providing in-depth protocols and strategic insights into the application of Methyl 5-amino-2-bromobenzoate in the synthesis of targeted inhibitors.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely utilized transformation involving Methyl 5-amino-2-bromobenzoate. This reaction forges a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester.[1][2] Its value in drug discovery is immense, owing to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1]

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The process is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new C-C bond in the desired biaryl product and regenerates the active Pd(0) catalyst.[1][2]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa_label Oxidative Addition pd0->oa_label Ar-X oxidative_addition Ar-Pd(II)-X(Ln) tm_label Transmetalation oxidative_addition->tm_label Ar'-B(OR)2, Base transmetalation Ar-Pd(II)-Ar'(Ln) re_label Reductive Elimination transmetalation->re_label oa_label->oxidative_addition tm_label->transmetalation re_label->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling Methyl 5-amino-2-bromobenzoate with various arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials & Reagents
  • Methyl 5-amino-2-bromobenzoate (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0–3.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, reflux condenser, and inert gas line (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-amino-2-bromobenzoate (1.0 mmol, 230 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Degassing: Bubble the inert gas through the solution for 15-20 minutes to thoroughly remove any dissolved oxygen, which can deactivate the palladium catalyst.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 35-58 mg) to the reaction mixture.

    • Scientist's Note: The electron-donating amino group on the substrate can sometimes inhibit catalysis by coordinating to the palladium center. For challenging couplings, consider using a more electron-rich biarylphosphine ligand (e.g., SPhos) in combination with a palladium source like Pd(OAc)₂.[3]

  • Reaction: Heat the mixture to 80–100 °C and stir for 4–12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure methyl 5-amino-2-arylbenzoate product.[1]

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst (Oxygen Contamination) 2. Insufficient Base Strength 3. Poor Reagent Solubility1. Ensure rigorous degassing of solvents and maintain a positive inert atmosphere throughout.[3] 2. For electron-rich bromides, a stronger base like Cs₂CO₃ or K₃PO₄ may be more effective.[3] 3. Gentle heating or sonication can improve dissolution.
Dehalogenation Side reaction reducing the aryl bromide to an arene.Use rigorously degassed solvents. Ensure the reaction is not overheated.
Homocoupling Formation of a biaryl product from the boronic acid (Ar'-Ar').Use a slight excess (1.2 equiv.) of the boronic acid, but avoid a large excess. This side reaction is common but can often be separated during purification.[1]

Application Case Study: Scaffolds for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a breakthrough class of cancer therapeutics, particularly for tumors with BRCA1/2 mutations.[4][5] Drugs like Niraparib, Olaparib, and Rucaparib have received FDA approval for treating ovarian and breast cancers.[4][6] The core of many of these inhibitors contains complex heterocyclic systems, such as the indazole ring in Niraparib, which can be constructed using intermediates derived from substituted aminobenzoates.

While many patented routes to Niraparib exist, the fundamental transformations often involve building a core structure that could hypothetically be derived from building blocks like Methyl 5-amino-2-bromobenzoate.[7][8][9] The C-Br bond allows for the introduction of a phenylpiperidine moiety via Suzuki coupling, and the amino group is a precursor to the indazole ring system after appropriate functionalization.

Caption: Hypothetical workflow for synthesizing a PARP inhibitor scaffold.

Broader Therapeutic Applications

The utility of Methyl 5-amino-2-bromobenzoate extends far beyond PARP inhibitors, demonstrating its value as a versatile starting material.

Target/PathwayDerived Scaffold ClassTherapeutic AreaKey Insights
PqsD Quorum Sensing 2-Benzamidobenzoic AcidsAnti-Infective (Anti-Virulence)Derivatives act as allosteric inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, preventing the biosynthesis of virulence factors.[10][11]
Plasminogen Activator Inhibitor-1 (PAI-1) N-Acylanthranilic AcidsCardiovascular, Fibrotic DiseasesThese compounds inhibit PAI-1, a key regulator of the fibrinolytic system, thereby promoting the breakdown of blood clots.[10]
Protein Kinases Various HeterocyclesOncology, InflammationThe scaffold serves as a foundation for building diverse kinase inhibitors by enabling the exploration of structure-activity relationships through coupling and amination reactions.[1]

Conclusion

Methyl 5-amino-2-bromobenzoate is a high-value, strategically functionalized building block for modern medicinal chemistry. Its capacity to undergo robust and versatile transformations, most notably the Suzuki-Miyaura cross-coupling, allows for the efficient synthesis of complex biaryl and heteroaryl structures. The detailed protocols and strategic applications outlined in this guide—from the synthesis of established drug scaffolds like those in PARP inhibitors to novel anti-infective and cardiovascular agents—underscore its importance. By understanding the underlying chemical principles and potential experimental challenges, researchers can fully leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • Synthesis of Niraparib, a cancer drug candidate - MPLS Division - University of Oxford. University of Oxford.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Niraparib synthesis. ChemicalBook.
  • Technical Support Center: Methyl 2-amino-5-bromobenzoate in Altern
  • WO 2019/036441 A1 - PROCESSES FOR THE PREPARATION OF NIRAPARIB AND INTERMEDIATES THEREOF.
  • Validating the Mechanism of Action for Methyl 2-amino-5-bromobenzoate-based Inhibitors: A Compar
  • Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design and synthesis of benzodiazepines as brain penetr
  • Methyl 2-amino-5-bromobenzoate | Biochemical Reagent. MedchemExpress.com.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 5-amino-2-bromobenzoate

Methyl 5-amino-2-bromobenzoate is a highly versatile and strategically important building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structure is endowed with three distinct functional handles: an aryl bromide, a nucleophilic amine, and a methyl ester. The bromine atom serves as an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This capability is fundamental to the synthesis of complex molecular architectures.

The resulting coupled products, substituted anthranilate derivatives, are privileged scaffolds found in numerous biologically active molecules. Notably, this substrate is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics that have revolutionized the treatment of certain cancers, including those with BRCA1/2 mutations.[3][4] This guide provides an in-depth exploration of the most common palladium-catalyzed cross-coupling reactions involving Methyl 5-amino-2-bromobenzoate, offering detailed mechanistic insights, field-proven protocols, and troubleshooting advice for researchers in drug discovery and development.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations is the palladium catalytic cycle, which typically alternates between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for rational reaction design and optimization. The three cornerstone steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 5-amino-2-bromobenzoate, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[6]

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig/Heck): The coupling partner (e.g., an organoboron reagent, amine, alkyne, or alkene) coordinates to the Pd(II) center, displacing the bromide. In Suzuki coupling, this step is facilitated by a base which activates the organoboron species.[1][6]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Palladium_Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) oa_complex Ar-Pd(II)(L)n-Br (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)(L)n-R (Transmetalation Complex) oa_complex->trans_complex Transmetalation / Ligand Exchange (+ Coupling Partner) trans_complex->pd0 Reductive Elimination (Product Ar-R formed)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][8] For Methyl 5-amino-2-bromobenzoate, this reaction provides a direct route to diverse 5-aryl-2-aminobenzoate derivatives, key precursors for kinase inhibitors and other therapeutics.[1]

Mechanistic Considerations & Key Parameters
  • Catalyst/Ligand: While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic choice, modern catalysts often involve more electron-rich and bulky phosphine ligands (e.g., those used in palladacycle precatalysts) which can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency at lower catalyst loadings.[1][6]

  • Base: A base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices. The choice of base can significantly impact yield and should be screened for optimal results.[2]

  • Solvent: A mixture of an organic solvent and water is typical. Solvent systems like 1,4-dioxane/water or ethanol/water are effective because they can dissolve both the organic substrates and the inorganic base.[1][2] The use of greener solvents like 2-MeTHF or even just water is becoming more prevalent.[2]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol leverages microwave irradiation to accelerate the reaction, significantly reducing reaction times compared to conventional heating.

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 1,4-Dioxane and Water (4:1 v/v mixture), degassed

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add Methyl 5-amino-2-bromobenzoate (e.g., 230 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add a magnetic stir bar. Seal the vial with a cap.

  • Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Using a syringe, add 5 mL of the degassed 4:1 dioxane/water solvent mixture.

  • Briefly purge the headspace with the inert gas before adding Pd(PPh₃)₄ (35 mg, 0.03 mmol) under a positive pressure of the inert gas.

  • Place the vial in the microwave reactor. Irradiate with stirring at 150 °C for 20-30 minutes.[1]

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl 5-aryl-2-aminobenzoate.[1]

Data Summary: Suzuki Coupling
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O150°C (MW) / 20 min>90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O150°C (MW) / 20 min>92
3-Pyridylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄2-MeTHF/H₂O100°C / 4 h~85
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃Toluene/EtOH/H₂O80°C / 12 h~88

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical chemistry.[7][9] This reaction allows for the coupling of Methyl 5-amino-2-bromobenzoate with a vast range of primary and secondary amines, providing access to N-aryl and N-heteroaryl anthranilate derivatives.

Mechanistic Considerations & Key Parameters
  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[9] They promote the reductive elimination of the C-N bond, which can otherwise be a difficult step, and prevent catalyst decomposition.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or 2-MeTHF are standard choices to prevent quenching of the strong base and interference with the catalytic cycle.[2]

Protocol 2: General Buchwald-Hartwig Amination

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Anhydrous Toluene

  • Schlenk flask or sealed tube, magnetic stir bar

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (in a glovebox is preferred), add Methyl 5-amino-2-bromobenzoate (230 mg, 1.0 mmol), the desired amine (1.2 mmol), NaOtBu (135 mg, 1.4 mmol), and the XPhos Pd G2 precatalyst (16 mg, 0.02 mmol).

  • Add a magnetic stir bar.

  • Add 5 mL of anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (e.g., every 2-4 hours). Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow General Experimental Cross-Coupling Workflow setup 1. Reaction Setup - Add Substrates, Base, Solvent - Inert Atmosphere (Ar/N2) degas 2. Degassing - Purge solvent with Ar/N2 - Freeze-Pump-Thaw (optional) setup->degas catalyst 3. Catalyst Addition - Add Pd catalyst/ligand - Maintain inert atmosphere degas->catalyst reaction 4. Reaction - Heat to specified temp. - Stir for required time - Monitor by TLC/LC-MS catalyst->reaction workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purify 6. Purification - Concentrate crude product - Column Chromatography or Recrystallization workup->purify analysis 7. Analysis - Confirm structure and purity - NMR, MS, etc. purify->analysis

Caption: A typical workflow for palladium-catalyzed cross-coupling.[1]

Other Key Transformations

Heck Reaction

The Mizoroki-Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, yielding substituted styrenes or cinnamates.[5][11] This reaction is valuable for introducing vinyl groups that can be further functionalized. Key considerations include the choice of base (often an amine base like triethylamine) and the potential for side reactions like double bond isomerization, which can sometimes be controlled by ligand choice or temperature.[2][5]

Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating internal alkynes.[12][13] This reaction typically uses a dual-catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI). The resulting alkynyl-substituted anthranilates are versatile intermediates for synthesizing heterocycles or as components in materials science. Copper-free protocols have also been developed to avoid issues with copper toxicity and homocoupling of the alkyne (Glaser coupling).[12][14]

Troubleshooting & Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient degassing; poor reagent quality.Use a fresh bottle of catalyst or a pre-catalyst. Ensure the solvent is thoroughly degassed.[2] Use pure, dry reagents and solvents.
Dehalogenation (Ar-Br to Ar-H) Presence of protic impurities; catalyst decomposition.Ensure all reagents and solvents are anhydrous. Lower the reaction temperature. A different ligand may be required to promote reductive elimination over side reactions.[2]
Homocoupling of Boronic Acid Presence of Pd(II) species; oxygen contamination.Ensure an inert atmosphere is maintained throughout. Use a slight excess (1.1-1.2 equiv) of the boronic acid, but avoid a large excess.
Poor Regioselectivity (Heck) Substrate or catalyst dependent.Screen different palladium catalysts and ligands. Phosphine-free systems can sometimes improve selectivity.[2]
Difficulty in Purification Product polarity similar to starting materials or byproducts.Optimize the solvent system for column chromatography based on careful TLC analysis. Consider a different workup procedure to remove impurities (e.g., acid/base wash).[1]

Conclusion

Methyl 5-amino-2-bromobenzoate is a powerful and adaptable substrate for a host of palladium-catalyzed cross-coupling reactions. The Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings provide reliable and efficient pathways to generate molecular complexity from this readily available starting material. By understanding the underlying catalytic mechanisms and carefully selecting reaction parameters, researchers can effectively leverage these transformations to accelerate the synthesis of novel chemical entities for drug discovery and beyond.

References

  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
  • Technical Support Center: Methyl 2-amino-5-bromobenzoate in Altern
  • Buchwald–Hartwig amin
  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • Buchwald-Hartwig Amin
  • Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. Source not available.
  • Buchwald Hartwig amination Reaction | Prepare for G
  • Design and synthesis of benzodiazepines as brain penetr
  • Heck reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • Buchwald Hartwig amination catalysts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinazolinone derivatives, a pivotal scaffold in medicinal chemistry, utilizing Methyl 5-amino-2-bromobenzoate as a strategic starting material. Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The methodologies detailed herein are designed to be robust and adaptable, catering to the needs of researchers in drug discovery and development. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the rationale behind the selection of specific reagents and conditions.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a privileged structure in medicinal chemistry.[3] Its structural rigidity and ability to participate in various intermolecular interactions make it an ideal framework for the design of potent and selective therapeutic agents. A multitude of clinically approved drugs and late-stage clinical candidates feature the quinazolinone moiety, underscoring its therapeutic relevance. The bromine substituent on the starting material, Methyl 5-amino-2-bromobenzoate, serves as a versatile handle for further structural modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Strategic Approaches to Quinazolinone Synthesis

The synthesis of the quinazolinone ring system from anthranilic acid derivatives is a well-established strategy in organic chemistry. Several named reactions and modern synthetic methodologies can be employed to achieve this transformation. This guide will focus on two highly effective and widely used methods for the conversion of Methyl 5-amino-2-bromobenzoate into quinazolinone derivatives: the classical Niementowski reaction and a modern microwave-assisted approach.

Reaction Pathway Overview

The general transformation involves the reaction of the amino group of Methyl 5-amino-2-bromobenzoate with a one-carbon source, followed by cyclization to form the pyrimidinone ring of the quinazolinone system.

Reaction_Pathway Start Methyl 5-amino-2-bromobenzoate Intermediate N-Acyl Intermediate Start->Intermediate Acylation Product 7-Bromoquinazolin-4(3H)-one Intermediate->Product Cyclization

Caption: General reaction pathway for quinazolinone synthesis.

Protocol 1: Classical Synthesis via the Niementowski Reaction

The Niementowski reaction is a robust and straightforward method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters by heating with an amide.[4][5] In this protocol, we adapt this classical method for Methyl 5-amino-2-bromobenzoate using formamide, which serves as both a reactant and a solvent.

Scientific Rationale

The reaction proceeds through an initial acylation of the amino group of Methyl 5-amino-2-bromobenzoate by formamide at elevated temperatures. The resulting N-formyl intermediate then undergoes an intramolecular cyclization, with the elimination of methanol, to yield the thermodynamically stable quinazolinone ring system. The high temperature is necessary to drive the reaction to completion.

Experimental Protocol

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 5-amino-2-bromobenzoate230.06102.30 g
Formamide45.04401.6 mL
Deionized Water18.02-As needed
Ethanol46.07-For recrystallization

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Methyl 5-amino-2-bromobenzoate (2.30 g, 10 mmol) and formamide (1.6 mL, 40 mmol).

  • Heating: Heat the reaction mixture to 130-140 °C in a preheated oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into 50 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) to remove any residual formamide.

  • Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

  • Purification (Optional): The crude 7-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol to afford a crystalline solid.

Anticipated Yield: ~85-95%

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Quinazolinones

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods.[2][6] This protocol outlines a general procedure for the synthesis of N-substituted quinazolinones from Methyl 5-amino-2-bromobenzoate and a primary amine under microwave irradiation.

Scientific Rationale

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which significantly accelerates the rate of the amidation and subsequent cyclization reactions. This method allows for the direct synthesis of N-substituted quinazolinones in a one-pot fashion, bypassing the need to first synthesize the unsubstituted quinazolinone. The choice of a high-boiling point solvent like DMF or ethanol is crucial for reaching the required reaction temperatures under microwave conditions.

Experimental Workflow

Microwave_Workflow Start Combine Reactants in Microwave Vial Step1 Seal Vial and Place in Microwave Reactor Start->Step1 Step2 Microwave Irradiation (Controlled Temp & Time) Step1->Step2 Step3 Cooling to Room Temperature Step2->Step3 Step4 Solvent Removal (Reduced Pressure) Step3->Step4 Step5 Purification (Chromatography or Recrystallization) Step4->Step5 End N-Substituted Quinazolinone Step5->End

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Experimental Protocol

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Methyl 5-amino-2-bromobenzoate230.0610.23 g
Primary Amine (R-NH₂)Varies1.2Varies
N,N-Dimethylformamide (DMF) or Ethanol73.09 or 46.07-3 mL

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, dissolve Methyl 5-amino-2-bromobenzoate (0.23 g, 1 mmol) in 3 mL of a suitable solvent (DMF or ethanol).

  • Reagent Addition: Add the desired primary amine (1.2 mmol) to the solution.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Subject the reaction mixture to microwave irradiation at a temperature between 120-150 °C for 15-30 minutes. The optimal temperature and time will depend on the specific primary amine used and should be determined empirically.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the residue by column chromatography on silica gel or by reverse-phase HPLC to obtain the desired N-substituted 7-bromoquinazolin-4(3H)-one.

Conclusion

The protocols detailed in this application note provide reliable and efficient methods for the synthesis of quinazolinones from Methyl 5-amino-2-bromobenzoate. The classical Niementowski reaction offers a simple and high-yielding route to the unsubstituted quinazolinone, while the microwave-assisted protocol provides a rapid and versatile method for the synthesis of N-substituted derivatives. The presence of the bromine atom in the final products opens up avenues for further chemical exploration, making these compounds valuable building blocks in the design and synthesis of novel therapeutic agents.

References

  • Indian Journal of Chemistry. (2012). Note: Synthesis of 5-bromo-2-substituted-4(3H)-quinazolinone. Retrieved from [Link]

  • TSI Journals. (2014). Microwave Assisted Synthesis and Characterization of Some Quinazolinone Based Condensed Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one. Retrieved from [Link]

  • SAGE Journals. (2021). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Retrieved from [Link]

  • National Institutes of Health. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Scholars Research Library. (2015). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • University of Massachusetts Dartmouth. (2022). Synthetic studies toward biologically active quinazolinones. Retrieved from [Link]

Sources

The Untapped Potential of Substituted Bromobenzoates in Agrochemical Synthesis: A Guide to Methyl 5-amino-2-bromobenzoate and its Isomeric Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Central to this endeavor is the exploration of versatile chemical building blocks that enable the efficient synthesis of diverse molecular scaffolds. Methyl 5-amino-2-bromobenzoate, a substituted anthranilic acid derivative, represents a class of compounds with significant, yet underexplored, potential in the synthesis of next-generation pesticides. This technical guide addresses the current understanding of Methyl 5-amino-2-bromobenzoate's role in agrochemical development. Due to a notable scarcity of direct applications for this specific isomer in publicly accessible literature, this document will also provide a comprehensive overview of its more widely utilized structural isomer, Methyl 2-amino-5-bromobenzoate. By examining the synthesis, reactivity, and established applications of this close relative, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to unlock the potential of this entire class of aminobromobenzoate esters in the creation of innovative agrochemical solutions.

Part 1: Methyl 5-amino-2-bromobenzoate: An Enigmatic Building Block

Methyl 5-amino-2-bromobenzoate is a bifunctional aromatic compound featuring an amine, a bromine atom, and a methyl ester. These functional groups offer multiple reaction sites for synthetic transformations, making it, in principle, a valuable intermediate for constructing complex molecules. The amino group can be acylated, alkylated, or serve as a nucleophile in the formation of heterocyclic rings. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

Despite these promising characteristics, a comprehensive review of current scientific and patent literature reveals a conspicuous absence of its direct application in the synthesis of commercialized agrochemicals. This presents both a challenge and an opportunity. The lack of established synthetic routes utilizing this specific isomer suggests a largely unexplored chemical space, ripe for investigation by pioneering research groups.

Part 2: Methyl 2-amino-5-bromobenzoate: A Versatile and Well-Documented Isomer

In stark contrast to its 5-amino counterpart, Methyl 2-amino-5-bromobenzoate is a well-established and versatile intermediate in organic synthesis, with documented pathways for its preparation and subsequent elaboration into a variety of molecular architectures.[1][2] Its utility as a precursor for pharmaceuticals and other functional materials provides a strong foundation for its potential application in the agrochemical sector.

Synthesis of Methyl 2-amino-5-bromobenzoate

The preparation of Methyl 2-amino-5-bromobenzoate is typically achieved through a two-step process starting from 2-aminobenzoic acid (anthranilic acid): bromination followed by esterification.[1]

1. Bromination of 2-Aminobenzoic Acid:

The introduction of a bromine atom at the 5-position of the aromatic ring is a critical first step. This is an electrophilic aromatic substitution reaction where the amino group directs the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the carboxylic acid group, the para position (C5) is preferentially brominated.

2. Fischer Esterification:

The resulting 2-amino-5-bromobenzoic acid is then converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a classic and reliable method for ester formation.

Synthesis_of_Methyl_2_amino_5_bromobenzoate start 2-Aminobenzoic Acid intermediate 2-Amino-5-bromobenzoic Acid start->intermediate Bromination (Br2, Acetic Acid) product Methyl 2-amino-5-bromobenzoate intermediate->product Fischer Esterification (Methanol, H2SO4)

Caption: Synthesis of Methyl 2-amino-5-bromobenzoate.

Reactivity and Potential in Agrochemical Design

The synthetic versatility of Methyl 2-amino-5-bromobenzoate stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule.

  • Amine Group Reactivity: The amino group can be readily acylated to form amides, which are key functional groups in many bioactive molecules, including the highly successful diamide class of insecticides. It can also participate in condensation reactions to form various heterocyclic systems.

  • Bromo Group Reactivity: The bromine atom is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, allowing for the connection of diverse aromatic and aliphatic fragments.

The combination of these reactive sites makes Methyl 2-amino-5-bromobenzoate an ideal starting point for the synthesis of libraries of compounds for high-throughput screening in agrochemical discovery programs.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Methyl 2-amino-5-bromobenzoate. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Synthesis of 2-Amino-5-bromobenzoic Acid

Objective: To synthesize 2-amino-5-bromobenzoic acid from 2-aminobenzoic acid.

Materials:

  • 2-Aminobenzoic acid

  • Glacial acetic acid

  • Bromine

  • Sodium acetate

  • Concentrated Hydrochloric acid

  • Benzene (or a suitable alternative solvent for washing)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 100 mL of glacial acetic acid.

  • Buffering: Add 13.7 g (0.1 mol) of sodium acetate to the solution. This acts as a buffer to control the acidity of the reaction mixture.

  • Bromine Addition: Cool the flask in an ice bath to 10-15°C. In a dropping funnel, prepare a solution of 16.0 g (5.2 mL, 0.1 mol) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Precipitation: Pour the reaction mixture into 500 mL of cold water. A yellow precipitate of 2-amino-5-bromobenzoic acid will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is colorless. Further wash the product with a small amount of benzene to remove any unreacted bromine.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C.

Expected Yield: 70-80% Characterization: The product can be characterized by melting point determination (217-219°C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of Methyl 2-amino-5-bromobenzoate via Fischer Esterification

Objective: To synthesize Methyl 2-amino-5-bromobenzoate from 2-amino-5-bromobenzoic acid.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Methanol

  • Concentrated Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 10.8 g (0.05 mol) of 2-amino-5-bromobenzoic acid in 100 mL of methanol.

  • Catalyst Addition: Carefully add 2.5 mL of concentrated sulfuric acid dropwise to the stirred suspension. The addition is exothermic, and the flask may become warm.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in 100 mL of ethyl acetate. Carefully pour the solution into a separatory funnel containing 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Swirl gently at first to allow for the release of CO2 gas.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to obtain the crude Methyl 2-amino-5-bromobenzoate as a solid.

  • Purification: The product can be purified by recrystallization from methanol or a mixture of hexane and ethyl acetate.

Expected Yield: 85-95% Characterization: Melting point (72-74°C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be used to confirm the structure and purity of the final product.[3][4]

Part 4: Hypothetical Application in Agrochemical Synthesis

The following diagram illustrates a hypothetical synthetic pathway to a diamide structure, a class of insecticides known to target insect ryanodine receptors.[5]

Hypothetical_Synthesis start Methyl 2-amino-5-bromobenzoate step1 Amide Formation start->step1 intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 intermediate2 Aryl-Substituted Intermediate step2->intermediate2 step3 Amidation intermediate2->step3 product Diamide Analog (Potential Insecticide) step3->product

Caption: Hypothetical pathway to a diamide agrochemical.

This conceptual pathway highlights how the functional groups of Methyl 2-amino-5-bromobenzoate can be sequentially manipulated to build a complex, potentially bioactive molecule. The initial acylation of the amine, followed by a Suzuki coupling at the bromine position, and a final amidation of the ester would yield a diamide scaffold. The specific acylating agents, boronic acids, and amines used in these steps can be varied to create a diverse library of compounds for biological screening.

Conclusion

While the direct role of Methyl 5-amino-2-bromobenzoate in agrochemical development remains to be fully elucidated, its structural isomer, Methyl 2-amino-5-bromobenzoate, stands out as a highly valuable and versatile building block. The synthetic protocols and reactivity patterns discussed in this guide provide a solid foundation for researchers to explore the potential of this class of compounds. The ability to readily access and functionalize the aminobromobenzoate scaffold opens up numerous possibilities for the design and synthesis of novel agrochemicals. It is our hope that this technical guide will inspire further research into this promising, yet underutilized, area of synthetic chemistry, ultimately leading to the development of new and improved solutions for global food security.

References

  • Benchchem. A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Benchchem. Published 2025.
  • Benchchem. Synthesis of Substituted Benzimidazoles from Aminobenzoate Esters: Application Notes and Protocols. Benchchem. Published 2025.
  • Benchchem.
  • ChemicalBook. METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8. ChemicalBook. Accessed January 3, 2026.
  • Cordova D, Benner EA, Sacher MD, et al. Anthranilic diamides: a new class of insecticides with a novel mode of action, ryanodine receptor activation. Pest Manag Sci. 2006;62(7):670-678.
  • Benchchem. A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor, 2. Benchchem. Published 2025.

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Protocol for the Palladium-Catalyzed Synthesis of 4H-1,4-Benzothiazine Scaffolds from Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Organic Synthesis

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of a 7-amino-2H-1,4-benzothiazin-3(4H)-one derivative, a core heterocyclic scaffold with significant potential in medicinal chemistry. The protocol employs a modern, efficient, one-pot tandem reaction sequence starting from the readily available building block, Methyl 5-amino-2-bromobenzoate. The methodology is centered around a palladium-catalyzed Buchwald-Hartwig C–S cross-coupling reaction, followed by a spontaneous intramolecular cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical workflow and in-depth explanations of the underlying chemical principles to ensure robust and reproducible results.

Introduction: The Significance of the Benzothiazine Core

1,4-Benzothiazines are a privileged class of heterocyclic compounds, forming the structural backbone of numerous molecules with a wide array of biological and pharmacological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as antipsychotropic, anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The fusion of a benzene ring with a thiazine ring creates a unique three-dimensional structure that is conducive to interacting with various biological targets.[1]

Traditional methods for synthesizing benzothiazines often involve the condensation of 2-aminothiophenols with various electrophiles like α-haloketones or 1,3-dicarbonyl compounds.[4][5] While effective, these methods can be limited by the availability and stability of the requisite substituted 2-aminothiophenol precursors.

This protocol presents a convergent and flexible strategy that circumvents this limitation by constructing the benzothiazine ring system from a simple aryl halide, Methyl 5-amino-2-bromobenzoate.[6] The core of this methodology is a palladium-catalyzed cross-coupling reaction, a transformative tool in modern organic synthesis that was recognized with the 2010 Nobel Prize in Chemistry.[7][8] Specifically, we will utilize a Buchwald-Hartwig-type amination for Carbon-Sulfur (C–S) bond formation, a powerful variant of the classic C–N coupling reaction.[9] This approach allows for the efficient and atom-economical construction of complex molecular architectures under relatively mild conditions.

Overall Reaction Scheme

The synthesis is designed as a one-pot, two-step sequence. The first step is the palladium-catalyzed S-arylation of Methyl 5-amino-2-bromobenzoate with methyl thioglycolate. The resulting thioether intermediate undergoes a spontaneous, base-mediated intramolecular cyclization (amidation) upon heating to yield the final benzothiazinone product.

Scheme 1: Proposed synthesis of Methyl 7-amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylate.

Chemical reaction scheme showing the conversion of Methyl 5-amino-2-bromobenzoate and methyl thioglycolate to a benzothiazinone derivative via a palladium-catalyzed reaction.

Mechanistic Considerations: The Palladium Catalytic Cycle

The key C–S bond-forming step is facilitated by a palladium catalyst. The reaction proceeds through a well-established catalytic cycle characteristic of cross-coupling reactions.[8][10]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of Methyl 5-amino-2-bromobenzoate. This forms a planar Pd(II) intermediate.[7][11]

  • Ligand Exchange & Deprotonation: The thiol (methyl thioglycolate) coordinates to the palladium center. The base in the reaction mixture then deprotonates the thiol to form a more nucleophilic thiolate.

  • Reductive Elimination: This is the final, product-forming step. The aryl and thiolate groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C–S bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Following the formation of the thioether intermediate, the proximity of the aniline nitrogen and the newly introduced ester moiety facilitates an intramolecular nucleophilic attack, leading to the formation of the stable six-membered thiazine ring and the elimination of methanol.

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants cluster_cyclization Second Stage Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Thiolate_Complex Thiolate Complex (Pd-II) OxAdd->Thiolate_Complex + R-SH - HBr (via Base) Thiolate_Complex->Pd0 Reductive Elimination Product_Out Thiolate_Complex->Product_Out Ar-S-R (Product) Intermediate Thioether Intermediate (Ar-S-R) Product_Out->Intermediate To Cyclization ArBr Methyl 5-amino- 2-bromobenzoate (Ar-Br) Thiol Methyl Thioglycolate (R-SH) Final_Product Benzothiazinone (Final Product) Intermediate->Final_Product Intramolecular Cyclization (Heat)

Diagram 1: Workflow of the tandem Pd-catalyzed C-S coupling and cyclization.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous and reactions run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
Methyl 5-amino-2-bromobenzoate>96%Sigma-Aldrich6942-37-6
Methyl thioglycolate>98%Sigma-Aldrich2365-48-2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeStrem Chemicals51364-51-3
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%Sigma-Aldrich161265-03-8
Sodium tert-butoxide (NaOtBu)>98%Sigma-Aldrich865-48-5
Anhydrous TolueneDriSolv®EMD Millipore108-88-3
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Saturated aq. Ammonium Chloride (NH₄Cl)--12125-02-9
Saturated aq. Sodium Chloride (Brine)--7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)--7487-88-9
Schlenk flask (50 mL)---
Magnetic stirrer and stir bar---
Inert gas line (N₂ or Ar) with manifold---
TLC plates (Silica gel 60 F₂₅₄)---
Reagent Quantities for a 1.0 mmol Reaction
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
Methyl 5-amino-2-bromobenzoate230.062301.01.0
Methyl thioglycolate106.14127 (106 µL)1.21.2
Pd₂(dba)₃915.7218.30.020.02 (4 mol% Pd)
Xantphos578.6827.80.0480.048
Sodium tert-butoxide96.101351.41.4
Anhydrous Toluene-10 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL Schlenk flask.

    • Add Methyl 5-amino-2-bromobenzoate (230 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (27.8 mg, 0.048 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol) to the flask.

    • Expert Insight: The ligand-to-palladium ratio is crucial. A ratio of ~2.4:1 (Xantphos:Pd₂(dba)₃) ensures the formation of a monoligated Pd(0) species, which is often the active catalyst in C–S couplings. NaOtBu is a strong, non-nucleophilic base essential for deprotonating the thiol and facilitating the catalytic cycle.[12]

  • Inert Atmosphere:

    • Seal the flask with a septum and connect it to an inert gas manifold.

    • Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

    • Trustworthiness: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to oxidative dimerization of the thiol, reducing yield.[5] Maintaining an inert atmosphere is critical for reproducibility.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.

    • Add methyl thioglycolate (106 µL, 1.2 mmol) via syringe.

    • Expert Insight: Adding the solvent and liquid reagents after establishing the inert atmosphere prevents contamination. A slight excess of the thiol ensures complete consumption of the limiting aryl bromide.

  • Reaction and Monitoring:

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously. The color should darken, indicating the formation of the active catalyst.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. (Eluent: 30% Ethyl Acetate in Hexanes). The starting aryl bromide should be consumed, and a new, lower Rf spot corresponding to the cyclized product should appear. The reaction is typically complete within 8-12 hours.

  • Work-up and Quenching:

    • Once the reaction is complete (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate. Shake well and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by column chromatography on silica gel.

    • Use a gradient eluent system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, to isolate the pure product.

    • Combine the fractions containing the product and evaporate the solvent to yield the benzothiazinone derivative as a solid.

Product Characterization

The identity and purity of the synthesized Methyl 7-amino-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylate should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the final structure. Expect to see signals for the aromatic protons, the N-H proton of the amine, the N-H proton of the amide, the S-CH₂ protons, and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton, including the characteristic shifts for the carbonyl carbons (amide and ester).

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition of the product.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as N-H stretches (amine and amide), C=O stretches (amide and ester), and aromatic C-H stretches.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Base is old or has degraded.1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh Pd₂(dba)₃.2. Use freshly distilled or commercially available anhydrous solvents.3. Use a fresh bottle of NaOtBu; handle it quickly in the air to minimize hydrolysis. Consider using a glovebox.
Formation of Side Products 1. Hydrodehalogenation (reduction of Ar-Br to Ar-H).2. Thiol dimerization (R-S-S-R).1. This can occur if trace water is present. Ensure anhydrous conditions. Sometimes lowering the reaction temperature can mitigate this.2. This is an oxygen-mediated process. Improve the degassing and inert atmosphere technique.
Incomplete Cyclization Insufficient heat or reaction time for the second step.If the intermediate thioether is isolated, resubmit it to the reaction conditions (or simply heat in DMF with a base like K₂CO₃) to drive the cyclization to completion.
Difficult Purification Product co-elutes with catalyst byproducts (e.g., phosphine oxides).Flush the crude product through a short plug of silica with a moderately polar solvent (e.g., 50% EtOAc/Hexanes) before detailed chromatography. Sometimes, precipitation from a suitable solvent system can remove impurities.

Conclusion

This application note details a robust and efficient palladium-catalyzed method for synthesizing a functionalized benzothiazinone scaffold from Methyl 5-amino-2-bromobenzoate. The one-pot tandem C–S coupling and cyclization strategy is highly valuable due to its operational simplicity, use of commercially available starting materials, and the importance of the resulting heterocyclic core in pharmaceutical research. By providing detailed procedural steps alongside expert insights into the reaction mechanism and potential pitfalls, this protocol serves as a reliable guide for researchers aiming to access this important class of molecules.

References

  • Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances. Available at: [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Institutes of Health (NIH). Available at: [Link]

  • Efficient Access to 1,4‐Benzothiazine: Palladium‐Catalyzed Double C—S Bond Formation Using Na2S2O3 as Sulfurating Reagent. (2013). SciSpace. Available at: [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals. Available at: [Link]

  • High yield synthesis of 4 H -1,4-benzothiazine-1,1-dioxide derivatives. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Methyl 5-bromo-2-[meth-yl(methyl-sulfon-yl)amino]benzoate. PubMed. Available at: [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available at: [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. Available at: [Link]

  • Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. PubMed. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. ScienceDirect. Available at: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]

  • Methyl 5-amino-2-bromobenzoate. PubChem. Available at: [Link]

  • Methyl 2-amino-5-bromobenzoate. National Institutes of Health (NIH). Available at: [Link]

  • Thiol-Selective Fluorogenic Probes for Labeling and Release. National Institutes of Health (NIH). Available at: [Link]

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The Versatile Scaffolding of Methyl 5-Amino-2-bromobenzoate: A Guide to Synthesizing Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and novelty of a synthetic campaign. Methyl 5-amino-2-bromobenzoate has emerged as a particularly valuable building block for the synthesis of novel bioactive agents. Its trifunctional nature—an aromatic amine, a methyl ester, and a reactive bromine atom—offers a rich platform for controlled, sequential chemical modifications. The strategic placement of these groups allows for the construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in pharmaceuticals.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for utilizing methyl 5-amino-2-bromobenzoate. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling scientists to adapt and innovate upon these foundational methods. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles and supported by authoritative literature.

Physicochemical & Structural Properties

A thorough understanding of the starting material's properties is paramount for experimental success. Methyl 5-amino-2-bromobenzoate is a stable, crystalline solid, whose key characteristics are summarized below.

PropertyValueSource(s)
IUPAC Name methyl 5-amino-2-bromobenzoate[1]
CAS Number 6942-37-6[1][2]
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2]
Appearance Pale yellow solid/oil[3]
Melting Point 72-74 °C (for the 2-amino-5-bromo isomer, often similar)[4]
Solubility Soluble in organic solvents like methanol, ethyl acetate, DMSO[3]
SMILES COC(=O)c1cc(ccc1Br)N[1]

Part 1: Foundational Synthesis Protocols

Synthesis of the Building Block: Methyl 5-amino-2-bromobenzoate

The most common laboratory synthesis for this building block involves the reduction of the corresponding nitro compound, which is a reliable and high-yielding transformation.

Causality Behind the Method: The choice of stannous (II) chloride (SnCl₂) in methanol is a classic and effective method for the chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities like a methyl ester. The reaction proceeds readily under reflux conditions and typically results in a clean conversion with straightforward workup.[3]

Protocol 1: Reduction of Methyl 2-bromo-5-nitrobenzoate

  • 1. Reagent Setup: In a round-bottom flask, dissolve methyl 2-bromo-5-nitrobenzoate (1.0 eq., e.g., 25.3 g, 97.3 mmol) in anhydrous methanol (approx. 20 mL per gram of starting material).[3]

  • 2. Addition of Reducing Agent: To this solution, add stannous (II) chloride dihydrate (5.0 eq., e.g., 93.3 g, 487 mmol) portion-wise.

  • 3. Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • 4. Workup: Cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a 4N aqueous sodium hydroxide solution until the pH is basic.

  • 5. Extraction: Dilute the mixture with ethyl acetate and water, then filter through a pad of celite to remove tin salts.[3] Separate the organic layer from the filtrate.

  • 6. Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the title compound as a pale yellow solid or oil.[3] An anticipated yield is typically above 90%.[3]

start Methyl 2-bromo-5-nitrobenzoate reagents SnCl2, Methanol start->reagents 1. reflux Reflux (2-4h) reagents->reflux 2. workup NaOH Neutralization Celite Filtration reflux->workup 3. extraction Ethyl Acetate Extraction workup->extraction 4. product Methyl 5-amino-2-bromobenzoate extraction->product 5. Purify

Caption: Synthesis of the target building block.

Part 2: Application in the Synthesis of Bioactive Scaffolds

The true utility of methyl 5-amino-2-bromobenzoate lies in its capacity for differential functionalization. The bromine atom is primed for palladium-catalyzed cross-coupling reactions (C-C or C-N bond formation), while the amine and ester groups can be used for amidation and heterocycle construction.

C-N Bond Formation: Synthesis of Kinase Inhibitors

Aryl amines are a cornerstone of kinase inhibitor scaffolds. The amino group of methyl 5-amino-2-bromobenzoate can act as a nucleophile to displace a leaving group on a heterocyclic core, a reaction often driven by heat. A recent patent for Tau Tubulin Kinase 1 (TTBK1) inhibitors demonstrates this application directly.[5]

Causality Behind the Method: This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the 7-deazapurine ring activates the 6-chloro position for nucleophilic attack by the aniline derivative. Ethylene glycol is used as a high-boiling solvent to provide the thermal energy required to overcome the activation barrier for the reaction.

Protocol 2: Synthesis of a TTBK1 Inhibitor Precursor

  • 1. Reagent Setup: In a reaction vial, combine 6-chloro-7-deazapurine (1.0 eq., e.g., 78 mg, 0.49 mmol) and methyl 5-amino-2-bromobenzoate (1.05 eq., e.g., 120 mg, 0.52 mmol).[5]

  • 2. Solvent Addition: Add ethylene glycol (e.g., 2-3 mL) to the vial.

  • 3. Reaction: Heat the mixture to 140°C and stir for 3 hours. Monitor the reaction by LC-MS.

  • 4. Workup & Extraction: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (e.g., 40 mL) and wash with water (3 x 10 mL).[5]

  • 5. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like dichloromethane/hexanes to yield the desired coupled product.[5]

sub1 Methyl 5-amino-2-bromobenzoate (Nucleophile) reaction Ethylene Glycol 140 °C, 3h sub1->reaction sub2 6-chloro-7-deazapurine (Electrophile) sub2->reaction product TTBK1 Inhibitor Precursor (C-N Bond Formed) reaction->product

Caption: Workflow for C-N bond formation.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds, particularly for creating biaryl scaffolds found in many drugs.[6][7] The bromine atom at the 2-position of our building block is an ideal handle for this transformation.

Causality Behind the Method: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) into the aryl-bromide bond, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of ligand, base, and solvent is crucial for an efficient reaction.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_aryl->pd2_biaryl Transmetalation (Ar'-B(OH)₂, Base) product Ar-Ar' pd2_biaryl->product Reductive Elimination product->pd0 Catalyst Regeneration

Sources

Application Notes and Protocols for the Heck Reaction of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Mizoroki-Heck reaction using Methyl 5-amino-2-bromobenzoate as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction essential for synthesizing substituted alkenes, which are crucial structural motifs in pharmaceuticals and functional materials.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines necessary reagents and equipment, and offers troubleshooting advice to ensure successful execution and optimization of this important transformation.

Introduction to the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][4] This reaction was a pioneering example of a carbon-carbon bond formation proceeding through a Palladium(0)/Palladium(II) catalytic cycle.[1][4] Its significance lies in its ability to create complex molecular architectures from readily available starting materials, with a broad tolerance for various functional groups.[5][6]

Methyl 5-amino-2-bromobenzoate is a valuable building block in medicinal chemistry. The presence of the amino and methyl ester groups offers sites for further functionalization, while the bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions. The successful Heck coupling of this substrate opens avenues to a diverse range of substituted cinnamate derivatives and other complex molecules with potential biological activity.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][8] Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Methyl 5-amino-2-bromobenzoate. This is often the rate-determining step, and its efficiency follows the trend I > OTf > Br >> Cl.[7]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates to one of the carbons of the alkene in a syn addition, forming a new carbon-carbon bond.[4][9]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step is also stereospecific and regenerates the double bond in the product, typically favoring the more stable trans (E) isomer.[7][10]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated H-X species and facilitate the reductive elimination of the hydrido-palladium(II) complex, thereby regenerating the active Pd(0) catalyst to continue the cycle.[7][10]

Heck_Cycle cluster_main Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) AlkeneComplex Alkene Coordination [Ar-Pd(II)(X)L(Alkene)] ArPd(II)XL2->AlkeneComplex Alkene Coordination InsertionProduct Migratory Insertion Product AlkeneComplex->InsertionProduct Syn-Migratory Insertion HydridoComplex [H-Pd(II)-X]L₂ InsertionProduct->HydridoComplex Syn-β-Hydride Elimination Product (Ar-Alkene) HydridoComplex->Pd(0)L2 Reductive Elimination (Base)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols based on established chemical principles. Our focus is not just on the "how," but the critical "why" behind each experimental step to ensure both success and safety in your work.

Overview of Synthetic Challenges

The synthesis of Methyl 5-amino-2-bromobenzoate is a nuanced process primarily due to the competing directing effects of the amino (-NH₂) and the carboxyl/ester (-COOH/-COOCH₃) groups on the benzene ring. The primary challenge is achieving the desired regioselectivity during the electrophilic bromination step. The powerful activating, ortho-, para-directing nature of the amino group strongly favors substitution at the 2- and 4-positions, making the desired substitution at the 2-position (ortho to the deactivating carboxyl group) non-trivial.

Two plausible synthetic routes are generally considered, each with its own set of challenges:

  • Route A: Esterification of 5-aminobenzoic acid followed by bromination of the resulting methyl 5-aminobenzoate.

  • Route B: Bromination of 5-aminobenzoic acid followed by esterification of the resulting 5-amino-2-bromobenzoic acid.

This guide will cover the critical aspects of both pathways.

G cluster_0 Synthetic Pathways start 5-Aminobenzoic Acid ester Methyl 5-aminobenzoate start->ester Esterification (MeOH, H₂SO₄) bromo_acid 5-Amino-2-bromobenzoic Acid start->bromo_acid Bromination (Br₂, AcOH) final_product Methyl 5-amino-2-bromobenzoate ester->final_product Bromination (e.g., NBS) bromo_acid->final_product Esterification (MeOH, H₂SO₄)

Caption: Potential synthetic routes to Methyl 5-amino-2-bromobenzoate.

Troubleshooting Guide & Core Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Part 1: The Bromination Step

The central challenge of this synthesis lies in controlling the bromination reaction to achieve the correct isomer and avoid side products.

Q1: My bromination of methyl 5-aminobenzoate resulted primarily in the 2-amino-4-bromo isomer, not the desired 5-amino-2-bromo product. What went wrong?

A1: This is the most common problem and stems from fundamental principles of electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating ortho-, para-director. On methyl 5-aminobenzoate, the positions ortho to the amine are 4 and 6, and the para position is occupied by the ester. Therefore, electrophilic attack is electronically favored at the 4- and 6-positions. The methyl ester group is a deactivating, meta-director, directing to the 3- and 5-positions relative to itself, which does not favor the desired 2-position.

Causality & Solution:

  • Electronic Effects: You are fighting against the natural electronic tendencies of the substrate.

  • Troubleshooting Steps:

    • Protect the Amine: The most robust solution is to temporarily protect the amino group as an amide (e.g., acetamide). The acetyl group is still an ortho-, para-director but is less activating than a free amine, which can temper the reaction and may alter the regiochemical outcome. After bromination, the protecting group can be removed via hydrolysis.

    • Use of Lewis Acids: In some cases, a Lewis acid catalyst can complex with the carbonyl of the ester group, potentially increasing its directing effect towards the ortho position (the 2-position), though this can be substrate-dependent.

    • Alternative Brominating Agents: While standard reagents like Br₂ in acetic acid or NBS are common, exploring oxidative bromination systems like KBr with an oxidant (e.g., sodium perborate) can sometimes offer different selectivity profiles.[1]

Q2: I am observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?

A2: The strong activation of the benzene ring by the amino group makes it highly susceptible to over-bromination.[1][2]

Causality & Solution:

  • Reaction Control: This is a kinetic control issue. High concentrations of the brominating agent or elevated temperatures increase the rate of the second bromination.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use precisely 1.0 equivalent of the brominating agent (e.g., NBS).

    • Slow Addition & Temperature Control: Add the brominating agent dropwise or portion-wise to a cooled solution (0-5 °C) of your substrate. This keeps the instantaneous concentration of the electrophile low, favoring the faster mono-bromination reaction. A significant exotherm is expected and must be managed with an efficient cooling bath.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the product from converting to the di-brominated species.

G cluster_1 Directing Effects on Methyl 5-aminobenzoate mol Methyl 5-aminobenzoate pos2 Position 2 (Desired) mol->pos2 -COOCH₃ directs meta -NH₂ directs ortho pos4 Position 4 (Favored) mol->pos4 -NH₂ directs ortho pos6 Position 6 (Favored) mol->pos6 -NH₂ directs para

Caption: Competing directing effects in the bromination step.

Part 2: The Esterification Step

While more straightforward than bromination, the esterification of 5-amino-2-bromobenzoic acid (Route B) can present yield and purity issues.

Q3: My Fischer esterification of 5-amino-2-bromobenzoic acid is giving a very low yield. Why?

A3: Fischer esterification is an equilibrium-controlled reaction.[2] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

Causality & Solution:

  • Le Chatelier's Principle: The reaction is R-COOH + R'-OH ⇌ R-COOR' + H₂O. To maximize product, you must either use a large excess of a reactant (the alcohol) or remove a product (water).

  • Troubleshooting Steps:

    • Use Excess Methanol: Methanol is inexpensive and can be used as the solvent, providing a large molar excess that drives the reaction forward.[3]

    • Ensure Anhydrous Conditions: Use dry glassware and reagent-grade methanol.

    • Catalyst Concentration: A catalytic amount of a strong acid like concentrated sulfuric acid is required. Typically, 3-5 drops per gram of carboxylic acid is sufficient.[3]

    • Reaction Time and Temperature: The reaction should be heated to reflux and monitored by TLC until completion, which typically takes 1-3 hours.[3][4]

Q4: During the aqueous workup of my esterification, my product seemed to disappear or the yield dropped significantly. What happened?

A4: The product, Methyl 5-amino-2-bromobenzoate, has an amino group that will be protonated under the acidic reaction conditions, forming a water-soluble salt. Additionally, the ester is susceptible to base-catalyzed hydrolysis during neutralization.

Causality & Solution:

  • Acid-Base Chemistry: The protonated amine (-NH₃⁺) increases water solubility. During neutralization with a base like sodium carbonate, the ester can be saponified (hydrolyzed) back to the carboxylate if the pH becomes too high or the temperature is elevated.

  • Troubleshooting Steps:

    • Cool Before Neutralization: Always cool the reaction mixture in an ice bath before adding the neutralizing base.[3]

    • Careful Neutralization: Add the base (e.g., 10% aqueous sodium carbonate) slowly and portion-wise until gas evolution (CO₂) ceases and the pH is just basic (pH ~8).[3] Avoid making the solution strongly basic.

    • Extraction: Once neutralized, the neutral product will precipitate. If it remains in solution, it must be extracted promptly with an organic solvent like ethyl acetate or diethyl ether.[3][5]

FAQs - Frequently Asked Questions

Q1: Which synthetic route is generally preferred: bromination first or esterification first? A1: Both routes are challenging. Starting with esterification (Route A) means the key bromination step is performed on a less-activated ring (due to the deactivating ester group), but regioselectivity remains the dominant issue. Starting with bromination (Route B) can be difficult as the free carboxylic acid can complicate some bromination reactions, but it may offer a different selectivity profile. The choice often depends on the success of controlling the regioselectivity in either system. For developmental work, exploring both routes is advisable.

Q2: What are the key safety precautions when working with liquid bromine? A2: Liquid bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated chemical fume hood while wearing appropriate PPE, including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a lab coat. Have a quenching agent, such as a solution of sodium thiosulfate or sodium bisulfite, readily available to neutralize any spills or excess reagent.[6]

Q3: Can N-Bromosuccinimide (NBS) be used as an alternative to liquid bromine? A3: Yes, NBS is an excellent and much safer alternative. It is a solid, making it easier to handle and weigh accurately. It generates Br₂ in situ, keeping the concentration of the active electrophile low and constant, which can help minimize side reactions like polybromination. The reaction with NBS can still be exothermic and requires careful temperature control.

Q4: How do I effectively monitor the reaction progress? A4: Thin Layer Chromatography (TLC) is the best method.[4] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to clearly separate the starting material, product, and any major byproducts. Spot the reaction mixture alongside the starting material on the same plate. The reaction is complete when the starting material spot is no longer visible.

Q5: What are the recommended storage conditions for the final product? A5: Methyl 5-amino-2-bromobenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and air.[7][8] It is incompatible with strong oxidizing agents, acids, and bases.[8][9]

Protocols & Data

Table 1: Comparison of Common Brominating Agents
ReagentFormulaPhysical StateKey AdvantagesKey Disadvantages
Liquid Bromine Br₂Fuming red liquidInexpensive, potent.Highly toxic, corrosive, volatile, difficult to handle.
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White solidSafer, easier to handle, can improve selectivity.More expensive, reaction can still be exothermic.
Potassium Bromide/Oxidant KBr / NaBO₃SolidsEconomical, can offer high selectivity.[1]Requires specific oxidant and conditions, may be slower.
Protocol 1: Fischer Esterification of 5-Amino-2-Bromobenzoic Acid (Route B)

This protocol is a representative procedure and should be optimized for specific laboratory conditions.[3]

  • Materials:

    • 5-amino-2-bromobenzoic acid

    • Methanol (reagent grade, anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 10% Aqueous Sodium Carbonate (Na₂CO₃)

    • Ethyl Acetate

    • Saturated Sodium Chloride (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-2-bromobenzoic acid (1.0 equiv) and an excess of methanol (approx. 10-15 mL per gram of acid).

    • With stirring, carefully add a catalytic amount of concentrated H₂SO₄ (approx. 0.05 equiv) dropwise.

    • Heat the mixture to a gentle reflux. Monitor the reaction by TLC.

    • Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold water (approx. 10 mL per gram of starting acid).

    • Cool the solution in an ice-water bath and slowly neutralize by adding 10% aqueous sodium carbonate solution until CO₂ evolution stops (pH ~8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

References

  • A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzoate. (n.d.). Benchchem.
  • Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate. (n.d.). SciSpace.
  • METHYL-2-AMINO-5-BROMOBENZOATE CAS NO 52727-57-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor, 2. (n.d.). Benchchem.
  • Methyl 2-amino-5-bromobenzoate, 98%. (n.d.). Fisher Scientific.
  • METHYL 2-AMINO-5-BROMOBENZOATE 52727-57-8 wiki. (n.d.). Guidechem.
  • 3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts.
  • 2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses Procedure.

Sources

Technical Support Center: Purification of Crude Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides, detailed protocols, and frequently asked questions to navigate the complexities of obtaining high-purity Methyl 5-amino-2-bromobenzoate for your research and development needs.

Introduction: Understanding the Purification Challenge

Methyl 5-amino-2-bromobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Crude Methyl 5-amino-2-bromobenzoate, typically synthesized via the bromination of methyl anthranilate or the esterification of 2-amino-5-bromobenzoic acid, often contains a variety of impurities that can interfere with downstream reactions.[1] This guide will equip you with the knowledge to effectively remove these impurities and obtain a product of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 5-amino-2-bromobenzoate?

A1: The impurity profile of crude Methyl 5-amino-2-bromobenzoate is largely dependent on the synthetic route employed. The most common impurities are summarized in the table below.

ImpurityStructureOrigin
2-amino-5-bromobenzoic acid Incomplete esterification of the starting material.
Methyl anthranilate Unreacted starting material from the bromination reaction.
2-amino-3,5-dibromobenzoic acid Over-bromination of the aromatic ring during synthesis.[1]
Residual solvents N/ASolvents used in the reaction and work-up (e.g., acetic acid, methanol, diethyl ether).
Inorganic salts N/AByproducts from neutralization and quenching steps (e.g., sodium sulfate, sodium carbonate).

Q2: Which purification method is best for my crude sample?

A2: The optimal purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Here is a comparison of the most common techniques:

MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, cost-effective, good for removing small amounts of impurities with different solubility profiles.Can have lower yields, may not be effective for impurities with similar solubility to the product.High-volume purification where the impurity profile is well-defined.
Column Chromatography Excellent separation of closely related compounds, provides high purity.More time-consuming, requires larger volumes of solvent, can be costly for large-scale purification.Small to medium scale purification, complex impurity mixtures, and when very high purity is required.
Acid-Base Extraction Effective for separating acidic and basic impurities from a neutral product.Can be labor-intensive, risk of emulsion formation, potential for hydrolysis of the ester under harsh pH conditions.Removing acidic or basic starting materials and byproducts.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of Methyl 5-amino-2-bromobenzoate.[2] A common solvent system for TLC analysis is a mixture of ethyl acetate and hexanes. The optimal ratio will depend on the specific impurities, but a good starting point is 20-30% ethyl acetate in hexanes. The product, being more polar than some non-polar impurities, will have a lower Rf value. Staining with potassium permanganate or visualization under UV light can help to identify spots.

Troubleshooting Guides & Detailed Protocols

Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids like Methyl 5-amino-2-bromobenzoate. The principle lies in the differential solubility of the compound and its impurities in a given solvent at different temperatures.

  • Solvent Selection: Methanol is a commonly used and effective solvent for the recrystallization of Methyl 5-amino-2-bromobenzoate.[2]

  • Dissolution: In a fume hood, dissolve the crude Methyl 5-amino-2-bromobenzoate in a minimal amount of hot methanol in an Erlenmeyer flask. Add the solvent portion-wise and heat the mixture with gentle swirling until all the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., inorganic salts or the over-brominated 2-amino-3,5-dibromobenzoic acid), perform a hot filtration. To do this, pre-heat a funnel and filter paper with hot methanol and quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step is crucial for removing impurities that are insoluble in the hot solvent.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Purity Check: Determine the melting point of the recrystallized product. Pure Methyl 5-amino-2-bromobenzoate has a melting point of 72-74 °C.[3] A sharp melting point within this range is a good indicator of purity.

IssuePotential CauseSolution
Product does not crystallize upon cooling. Too much solvent was used.Re-heat the solution to evaporate some of the solvent and re-cool.
The solution is supersaturated but requires a nucleation site.Scratch the inside of the flask with a glass rod or add a seed crystal of pure product.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a mixed solvent system.
The rate of cooling is too rapid.Allow the solution to cool more slowly.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and attempt a second recrystallization.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly, as it can also adsorb the desired compound.

Recrystallization_Workflow A Crude Product B Dissolve in minimal hot methanol A->B C Hot Filtration (if needed) B->C Insoluble impurities present D Slow Cooling & Ice Bath B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with ice-cold methanol E->F I Impurities in mother liquor E->I G Dry under vacuum F->G H Pure Product G->H

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude Methyl 5-amino-2-bromobenzoate in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. For Methyl 5-amino-2-bromobenzoate, a gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute the compounds.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IssuePotential CauseSolution
Poor separation of product and impurities. The eluent polarity is too high or too low.Optimize the eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
The column was not packed properly, leading to channeling.Repack the column, ensuring a uniform and compact bed of silica gel.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For stubborn amines, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent can be effective.[4][5]
Streaking or tailing of the product band. The sample was overloaded on the column.Use a larger column or a smaller amount of crude material.
The compound is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

Column_Chromatography_Workflow A Crude Product B Dissolve in minimal solvent A->B C Load onto Silica Gel Column B->C D Elute with Hexanes/EtOAc gradient C->D E Collect Fractions D->E F Analyze by TLC E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Pure Product H->I

Acid-Base Extraction

This technique leverages the basicity of the amine group in Methyl 5-amino-2-bromobenzoate to separate it from acidic and neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an aqueous solution of a weak acid, such as 5% acetic acid, to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. The basic Methyl 5-amino-2-bromobenzoate will be protonated and move into the aqueous layer. Any acidic impurities (like 2-amino-5-bromobenzoic acid) will also be protonated and remain in the organic layer. Neutral impurities will also stay in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the weak acid solution to ensure complete transfer of the product.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution, until the solution is basic (pH > 8). The protonated amine will be neutralized, and the pure Methyl 5-amino-2-bromobenzoate will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

IssuePotential CauseSolution
Emulsion formation at the interface of the two layers. Vigorous shaking.Gently swirl the separatory funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
Low recovery of the product. Incomplete extraction into the aqueous layer.Perform multiple extractions with the acidic solution.
Incomplete precipitation upon basification.Ensure the aqueous solution is sufficiently basic. Cool the solution thoroughly in an ice bath to decrease the solubility of the product.
Potential for ester hydrolysis. Use of strong acids or bases, or prolonged exposure to acidic/basic conditions.Use a weak acid for the extraction and a mild base for the neutralization. Minimize the time the compound is in the acidic or basic solution. The hydrolysis of 2-aminobenzoate esters can be catalyzed by the neighboring amine group, especially in the pH range of 4-8.[6]

Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Purification A Crude Product in Organic Solvent B Add Aqueous Weak Acid A->B C Shake & Separate B->C D Aqueous Layer (Protonated Product) C->D E Organic Layer (Acidic & Neutral Impurities) C->E F Basify Aqueous Layer D->F G Precipitation F->G H Filter, Wash & Dry G->H I Pure Product H->I

Verification of Purity

After purification, it is essential to verify the purity of your Methyl 5-amino-2-bromobenzoate. The following techniques are recommended:

  • Melting Point: A sharp melting point in the range of 72-74 °C is indicative of high purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The expected chemical shifts for Methyl 5-amino-2-bromobenzoate should be compared with literature values.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.

Safety Precautions

Methyl 5-amino-2-bromobenzoate is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PubMed Central. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Retrieved from [Link]

  • PubMed. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. Retrieved from [Link]

  • ResearchGate. (n.d.). A Principal comparison of amide and ester synthesis utilizing amino acids or alcohols. Retrieved from [Link]

  • Organization for the Advancement of Chemical Industry. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Open University Chemistry Initiative. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

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Technical Support Center: Optimizing Suzuki Coupling Reactions for Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges presented by this electron-rich substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Understanding the Substrate: Why is This Coupling Challenging?

Methyl 5-amino-2-bromobenzoate is a valuable building block, but its structure presents distinct challenges for the Suzuki-Miyaura reaction.[1] The presence of the electron-donating amino group (-NH₂) ortho to the ester and para to the bromine significantly increases the electron density of the aromatic ring. This electronic enrichment strengthens the carbon-bromine (C-Br) bond, making the crucial first step of the catalytic cycle—oxidative addition—kinetically slow and often the rate-determining step.[2][3] Furthermore, the amine can act as a potential ligand for the palladium catalyst, leading to catalyst inhibition or undesired side reactions. This guide will address how to overcome these inherent difficulties.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction with Methyl 5-amino-2-bromobenzoate is failing or giving very low yields. What's the most likely cause?

A1: The primary culprit for low-yielding or failed Suzuki couplings with this substrate is an inefficient oxidative addition step. The electron-donating amino group makes the C-Br bond less electrophilic and thus less susceptible to cleavage by the Pd(0) catalyst.[2] Standard catalyst systems, such as Pd(PPh₃)₄, are often not active enough to promote this step effectively.

Core Areas to Investigate:

  • Catalyst System: Your choice of palladium precursor and, more critically, the ligand is paramount. You need a system designed for electron-rich aryl halides.

  • Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are vital for success. Catalyst deactivation is a common problem.[4]

  • Reagent Stability: The stability of your organoboron partner (boronic acid or ester) is a frequent point of failure. Side reactions like protodeboronation can consume it before it has a chance to couple.[5][6]

Q2: Which palladium catalyst and ligand system is most effective for this electron-rich aniline derivative?

A2: To overcome the slow oxidative addition, you need a catalyst system featuring a bulky, electron-rich phosphine ligand.[7] These ligands stabilize the monoligated Pd(0) species, which is the highly active form of the catalyst, and accelerate the oxidative addition step.[7] N-Heterocyclic Carbenes (NHCs) are also excellent choices for their strong electron-donating properties and steric bulk.[8][9]

Recommended Catalyst Systems

Catalyst Precursor Ligand Typical Loading (mol%) Key Advantages & Considerations
Pd(OAc)₂ or Pd₂(dba)₃ SPhos , XPhos , or other Buchwald-type biaryl phosphines 1-3% Pd, 1.1-1.2x Ligand:Pd Gold standard for challenging couplings. Highly active for electron-rich aryl bromides and chlorides.[7]
PdCl₂(dppf) (dppf is the ligand) 3-5% A robust, general-purpose catalyst, but may be less effective than Buchwald systems for this specific substrate.[10][11]
PEPPSI™-IPr (IPr is the ligand) 2-3% An air- and moisture-stable Pd(II)-NHC precatalyst that is highly effective for coupling aryl chlorides and bromides.[12]

| Pd(PPh₃)₄ | (PPh₃ is the ligand) | 3-5% | "Classic" catalyst, but often ineffective for this type of electron-rich substrate and prone to decomposition at high temperatures.[2] |

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds via a well-defined catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][14][15] Understanding this cycle is key to troubleshooting your reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) pd2_ox Ar-Pd(II)-X(Ln) (Oxidative Adduct) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar'(Ln) (Transmetalation Complex) pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q3: I'm observing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?

A3: Protodeboronation is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile. It is often promoted by excess water, strong bases (especially hydroxide), and prolonged heating.[2][5]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions (with care): While Suzuki reactions often benefit from some water, using rigorously dried solvents can suppress this side reaction.[2] Note that some anhydrous base/solvent systems may require a few equivalents of water to function.[3]

  • Switch to a Boronic Ester: Pinacol (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][16] MIDA boronates are particularly useful for the "slow release" of the active boronic acid under the reaction conditions.[16][17]

  • Choose a Milder Base: If possible, switch from strong bases like NaOH or KOH to weaker inorganic bases like K₂CO₃ or K₃PO₄.[2][18]

  • Use Potassium Trifluoroborates (R-BF₃K): These reagents are highly stable crystalline solids that slowly hydrolyze in situ to the boronic acid, keeping its standing concentration low and minimizing side reactions.[19][20]

Q4: My ester group is being hydrolyzed. How do I choose a base and solvent system to prevent this?

A4: The methyl ester on your substrate is sensitive to strongly basic (saponification) and aqueous conditions, especially at elevated temperatures. The choice of base is therefore a critical parameter.

Recommended Base and Solvent Combinations

Base Solvent System Temperature (°C) Advantages & Considerations
K₃PO₄ (Potassium Phosphate) 1,4-Dioxane / H₂O (e.g., 5:1) or Toluene / H₂O 80-110 A strong, effective base for difficult couplings. Less nucleophilic than hydroxides, reducing ester hydrolysis.[2]
K₂CO₃ (Potassium Carbonate) 1,4-Dioxane / H₂O or DMF / H₂O 80-100 A standard, milder base. Good starting point, but may not be strong enough for challenging couplings.[1][9][13]
Cs₂CO₃ (Cesium Carbonate) 1,4-Dioxane or Toluene 80-110 Often provides excellent results in difficult couplings, but is more expensive. Can sometimes be used under anhydrous conditions.[2][9]

| KOtBu (Potassium tert-butoxide) | THF or Toluene (anhydrous) | RT - 80 | A very strong, non-nucleophilic base. Useful for anhydrous conditions, especially with boronic esters.[9][12] |

Q5: Purification is difficult due to the basicity of my product. What is the best workup and purification strategy?

A5: The free amine in your product can cause streaking on silica gel columns and make purification challenging.

Recommended Workup & Purification Protocol:

  • Aqueous Workup: After cooling the reaction, dilute the mixture with ethyl acetate and water. Filter through a pad of Celite® to remove palladium black.[13]

  • Acid/Base Extraction (Optional): To remove non-basic impurities, you can perform an acid wash. Transfer the organic layer to a separatory funnel, wash with 1M HCl, then neutralize the aqueous layer with NaHCO₃ or NaOH and re-extract the product back into an organic solvent. Caution: This can be cumbersome and may lead to product loss.

  • Column Chromatography:

    • Deactivate Silica: Pre-treat your silica gel by slurrying it with a solvent system containing 1-2% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic sites on the silica, preventing product tailing.

    • Solvent Gradient: Use a non-polar/polar solvent system like Hexanes/Ethyl Acetate, gradually increasing the polarity. The added triethylamine in the mobile phase will help ensure sharp peaks.

Experimental Protocol: A Reliable Starting Point

This protocol is a robust starting point for the Suzuki-Miyaura coupling of Methyl 5-amino-2-bromobenzoate with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄ (2.0-3.0 equiv., finely ground)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 5-amino-2-bromobenzoate, the arylboronic acid, and K₃PO₄.[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.[1][2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The solvent should be degassed by bubbling with argon for 20-30 minutes prior to use.[1][21]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup & Purification: Follow the recommended workup and purification strategy outlined in Q5.

Troubleshooting Workflow Diagram

If your reaction fails, follow this logical decision tree to diagnose the issue.

Troubleshooting_Workflow cluster_yes cluster_no start Low or No Yield check_sm Starting Material (Aryl Bromide) Consumed? start->check_sm side_reactions Check for Side Products: - Protodeboronation (Ar-H) - Homocoupling (Ar'-Ar') check_sm->side_reactions Yes catalyst_issue Catalyst Inactive? - Use fresh catalyst/ligand - Increase catalyst loading - Switch to stronger ligand (e.g., SPhos) check_sm->catalyst_issue No purification_issue Product Lost During Workup? - Check aqueous layers - Check Celite plug side_reactions->purification_issue conditions_issue Conditions Not Forcing Enough? - Increase temperature - Use stronger base (e.g., K₃PO₄) catalyst_issue->conditions_issue reagent_issue Boronic Acid Degraded? - Use fresh boronic acid - Switch to boronic ester or BF₃K salt conditions_issue->reagent_issue

Caption: A decision tree for troubleshooting failed reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ACS Publications | Organometallics. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]

  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Institutes of Health (PMC). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ACS Publications | ACS Catalysis. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Science. Aminative Suzuki–Miyaura coupling. [Link]

  • Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Royal Society of Chemistry. . [Link]

  • ACS Publications | The Journal of Organic Chemistry. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. [Link]

  • Reddit. Suzuki help. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]

  • National Institutes of Health (PMC). Organoborane coupling reactions (Suzuki coupling). [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Technical Support Center: Navigating Byproduct Formation in Reactions of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involving this versatile building block. Our focus is on the practical identification and minimization of byproducts, ensuring higher yields and purity in your synthetic endeavors.

Introduction

Methyl 5-amino-2-bromobenzoate is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and functional materials.[1] Its bifunctional nature, possessing both an amine and a bromo-substituted aromatic ring, allows for diverse chemical transformations. However, this reactivity also presents challenges in controlling selectivity and minimizing the formation of unwanted byproducts. This guide provides a structured, question-and-answer approach to address specific issues you may encounter during your experiments, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Byproducts Arising from the Starting Material and General Handling
FAQ 1: I am observing a significant amount of a dibrominated byproduct in my reaction. What is causing this and how can I prevent it?

Answer:

The formation of a dibrominated species, likely Methyl 5-amino-2,X-dibromobenzoate, is a common issue, particularly during the synthesis of the starting material itself via bromination of an anthranilate precursor.[1] The amino group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution.

Root Cause Analysis:

  • Excess Brominating Agent: Using a stoichiometric excess of bromine or other brominating agents (e.g., N-Bromosuccinimide) is the most direct cause.

  • Reaction Temperature: Higher reaction temperatures increase the rate of the second bromination. The bromination reaction is exothermic, and poor temperature control can lead to localized "hot spots" where over-bromination is more likely to occur.[2]

  • Reaction Time: Prolonged reaction times can also lead to the formation of the dibrominated product, even with stoichiometric amounts of the brominating agent.

Troubleshooting & Minimization Protocol:

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Aim for a 1:1 molar ratio with respect to the starting anthranilate.

  • Temperature Management: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the brominating agent.[2] Use an efficient cooling bath (e.g., ice-water) and monitor the internal reaction temperature closely.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture. This allows for better heat dissipation and minimizes localized concentration gradients.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method to determine the point of complete consumption of the starting material, avoiding unnecessarily long reaction times.[2]

  • Purification: If the dibrominated byproduct does form, it can often be separated from the desired monobrominated product by recrystallization or column chromatography. A purification method described for the precursor, 2-amino-5-bromobenzoic acid, involves hot filtration from an acidified aqueous solution to remove the less soluble dibromo- impurity.[1]

Category 2: Byproducts in Cross-Coupling Reactions

Methyl 5-amino-2-bromobenzoate is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[3] Several byproducts are common in these transformations.

FAQ 2: In my Suzuki-Miyaura coupling reaction, I am observing a significant amount of Methyl 5-aminobenzoate (dehalogenated product). What is causing this hydrodehalogenation?

Answer:

The formation of the hydrodehalogenated byproduct, Methyl 5-aminobenzoate, is a result of a competing reductive dehalogenation pathway.[4][5][6] This side reaction replaces the bromine atom with a hydrogen atom.

Root Cause Analysis:

  • Presence of Protic Species: Trace amounts of water or other protic impurities in the reaction mixture can serve as a proton source for the dehalogenation.[3]

  • Reducing Agents: Certain phosphine ligands or other components in the reaction mixture can act as reducing agents, promoting the dehalogenation pathway.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the reductive dehalogenation.

  • Catalyst System: The choice of palladium catalyst and ligands can influence the extent of this side reaction.

Troubleshooting & Minimization Protocol:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use.[3] Using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) is crucial.

  • Choice of Base: The choice of base can impact the reaction outcome. Experiment with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal conditions for your specific substrates.

  • Ligand Selection: The use of appropriate ligands can suppress the dehalogenation pathway. Consider ligands that promote the desired cross-coupling over the reductive pathway.

  • Temperature and Time Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.

FAQ 3: My Heck reaction is producing a mixture of regioisomers and some reduced starting material. How can I improve the selectivity?

Answer:

The Heck reaction can sometimes suffer from issues with regioselectivity (i.e., the position of the new carbon-carbon bond on the alkene) and the formation of reduced byproducts.

Root Cause Analysis:

  • Double Bond Isomerization: This is a common side reaction in Heck couplings, leading to a mixture of alkene isomers.[3]

  • Reduction of the Aryl Bromide: Similar to the Suzuki reaction, reductive dehalogenation can occur.[3]

  • Oligomerization/Polymerization of the Alkene: If the alkene partner is prone to polymerization, this can be a significant side reaction.[3]

Troubleshooting & Minimization Protocol:

  • Control Isomerization: The use of specific phosphine-free catalyst systems or certain ligands can help to suppress double bond isomerization.[3] Lowering the reaction temperature may also be beneficial.[3]

  • Prevent Reduction: As with other cross-coupling reactions, maintaining anhydrous conditions is key to minimizing the reduction of the aryl bromide.[3]

  • Inhibit Polymerization: If alkene polymerization is suspected, the addition of a radical inhibitor, such as hydroquinone, can be effective.[3]

Category 3: Byproducts Related to the Functional Groups
FAQ 4: I am noticing the formation of 5-amino-2-bromobenzoic acid in my reaction mixture. What is causing the hydrolysis of the methyl ester?

Answer:

The presence of 5-amino-2-bromobenzoic acid indicates the hydrolysis of the methyl ester group.[7][8][9]

Root Cause Analysis:

  • Basic Conditions: The use of strong aqueous bases (e.g., NaOH, KOH) will readily hydrolyze the ester, a reaction sometimes referred to as saponification.[8][9]

  • Acidic Conditions: Heating the ester in the presence of aqueous acid will also catalyze its hydrolysis.[8][9] This reaction is typically reversible.[8][9]

  • Presence of Water: Even under neutral conditions, prolonged heating in the presence of water can lead to slow hydrolysis.

Troubleshooting & Minimization Protocol:

  • Avoid Strong Aqueous Bases/Acids: If the ester functionality needs to be preserved, avoid using strong aqueous acids or bases, especially at elevated temperatures.

  • Anhydrous Conditions: When running reactions that are sensitive to water, ensure all reagents and solvents are anhydrous.

  • Alternative Bases: In reactions requiring a base, consider non-nucleophilic organic bases or inorganic bases that are less prone to causing hydrolysis (e.g., anhydrous K₂CO₃).

  • Protecting Groups: In multi-step syntheses where the ester is labile, consider protecting the amine and then performing reactions under conditions that would otherwise hydrolyze the ester.

FAQ 5: I am observing the formation of a higher molecular weight byproduct, possibly a dimer. How can this happen?

Answer:

Dimerization can occur through various mechanisms, often involving the reactive amino group. The synthesis of dimeric molecules is a strategy sometimes intentionally employed to enhance biological activity.[10][11] However, in this context, it is an unwanted byproduct.

Root Cause Analysis:

  • Oxidative Coupling: The amino groups of two molecules can undergo oxidative coupling to form an azo or other dimeric linkage, particularly in the presence of certain catalysts or oxidants.

  • Amide Bond Formation: Under conditions that activate the carboxylic acid (if hydrolysis of the ester occurs first) or in the presence of a coupling agent, the amino group of one molecule can react with the carboxylate of another to form an amide-linked dimer.

Troubleshooting & Minimization Protocol:

  • Inert Atmosphere: Running reactions under an inert atmosphere (nitrogen or argon) can help to prevent oxidative side reactions.

  • Protecting the Amine: If dimerization is a persistent issue, especially in multi-step syntheses, consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz).

  • Control of Reaction Conditions: Avoid unnecessarily harsh conditions (high temperatures, strong oxidants) that might promote dimerization.

Summary of Potential Byproducts and Mitigation Strategies

ByproductPotential Cause(s)IdentificationMitigation Strategies
Dibrominated Product Excess brominating agent, high temperatureHigher molecular weight peak in MS, distinct signals in NMRStoichiometric control, low temperature, slow addition of reagents
Methyl 5-aminobenzoate Reductive dehalogenationLower molecular weight peak in MS, absence of bromine isotope patternAnhydrous conditions, optimized catalyst/ligand system, temperature control
5-amino-2-bromobenzoic acid Hydrolysis of the methyl esterDifferent polarity on TLC, carboxylic acid peak in IR, change in NMR chemical shiftsAvoid strong aqueous acids/bases, anhydrous conditions
Dimer Oxidative coupling, amide bond formationSignificantly higher molecular weight in MSInert atmosphere, protection of the amino group, milder reaction conditions

Experimental Workflow Diagrams

Workflow for Minimizing Dibromination during Synthesis

start Start: Anthranilate Derivative reagents Reagents: - Brominating Agent (1.0 eq) - Acetic Acid start->reagents 1. Prepare Solution conditions Reaction Conditions: - 0-5 °C - Slow, dropwise addition reagents->conditions 2. Control Addition monitoring Reaction Monitoring: - TLC or LC-MS conditions->monitoring 3. Monitor Progress workup Work-up: - Quench with Na₂SO₃ - Extraction monitoring->workup 4. Upon Completion purification Purification: - Recrystallization or - Hot filtration workup->purification 5. Isolate Crude product Product: Methyl 5-amino-2-bromobenzoate purification->product 6. Obtain Pure Product

Caption: Workflow for the controlled bromination to minimize byproduct formation.

Troubleshooting Logic for Hydrodehalogenation in Cross-Coupling

start Observation: High % of Hydrodehalogenation check_water Check for Water Content (Solvents, Reagents, Base) start->check_water dry_reagents Action: Rigorously Dry All Components check_water->dry_reagents Water Detected optimize_temp Optimize Reaction Temperature (Lower if possible) check_water->optimize_temp No Water Detected success Problem Solved: Minimized Byproduct dry_reagents->success lower_temp Action: Run at Lowest Feasible Temperature optimize_temp->lower_temp Temp > Optimal optimize_ligand Evaluate Catalyst/Ligand System optimize_temp->optimize_ligand Temp is Optimal lower_temp->success change_ligand Action: Screen Alternative Ligands optimize_ligand->change_ligand change_ligand->success

Caption: Decision tree for troubleshooting hydrodehalogenation byproducts.

References

  • A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Benchchem.
  • Methyl Esters and Derivatives.
  • Anthranilate | C7H6NO2- | CID 5459842. PubChem. NIH.
  • Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. PubMed.
  • Methyl Esters. Organic Chemistry Portal.
  • hydrolysis of esters. Chemguide.
  • Hypersensitivity reactions to anthranilic acid derivatives. PubMed.
  • Hydrolysis of methyl esters. Google Patents.
  • 501274 methyl anthranilate natural safety data sheet. Vigon.
  • The Hydrolysis of Esters. Chemistry LibreTexts.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzoate. Benchchem.
  • Anthranilic Acid | C7H7NO2 | CID 227. PubChem.
  • Methyl Anthranilate Side Effects. Foodchem Additives.
  • Methyl 2-amino-5-bromobenzoate 96 52727-57-8. Sigma-Aldrich.
  • Dehalogenation. Wikipedia.
  • Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
  • Influence of substituents on reductive dehalogenation of 3-chlorobenzoate analogs.
  • Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents. Benchchem.
  • Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495. PubChem.
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. PMC. PubMed Central.
  • P-Aminobenzoate Synthesis in Escherichia Coli: Kinetic and Mechanistic Characterization of the Amidotransferase PabA. PubMed.
  • 2-Amino-5-bromobenzoic acid synthesis. ChemicalBook.
  • Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity. PMC. NIH.
  • Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. PMC. NIH.
  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978. PubChem.
  • Methyl 2-amino-5-bromobenzoate. PMC. NIH.
  • METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8. ChemicalBook.
  • 52727-57-8 | Methyl 2-amino-5-bromobenzoate. Alachem Co., Ltd.

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How to control exothermic reactions during the bromination of methyl anthranilate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of Methyl Anthranilate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the bromination of methyl anthranilate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a primary focus on managing the reaction's inherent exothermic nature. As Senior Application Scientists, we combine established chemical principles with field-proven insights to ensure your experiments are safe, reproducible, and successful.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues that arise during the bromination of methyl anthranilate. Each answer provides not only a solution but also explains the underlying chemical principles to empower your experimental design.

Q1: Why is the bromination of methyl anthranilate a strongly exothermic reaction?

The high exothermicity of this reaction stems from the chemical nature of the starting material, methyl anthranilate. It is a highly "activated" aromatic ring, which makes it extremely reactive toward electrophiles like bromine.

  • Causality—The "Why": The aromatic ring of methyl anthranilate has two electron-donating groups (EDGs) attached to it: an amino group (-NH₂) and a methyl ester group (-COOCH₃).

    • The amino group is a powerful activating group. Its lone pair of electrons is delocalized into the benzene ring, significantly increasing the electron density of the ring.

    • The methyl ester group , while generally considered deactivating, donates electron density through resonance.

  • Mechanism: This reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[1] The electron-rich ring readily attacks the electrophilic bromine (Br⁺), leading to a rapid reaction rate and a substantial release of heat. The combination of these activating groups makes the molecule so reactive that controlling the reaction becomes a primary experimental challenge.

Caption: Electrophilic aromatic substitution mechanism for bromination.

Q2: What are the primary risks of an uncontrolled exothermic reaction, and how can I mitigate them?

An uncontrolled exotherm, or "runaway reaction," is a significant safety hazard and can severely compromise the quality of your product.[2][3][4]

  • Safety Hazards:

    • Rapid Temperature & Pressure Increase: The reaction can generate heat faster than the cooling system can remove it, leading to a rapid increase in temperature and pressure inside the reactor.[4] This can cause the solvent to boil violently, potentially leading to vessel rupture or explosion.

    • Toxic Fume Release: Elemental bromine is highly volatile, toxic, and corrosive.[5][6][7][8][9] A runaway reaction can release large quantities of bromine and hydrogen bromide (HBr) vapor, posing a severe inhalation hazard.[5][7][8]

  • Product Quality Issues:

    • Over-bromination: High temperatures increase the reaction rate, making it difficult to stop the reaction at the desired mono-brominated product (methyl 5-bromoanthranilate).[10] This often leads to the formation of di-brominated impurities (e.g., methyl 3,5-dibromoanthranilate), which can be difficult to separate.[11]

    • Degradation: Methyl anthranilate and its brominated products can degrade at elevated temperatures, leading to lower yields and the formation of tar-like byproducts.

Mitigation is a multi-faceted approach:

  • Right Operating Conditions: Choose appropriate solvents and maintain a low temperature.[3]

  • Early Warning & Detection: Continuously monitor the reaction temperature.[3][12]

  • Containment/Mitigation System: Have a plan and the necessary equipment (e.g., quenching solution) ready in case of a thermal runaway.[3]

Q3: How do I choose the right brominating agent? Elemental Bromine (Br₂) vs. N-Bromosuccinimide (NBS)?

The choice of brominating agent is critical for controlling reactivity. While elemental bromine is the traditional reagent, N-Bromosuccinimide (NBS) often provides a safer and more selective alternative.

  • Elemental Bromine (Br₂):

    • Pros: Highly reactive, inexpensive, and readily available.

    • Cons: A fuming, highly corrosive, and toxic liquid that is difficult to handle safely.[13] Its high reactivity can easily lead to over-bromination and runaway reactions with activated substrates like methyl anthranilate.

  • N-Bromosuccinimide (NBS):

    • Pros: A crystalline solid that is much easier and safer to handle than liquid bromine.[13] NBS acts as a source of a low, constant concentration of Br₂, which moderates the reaction rate and significantly reduces the risk of exotherms and side reactions.[13][14] This makes it the preferred reagent for selective bromination of activated systems.[1][14][15]

    • Cons: More expensive than Br₂ and generates succinimide as a byproduct, which must be removed during workup.

Data Summary: Comparison of Brominating Agents

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, dense liquidCrystalline solid
Handling Safety Very hazardous; requires specialized handling procedures and PPE.[6][7]Much safer and easier to handle.
Reactivity Extremely high; difficult to control.Moderate and controlled.
Selectivity Lower; prone to over-bromination.High; excellent for selective mono-bromination.[15]
Byproducts Hydrogen Bromide (HBr)Succinimide, trace HBr
Primary Use Case When high reactivity is essential.Controlled bromination of activated rings, allylic/benzylic positions.[1][14]

Recommendation: For the bromination of methyl anthranilate, N-Bromosuccinimide (NBS) is strongly recommended to ensure better control, higher selectivity, and improved safety.

Experimental Protocols & Troubleshooting Guide

Optimized Protocol for Controlled Bromination using NBS

This protocol is designed to maximize safety and yield for the synthesis of methyl 5-bromoanthranilate.

Materials:

  • Methyl anthranilate

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Dropping funnel or syringe pump

  • Ice-salt bath or cryostat

Procedure:

  • Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure the flask is equipped with a stirrer, thermometer, and a dropping funnel (for the NBS solution).

  • Dissolution: Dissolve methyl anthranilate (1 equivalent) in the chosen anhydrous solvent in the reaction flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice-salt bath. Vigorous stirring is crucial to ensure uniform temperature.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in the same anhydrous solvent.

  • Controlled Addition: Transfer the NBS solution to the dropping funnel. Add the NBS solution to the stirred methyl anthranilate solution dropwise over a period of 1-2 hours. This is the most critical step for controlling the exotherm.

    • Monitoring: Carefully monitor the internal reaction temperature. It should not be allowed to rise above 5°C. If the temperature begins to rise rapidly, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

    • Proceed with a standard aqueous workup and extraction with an organic solvent.

    • The succinimide byproduct can be removed by washing the organic layer with a dilute base (e.g., 1M NaOH) followed by water.

    • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude methyl 5-bromoanthranilate by recrystallization or column chromatography.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues during the experiment.

Troubleshooting_Flowchart start Start Experiment issue Issue Encountered? start->issue temp_spike Temperature Spikes >10°C? issue->temp_spike Yes end_good Reaction Successful issue->end_good No low_yield Low Yield / Multiple Spots on TLC? temp_spike->low_yield No sol_temp Stop addition immediately. Cool aggressively. Restart addition at a much slower rate. temp_spike->sol_temp Yes no_reaction Reaction Not Starting / Incomplete? low_yield->no_reaction No sol_yield Likely over-bromination. Verify stoichiometry (1.0-1.05 eq. NBS). Ensure temperature was maintained <5°C. low_yield->sol_yield Yes sol_reaction Check quality/age of NBS. Ensure anhydrous conditions. Allow longer reaction time at 0-5°C. no_reaction->sol_reaction Yes end_bad Consult Senior Scientist no_reaction->end_bad No sol_temp->end_bad sol_yield->end_bad sol_reaction->end_bad

Caption: A logical guide to troubleshooting common bromination issues.

References

  • Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices.
  • Slideshare. Bromine handling and safety. Available at: [Link].

  • Stanford University. Standard Operating Procedure_Bromine.docx. Available at: [Link].

  • Ma, Q., et al. (2014). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. ResearchGate. Available at: [Link].

  • Milliporesigma. (2023). NBS for Radical Bromination: A Guide for Chemists. Available at: [Link].

  • Dakkoune, A., et al. (2022). Performance of Runaway Detection in a Batch Reactor using Thermal Runaway Criteria. Chemical Engineering Transactions. Available at: [Link].

  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. Available at: [Link].

  • Zhang, S., et al. (2014). Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors. ResearchGate. Available at: [Link].

  • Scribd. Bromine Liquid Safety Guidelines. Available at: [Link].

  • ICL Group. BROMINE BROMINE - Safety Handbook. Available at: [Link].

  • Deshmukh, A., et al. (2016). Oxidative bromination in organic synthesis. ResearchGate. Available at: [Link].

  • Google Patents. CN109535010A - A kind of preparation method of bromhexine hydrochloride.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link].

  • Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link].

  • Singh, V., et al. (2011). N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. Available at: [Link].

  • Chem-space. (2024). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link].

  • Li, Y., et al. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Aidic. Available at: [Link].

  • Pharmaffiliates. CAS No : 52727-57-8 | Product Name : Methyl 2-amino-5-bromobenzoate. Available at: [Link].

  • Google Patents. JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.
  • Wikipedia. Methyl anthranilate. Available at: [Link].

  • Google Patents. JPH0853371A - Bromination of methyl group bound to aromatic ring.
  • Arshad, S., et al. (2011). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Institutes of Health. Available at: [Link].

  • National Center for Biotechnology Information. Methyl 5-amino-2-bromobenzoate. PubChem. Available at: [Link].

  • National Center for Biotechnology Information. Methyl Anthranilate. PubChem. Available at: [Link].

Sources

Troubleshooting low yields in the esterification of 2-amino-5-bromobenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-amino-5-bromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues leading to low yields. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic procedures.

I. Understanding the Challenges: Why Can Esterification of 2-Amino-5-bromobenzoic Acid Be Problematic?

The esterification of 2-amino-5-bromobenzoic acid, while seemingly a straightforward reaction, presents several challenges that can lead to diminished yields. The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) on the same aromatic ring introduces competing reactivities. The amino group is nucleophilic and basic, while the carboxylic acid is, of course, acidic. This bifunctionality can lead to a number of side reactions and equilibrium issues that must be carefully managed.[1][2]

Furthermore, the starting material itself has specific solubility characteristics, being soluble in methanol and dimethyl sulfoxide but not readily soluble in water, which can impact reaction setup and workup procedures.[3][4][5]

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the esterification of 2-amino-5-bromobenzoic acid:

Q1: What is the most common method for the esterification of 2-amino-5-bromobenzoic acid?

A1: The most prevalent and well-documented method is the Fischer-Speier esterification.[6][7] This reaction involves heating the 2-amino-5-bromobenzoic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][8][9]

Q2: Why is a strong acid catalyst necessary?

A2: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7][10]

Q3: I'm getting a very low yield. What are the most likely reasons?

A3: Low yields in this esterification are often due to one or more of the following factors:

  • Incomplete reaction: The Fischer esterification is a reversible reaction.[6][7]

  • Insufficient catalyst: The basic amino group can neutralize a portion of the acid catalyst.[6][7]

  • Side reactions: The amino group can participate in side reactions, such as polymerization or N-acylation.[6][11]

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or inefficient water removal can all negatively impact the yield.

Q4: My reaction mixture turned dark brown/black. What does this indicate?

A4: Significant darkening of the reaction mixture often points to decomposition or polymerization of the starting material or product.[6] This can be caused by excessively high temperatures or prolonged reaction times in the presence of a strong acid.

III. Troubleshooting Guide: From Low Yields to Impure Products

This section provides a more in-depth look at specific problems you may encounter and offers step-by-step solutions.

Problem 1: Low or No Product Formation
Possible Cause Explanation Recommended Solution
Reversible Reaction Equilibrium The Fischer esterification is an equilibrium-controlled process. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.[6][7]1. Use a Large Excess of Alcohol: Employing the alcohol as the solvent (a 5-10 fold excess or more) can shift the equilibrium towards the product side according to Le Chatelier's Principle.[6][11] 2. Remove Water: If feasible for your setup, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[6]
Insufficient Acid Catalyst The basic amino group of 2-amino-5-bromobenzoic acid will react with the acid catalyst, effectively neutralizing it. If an insufficient amount of catalyst is used, there may not be enough to protonate the carboxylic acid and drive the reaction.[6][7]Increase Catalyst Loading: Ensure you are using a sufficient amount of acid catalyst. For aminobenzoic acids, it is often necessary to use a stoichiometric amount of acid to protonate the amine, plus a catalytic amount to promote the esterification.[6]
Poor Solubility of Starting Material 2-Amino-5-bromobenzoic acid has limited solubility in some alcohols at room temperature.[3][4][5] If the starting material is not fully dissolved, the reaction will be slow and incomplete.Ensure Complete Dissolution: Gently heat the mixture of the starting material and alcohol to ensure complete dissolution before initiating the reaction at reflux.
Low Reaction Temperature or Short Reaction Time The esterification reaction may be slow at lower temperatures. Insufficient reaction time will lead to incomplete conversion.Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC).[9][12] Ensure the reaction is heated to a gentle reflux and allowed to proceed until the starting material is consumed.
Problem 2: Product is Impure or Contaminated
Possible Cause Explanation Recommended Solution
Presence of Unreacted Starting Material An incomplete reaction will result in the final product being contaminated with 2-amino-5-bromobenzoic acid.1. Optimize Reaction Conditions: See the solutions for "Low or No Product Formation." 2. Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).[9]
Side Reactions: N-Acylation or Polymerization The nucleophilic amino group can react with the carboxylic acid of another molecule or the newly formed ester, leading to amide formation and polymerization.[6][11] This is more likely at higher temperatures.1. Control Reaction Temperature: Avoid excessively high temperatures. Maintain a gentle reflux. 2. Consider a Protecting Group: For challenging cases, protecting the amino group as a carbamate (e.g., Boc or Cbz) can prevent side reactions.[13][14][15] The protecting group can be removed in a subsequent step.
Formation of Ether Byproducts At high temperatures and with a high concentration of acid catalyst, the alcohol can undergo self-condensation to form a dialkyl ether.[11]Careful Temperature Control: Maintain a gentle reflux and avoid overheating the reaction mixture.
Visualizing the Troubleshooting Logic

Troubleshooting_Esterification Start Low Yield of Ester Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions Occurring? Start->Side_Reactions Workup_Losses Product Lost During Workup? Start->Workup_Losses Incomplete_Reaction->Side_Reactions No Solution_Equilibrium Increase Alcohol Excess Remove Water (Dean-Stark) Incomplete_Reaction->Solution_Equilibrium Yes Solution_Catalyst Increase Acid Catalyst Loading Incomplete_Reaction->Solution_Catalyst Yes Solution_Temp_Time Increase Temperature/Time Monitor with TLC Incomplete_Reaction->Solution_Temp_Time Yes Side_Reactions->Workup_Losses No Solution_Protecting_Group Use Amino Protecting Group Side_Reactions->Solution_Protecting_Group Yes Solution_Workup Optimize pH During Neutralization Use Cold Solvents for Washing Workup_Losses->Solution_Workup Yes Solution_Purification Recrystallize Product Workup_Losses->Solution_Purification Yes

Caption: Troubleshooting logic for low esterification yields.

IV. Experimental Protocols

Protocol 1: Standard Fischer Esterification of 2-Amino-5-bromobenzoic Acid

This protocol provides a general procedure for the synthesis of the methyl or ethyl ester.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate for extraction

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1 equivalent). Add a large excess of the desired alcohol (e.g., 10-20 equivalents, which will also serve as the solvent). Stir the mixture to dissolve the solid as much as possible.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (approximately 0.5-1 equivalent) to the stirring mixture. A precipitate may form upon addition of the acid, which is normal.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The solid should dissolve as the reaction progresses.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 2:1 mixture of hexanes:ethyl acetate as the eluent).[16] The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ice water.

    • Slowly and carefully neutralize the excess acid by adding a 10% aqueous solution of sodium carbonate until the pH is approximately 8. Be cautious as carbon dioxide gas will evolve.[9]

    • The product may precipitate out as a solid. If so, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic extracts and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

    • The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[9]

Visualizing the Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification Setup 1. Add Reactants: 2-Amino-5-bromobenzoic acid Excess Alcohol Catalyst 2. Add H₂SO₄ Catalyst Setup->Catalyst Reflux 3. Reflux (1-4h) Catalyst->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Quench 5. Cool and Quench in Ice Water Monitor->Quench Neutralize 6. Neutralize with Na₂CO₃ Quench->Neutralize Extract 7. Extract with Organic Solvent Neutralize->Extract Dry 8. Dry Organic Layer Extract->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Purify 10. Recrystallize Evaporate->Purify Final_Product Pure Ester Purify->Final_Product

Sources

Technical Support Center: Overcoming Solubility Challenges of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges with its dissolution in organic solvents. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experimental work.

Section 1: Understanding the Molecule: A Physicochemical Profile

Q1: What are the key physicochemical properties of Methyl 5-amino-2-bromobenzoate that influence its solubility?

A: The solubility behavior of Methyl 5-amino-2-bromobenzoate is dictated by a combination of structural features that create a delicate balance between polarity and non-polarity. Understanding these is the first step to selecting an appropriate solvent system.

  • Aromatic Core: The central benzene ring is hydrophobic and favors interactions with nonpolar or moderately polar aromatic solvents through π-stacking.

  • Polar Functional Groups: The molecule possesses three key polar groups:

    • An amino group (-NH₂) , which can act as a hydrogen bond donor.

    • A methyl ester group (-COOCH₃) , where the carbonyl oxygen is a hydrogen bond acceptor.

    • A bromo group (-Br) , which adds polarity and density but is not a strong hydrogen bond participant.

  • Crystalline Structure: In its solid state, Methyl 5-amino-2-bromobenzoate is a crystalline powder.[1] The energy of the crystal lattice must be overcome by the solvent for dissolution to occur. Molecules are often linked by intermolecular forces, such as hydrogen bonds between the amino and ester groups of adjacent molecules, which can make them resistant to dissolving.[2]

This combination of a nonpolar ring with multiple polar, hydrogen-bonding capable groups means the compound is unlikely to be highly soluble in the extremes of the solvent spectrum (e.g., very nonpolar alkanes or very polar water, though some water solubility is reported[3]). Its optimal solubility is typically found in moderately polar to polar aprotic or protic organic solvents that can interact with its various functional groups.

Property Value Source
IUPAC Name methyl 5-amino-2-bromobenzoate[4]
CAS Number 6942-37-6[4]
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
Appearance Crystalline Powder[1]
Key Structural Features Aromatic Ring, Amino Group (H-bond donor), Ester Group (H-bond acceptor), Bromo GroupN/A

Section 2: Common Solubility Problems & Initial Troubleshooting

Q2: My Methyl 5-amino-2-bromobenzoate won't dissolve in Toluene, even with heating. Why is this happening and what is the first logical step?

A: This is a classic case of polarity mismatch. Toluene is a largely nonpolar aromatic solvent. While it can interact with the benzene ring of your compound, it lacks the hydrogen-bonding capability to effectively solvate the polar amino and ester groups. The energy gained from solvating the benzene ring is insufficient to overcome the compound's crystal lattice energy, which is held together by strong intermolecular polar interactions.

The First Step: Switch to a more polar solvent. The goal is to choose a solvent that can address all the structural features of the molecule.

  • Polar Aprotic Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate are excellent starting points. They have sufficient polarity to disrupt the crystal lattice but are not as reactive as some protic solvents.

  • Polar Protic Solvents like Ethanol or Methanol can also be effective, as their hydroxyl groups can actively hydrogen bond with both the amino and ester functionalities.[5]

Q3: I've switched to THF, and the compound dissolves, but the process is extremely slow. What can I do to accelerate it?

A: Slow dissolution is a kinetic problem, not necessarily a thermodynamic one. The compound is soluble, but the rate at which it dissolves is low. Two simple physical methods can dramatically increase the dissolution rate:

  • Agitation: Continuous and vigorous stirring (using a magnetic stir bar) is crucial. It breaks down the stagnant solvent layer at the surface of the solid particles, constantly exposing fresh surfaces to the bulk solvent.

  • Gentle Heating: For most solids, solubility increases with temperature.[6][7] Applying gentle heat (e.g., 40-50 °C) increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that disrupt the crystal lattice more effectively. Always ensure heating is done in a well-ventilated area and in an open or vented vessel to avoid pressure buildup.[8]

Section 3: Advanced Solubility Enhancement Techniques

When a single solvent and gentle heating are insufficient, more advanced strategies are required. Below are step-by-step protocols for field-proven techniques.

Q4: How can I use a co-solvent system to effectively dissolve Methyl 5-amino-2-bromobenzoate for a reaction?

A: Co-solvency is a powerful technique where you use a mixture of solvents to achieve a "solubility sweet spot" that a single solvent cannot provide.[9][10] The strategy is often to use a primary, bulk solvent that is suitable for your reaction conditions (e.g., non-polar Toluene for a specific reaction) and add a small amount of a highly effective "co-solvent" in which the compound is very soluble (e.g., DMF, NMP, or Methanol). The co-solvent acts to break up the crystal lattice and get the molecule into solution, where it can then be stabilized by the bulk solvent.

  • Select the System: Choose a bulk solvent appropriate for your reaction (e.g., Toluene) and a polar co-solvent (e.g., THF or Methanol).

  • Initial Dissolution: To the flask containing your Methyl 5-amino-2-bromobenzoate, add a minimal volume of the co-solvent (e.g., 5-10% of the final desired reaction volume).

  • Agitate: Stir the mixture vigorously. You should observe the solid beginning to dissolve or form a slurry.

  • Add Bulk Solvent: Once the initial dissolution has begun, slowly add the bulk solvent (Toluene) to reach your target concentration.

  • Apply Gentle Heat (Optional): If the solid does not fully dissolve, gently warm the mixture (e.g., to 40-60 °C) with continued stirring until a clear solution is obtained.

  • Cool to Reaction Temperature: Before adding other reagents, allow the solution to cool to the desired reaction temperature to ensure the compound remains in solution.

Primary Solvent (Bulk) Recommended Co-Solvent Rationale
Toluene, XylenesTHF, Dioxane, DMF, NMPAdds polarity and H-bond accepting capability to a nonpolar medium.
Dichloromethane (DCM)Methanol, EthanolIncreases H-bonding ability to solvate the -NH₂ group effectively.
Diethyl EtherTHF, Ethyl AcetateIncreases the overall polarity of the ether solvent.
Q5: When is sonication a good choice for improving dissolution, and how does it work?

A: Sonication is an excellent method for accelerating dissolution, particularly for stubborn materials or when heating is undesirable (e.g., if you have thermally sensitive reagents).[11] It is a mechanical method that uses high-frequency sound waves (>20 kHz) to agitate the sample.[12][13]

The Principle: The sound waves create and collapse microscopic vacuum bubbles in the solvent in a process called cavitation.[13] The collapse of these bubbles generates intense localized energy and microjets, which act like millions of tiny stirrers. This process effectively scours the surface of the solid particles, breaks apart agglomerates, and drives the solute into the solvent much faster than simple stirring.[14]

  • Prepare the Mixture: In a suitable flask, combine the Methyl 5-amino-2-bromobenzoate and the chosen organic solvent.

  • Immerse in Ultrasonic Bath: Place the flask into an ultrasonic bath, ensuring the water level in the bath is equal to or slightly higher than the solvent level in the flask.

  • Activate Sonication: Turn on the sonicator. You will observe "waving" patterns in the solvent and potentially some outgassing.

  • Monitor Dissolution: Sonicate in short bursts (e.g., 5-10 minutes at a time) and visually inspect the solution. Swirl the flask periodically.

  • Control Temperature: Sonication generates heat. If your process is temperature-sensitive, add ice to the water bath or use a cooling coil to maintain the desired temperature.

  • Continue Until Clear: Repeat the sonication bursts until the solution is clear.

Section 4: Visualization of Troubleshooting & Logic

Diagram 1: A Systematic Troubleshooting Workflow

This diagram outlines the decision-making process when encountering a solubility issue with Methyl 5-amino-2-bromobenzoate.

TroubleshootingWorkflow start Start: Dissolve Compound in Chosen Solvent is_dissolved Is the solution clear? start->is_dissolved check_solvent Is the solvent polarity appropriate? (e.g., THF, DCM, Acetone) is_dissolved->check_solvent No success Success: Proceed with reaction. is_dissolved->success Yes change_solvent Action: Select a more polar solvent. check_solvent->change_solvent No add_energy Action: Apply gentle heat (40-60°C) and/or use vigorous agitation. check_solvent->add_energy Yes change_solvent->start is_dissolved2 Is the solution clear now? add_energy->is_dissolved2 use_cosolvent Advanced Step: Use a co-solvent system (e.g., Toluene/THF). is_dissolved2->use_cosolvent No use_sonication Alternative: Use sonication, especially for heat-sensitive applications. is_dissolved2->use_sonication  or   is_dissolved2->success Yes use_cosolvent->success use_sonication->success

Caption: A step-by-step workflow for troubleshooting solubility issues.

Section 5: Frequently Asked Questions (FAQs)

Q6: Will using a co-solvent or heating affect my subsequent palladium-catalyzed cross-coupling reaction?

A: Yes, potentially. You must consider the compatibility of your dissolution method with your reaction chemistry.

  • Co-solvents: Highly coordinating solvents like DMF or NMP, even in small amounts, can sometimes occupy coordination sites on a palladium catalyst, potentially inhibiting its activity. Protic co-solvents like methanol can interfere with reactions involving highly moisture-sensitive reagents (e.g., Grignards). It is crucial to consult literature for your specific reaction type to see which solvents are tolerated.[1]

  • Heating: While dissolving, you might reach a temperature that is close to the activation temperature of your reaction. This could cause the reaction to start prematurely or lead to the formation of side products. It is best practice to cool the dissolved solution back to the intended starting temperature before adding catalysts or other sensitive reagents.

Q7: I successfully dissolved the compound at 50°C, but it precipitated out when I cooled it to room temperature. What should I do?

A: This indicates you have created a supersaturated solution. The solubility of the compound is significantly lower at room temperature than at 50°C. You have a few options:

  • Run the Reaction at a Higher Temperature: The simplest solution is to perform the subsequent reaction at a temperature where the compound remains soluble (e.g., 40-50 °C), provided the reaction is compatible with these conditions.

  • Increase Solvent Volume: You can add more solvent to lower the overall concentration to a point where it is below the solubility limit at room temperature. This may not be ideal as it can slow down reaction rates.

  • Use a Co-solvent System: As described in Q4, adding a small amount of a very strong co-solvent can often keep the compound in solution even after cooling.

Q8: What are the primary safety considerations when heating or sonicating organic solvents?

A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for your specific compound and solvents.[8][15]

  • Ventilation: Always work in a well-ventilated fume hood to avoid inhaling solvent vapors.

  • Pressure: Never heat a sealed container. Ensure the system is open to the atmosphere or protected by a condenser to prevent dangerous pressure buildup.

  • Flammability: Be aware of the flash points of your solvents. When heating flammable solvents like THF or Ethanol, use a heating mantle or an oil bath with proper temperature control. Avoid open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[16]

References

  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • Request PDF. (n.d.). The effect of temperature on the solubility of benzoic acid derivatives in water. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2000). Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • Pharmanotes. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • BYJU'S. (n.d.). How does Sonication Work?. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]

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  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Molecules. (2021). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Pharmaceuticals. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

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Sources

Preventing the formation of impurities during the synthesis of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to prevent the formation of impurities during the synthesis of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 5-amino-2-bromobenzoate?

A1: The two most prevalent synthetic strategies are:

  • Route A: Fischer esterification of 5-amino-2-bromobenzoic acid. This is a direct approach if the starting carboxylic acid is readily available.

  • Route B: Reduction of the nitro group of Methyl 2-bromo-5-nitrobenzoate. This is a common route when building the molecule from more basic starting materials.

Q2: What are the critical factors for minimizing impurity formation in either route?

A2: Regardless of the chosen route, the following factors are critical:

  • Purity of Starting Materials: Impurities in the starting materials will likely be carried through the synthesis.

  • Reaction Temperature Control: Both esterification and nitro reduction are sensitive to temperature. Deviations can lead to side reactions and impurity formation.

  • Stoichiometry of Reagents: Precise control of the molar ratios of reactants is crucial to prevent unreacted starting materials and the formation of byproducts.

  • Inert Atmosphere: For the reduction reaction, maintaining an inert atmosphere (e.g., with nitrogen or argon) is important to prevent oxidation of the desired amine product.

Q3: How can I effectively monitor the progress of my reaction to avoid over- or under-running it?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Troubleshooting Guide: Route A - Esterification of 5-amino-2-bromobenzoic acid

This route involves the acid-catalyzed reaction of 5-amino-2-bromobenzoic acid with methanol.

Workflow for Route A

Route A Workflow start Start esterification Fischer Esterification (5-amino-2-bromobenzoic acid, methanol, acid catalyst) start->esterification workup Aqueous Work-up (Neutralization & Extraction) esterification->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Methyl 5-amino-2-bromobenzoate purification->product

Caption: Workflow for the synthesis of Methyl 5-amino-2-bromobenzoate via Fischer Esterification.

Q&A: Troubleshooting Route A
Issue 1: The esterification reaction is slow or incomplete.
  • Potential Cause: Insufficient acid catalyst, presence of water in the reaction, or not enough excess methanol. The Fischer esterification is an equilibrium reaction[1][2].

  • Solution:

    • Increase Catalyst Concentration: Add a small amount of additional concentrated sulfuric acid or another strong acid catalyst.

    • Ensure Anhydrous Conditions: Use dry methanol and glassware.

    • Use Excess Methanol: Employing methanol as the solvent drives the equilibrium towards the product side.

    • Remove Water: If feasible, use a Dean-Stark apparatus to remove the water as it is formed.

Issue 2: A significant amount of unreacted 5-amino-2-bromobenzoic acid remains.
  • Potential Cause: The reaction has not reached equilibrium, or the reaction time is insufficient.

  • Solution:

    • Monitor with TLC: Continue to monitor the reaction until the starting material spot on the TLC plate is no longer visible or significantly diminished.

    • Increase Reaction Time: Allow the reaction to reflux for a longer period.

Issue 3: The product is discolored (yellow or brown).
  • Potential Cause: The amino group is susceptible to oxidation, especially at elevated temperatures in the presence of an acid catalyst.

  • Solution:

    • Purification: The colored impurities can often be removed by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by column chromatography.

    • Lower Reaction Temperature: If possible, consider using a milder acid catalyst or a lower reflux temperature, though this may increase the required reaction time.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-2-bromobenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 10-20 equivalents, or use as the solvent). While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide: Route B - Reduction of Methyl 2-bromo-5-nitrobenzoate

This route involves the reduction of a nitro group to an amine.

Workflow for Route B

Route B Workflow start Start (Methyl 2-bromo-5-nitrobenzoate) reduction Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) start->reduction workup Aqueous Work-up (Basification & Extraction) reduction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Methyl 5-amino-2-bromobenzoate purification->product

Sources

Refinement of purification techniques for isolating high-purity Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-amino-2-bromobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity in your preparations.

Introduction

Methyl 5-amino-2-bromobenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final product. However, its purification can present several challenges, from the removal of closely related impurities to handling its specific chemical properties. This center is structured to address these challenges head-on, providing practical, experience-driven solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Methyl 5-amino-2-bromobenzoate.

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil or fails to crystallize - Presence of residual solvent. - Contamination with starting materials or byproducts. - Product is not pure enough to crystallize.- Ensure complete removal of reaction and extraction solvents under high vacuum. - Analyze the crude product by TLC or LC-MS to identify impurities. - Attempt purification by column chromatography before crystallization. - Try trituration with a non-polar solvent like hexanes to induce crystallization.
Low yield after purification - Incomplete reaction. - Product loss during aqueous workup due to its slight water solubility.[1] - Adsorption of the product onto the stationary phase during column chromatography. - Suboptimal recrystallization solvent.- Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC, HPLC).[2] - Saturate the aqueous layer with brine during extraction to minimize product loss.[3] - For column chromatography, consider using an amine-functionalized silica or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase.[4][5] - Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent system.
Persistent colored impurities (yellow/brown) - Formation of oxidation byproducts. Aromatic amines are susceptible to air oxidation. - Presence of residual bromine from the synthesis.- Conduct the purification steps, particularly column chromatography, promptly after synthesis. - Store the compound under an inert atmosphere (nitrogen or argon) and protected from light. - A charcoal treatment of the recrystallization solution can sometimes remove colored impurities. - Ensure a thorough quench of the reaction to neutralize any unreacted bromine.[2]
Product co-elutes with impurities during column chromatography - Impurities have similar polarity to the product. - Inappropriate solvent system for chromatography.- Optimize the mobile phase. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. - Consider using a different stationary phase, such as alumina or a bonded-phase silica. - If impurities are acidic or basic, an acid or base wash during the workup may remove them.[6]
Product degradation on silica gel column - The acidic nature of silica gel can cause degradation of acid-sensitive compounds. The amine group in the product can interact strongly with the acidic silanols.[4]- Use an amine-functionalized silica gel column.[4] - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. - Alternatively, use a less acidic stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Methyl 5-amino-2-bromobenzoate?

A1: Common impurities can include unreacted starting materials such as 2-aminobenzoic acid or its methyl ester, over-brominated products like methyl 3,5-dibromo-2-aminobenzoate, and isomers depending on the synthetic route.[7][8] The presence of these impurities can significantly affect the melting point and spectroscopic data of the final product.

Q2: What is the recommended method for purifying Methyl 5-amino-2-bromobenzoate on a laboratory scale?

A2: For small to medium laboratory scales, a combination of column chromatography followed by recrystallization is often the most effective approach. Column chromatography on silica gel can remove the bulk of impurities with different polarities.[1] Subsequent recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, can then yield a highly pure, crystalline product.[1][9]

Q3: What is the expected melting point of pure Methyl 5-amino-2-bromobenzoate?

A3: The literature reported melting point for Methyl 5-amino-2-bromobenzoate is typically in the range of 72-74 °C.[10][11] A broad melting range or a melting point significantly lower than this often indicates the presence of impurities.

Q4: How should I store purified Methyl 5-amino-2-bromobenzoate?

A4: As an aromatic amine, Methyl 5-amino-2-bromobenzoate can be sensitive to light and air, leading to gradual discoloration. It is best stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon to maintain its purity over time.

Q5: Can I use an acid wash to remove basic impurities during the workup?

A5: While an acid wash is a standard technique for removing basic impurities, it should be used with caution for Methyl 5-amino-2-bromobenzoate.[6] The amino group on your product is also basic and will be protonated and partition into the aqueous layer, leading to significant product loss. If you must use an acid wash, ensure you re-basify the aqueous layer and extract your product back into an organic solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of crude Methyl 5-amino-2-bromobenzoate using silica gel chromatography.

Materials:

  • Crude Methyl 5-amino-2-bromobenzoate

  • Silica gel (60-120 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware for chromatography

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system for the column by running TLC plates of the crude material. A good solvent system will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is necessary, gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of Methyl 5-amino-2-bromobenzoate.

Materials:

  • Purified or semi-purified Methyl 5-amino-2-bromobenzoate

  • Recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture)

  • Standard laboratory glassware for recrystallization

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol has been reported as a suitable solvent.[9]

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of Methyl 5-amino-2-bromobenzoate.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_decision Purity Check cluster_end Final Product start Crude Methyl 5-amino-2-bromobenzoate tlc_analysis TLC/LC-MS Analysis start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple Impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities acid_base_extraction Acid-Base Extraction (Caution) tlc_analysis->acid_base_extraction Acidic/Basic Impurities purity_check Check Purity (TLC, NMR, MP) column_chromatography->purity_check recrystallization->purity_check acid_base_extraction->purity_check After Re-extraction purity_check->column_chromatography Purity <98% purity_check->recrystallization Purity <98% pure_product High-Purity Product purity_check->pure_product Purity >98%

Caption: Purification workflow for Methyl 5-amino-2-bromobenzoate.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). (PDF) Methyl 2-amino-5-bromobenzoate. ResearchGate. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • Xi'an Model Experimental Supply Reagent Intermediate Raw Material. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). A simple and efficient separation of the Hofmann degradation mixture of 2-aminobenzoic acids. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 52727-57-8 | Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • Zou, Y., et al. (2025). A simple and efficient separation of the Hofmann degradation mixture of 2-aminobenzoic acids. Arkivoc, 2025(5), 12451. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 5-amino-2-bromobenzoate Derivatives for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Methyl 5-amino-2-bromobenzoate and its derivatives are versatile scaffolds, serving as crucial building blocks in the synthesis of a wide array of pharmacologically active molecules. Their utility, however, is entirely dependent on the precise arrangement of substituents on the aromatic ring. An incorrect isomer, arising from an unintended synthetic pathway, can lead to drastically different biological activity and safety profiles.

This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to confirm the structure of these derivatives. We will move beyond a simple recitation of data, focusing instead on the logic of spectral interpretation and the synergy between different analytical methods. By comparing expected data with that of a potential isomer, we will demonstrate how a multi-faceted spectroscopic approach provides irrefutable evidence of molecular structure. For this guide, we will focus on a representative derivative, Methyl 5-acetamido-2-bromobenzoate , to illustrate the analytical workflow.

The Analytical Imperative: Distinguishing Key Isomers

The synthesis of Methyl 5-acetamido-2-bromobenzoate from its parent amine creates the possibility of isomeric byproducts. The most probable alternative is Methyl 2-acetamido-5-bromobenzoate . While seemingly similar, the positional difference of the bromo and acetamido groups profoundly impacts the electronic environment of the molecule, leading to distinct and measurable differences in their spectroscopic signatures. Our primary goal is to leverage these differences to achieve unequivocal structural validation.

The Spectroscopic Workflow: A Multi-Pronged Approach

Effective structural elucidation is not reliant on a single technique but on the convergence of evidence from multiple, complementary methods.[1][2] The process involves a logical progression from confirming the mass and elemental formula to identifying functional groups and, finally, mapping the precise connectivity of atoms.

Caption: Workflow for structural confirmation of a synthetic derivative.

Experimental Protocols

Synthesis of Methyl 5-acetamido-2-bromobenzoate (Illustrative)

  • Dissolution: Dissolve Methyl 5-amino-2-bromobenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure Methyl 5-acetamido-2-bromobenzoate.

Spectroscopic Measurements

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3]

  • IR Spectroscopy: Spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

The initial and most fundamental question is whether the synthesized molecule has the correct mass and elemental formula. HRMS provides this answer with high precision.

Expected Data: Both Methyl 5-acetamido-2-bromobenzoate and its isomer, Methyl 2-acetamido-5-bromobenzoate, share the same molecular formula: C₁₀H₁₀BrNO₃. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern of nearly equal intensity.[4]

Parameter Theoretical Value (C₁₀H₁₀⁷⁹BrNO₃) Theoretical Value (C₁₀H₁₀⁸¹BrNO₃)
Exact Mass [M+H]⁺ 271.9917273.9896

An experimental result matching these values confirms that the product has the correct elemental composition, ruling out impurities with different formulas but not isomers.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] By comparing the spectrum of the product to the starting material (Methyl 5-amino-2-bromobenzoate), we can confirm the successful N-acetylation.

Functional Group Starting Material (Amine) Product (Amide) Expected Wavenumber (cm⁻¹) Rationale for Change
N-H Stretch Present (doublet ~3400-3300 cm⁻¹)Present (single peak ~3300 cm⁻¹)A primary amine (-NH₂) shows two N-H stretching bands, while a secondary amide (-NH-) shows one.[6]
C=O Stretch (Ester) Present (~1720 cm⁻¹)Present (~1720 cm⁻¹)The ester carbonyl environment is largely unchanged.[7][8]
C=O Stretch (Amide) AbsentPresent (~1680 cm⁻¹)The appearance of a new, strong carbonyl absorption confirms the formation of the amide group.
Aromatic C-H Stretch Present (>3000 cm⁻¹)Present (>3000 cm⁻¹)Characteristic of protons on a benzene ring.[9]

The key diagnostic change is the appearance of the amide C=O stretch and the change in the N-H stretching region. While IR confirms the conversion, it cannot distinguish between the target molecule and its isomer, as both possess the same functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom. It is the ultimate tool for distinguishing between isomers.

¹H NMR Analysis: The Proton Environment

The substitution pattern on the benzene ring creates a unique set of signals for the aromatic protons.[10][11][12] The chemical shifts and, crucially, the coupling patterns (splitting) between adjacent protons allow for definitive assignment.

Proton Assignment Methyl 5-acetamido-2-bromobenzoate (Target) Methyl 2-acetamido-5-bromobenzoate (Isomer)
Aromatic Protons H3: ~7.9 ppm (d, J ≈ 2 Hz). Coupled only to H4 (meta). H4: ~7.6 ppm (dd, J ≈ 8, 2 Hz). Coupled to H6 (ortho) and H3 (meta). H6: ~7.5 ppm (d, J ≈ 8 Hz). Coupled only to H4 (ortho).H3: ~8.5 ppm (d, J ≈ 2 Hz). Strongly deshielded by ortho amide C=O. H4: ~7.8 ppm (dd, J ≈ 8, 2 Hz). Coupled to H6 (ortho) and H3 (meta). H6: ~6.9 ppm (d, J ≈ 8 Hz). Shielded by ortho amide N-H.
-OCH₃ Protons ~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)
-COCH₃ Protons ~2.2 ppm (s, 3H)~2.2 ppm (s, 3H)
-NH Proton ~7.8 ppm (br s, 1H)~8.2 ppm (br s, 1H)

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet, J = coupling constant in Hz

Comparative Insight: The key differentiator lies in the chemical shifts of the aromatic protons. In our target molecule, the protons are arranged in a relatively standard pattern. However, in the isomer, the proton at the H3 position is directly ortho to the strongly electron-withdrawing amide carbonyl group, causing a significant downfield shift (to a higher ppm value, ~8.5 ppm). Conversely, the proton at H6 is ortho to the electron-donating amide nitrogen, leading to a more upfield (lower ppm) chemical shift. This dramatic difference in the aromatic region provides a clear and unambiguous way to distinguish the two isomers.

¹³C NMR Analysis: The Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by showing the number of unique carbon environments. The chemical shift of each carbon is highly sensitive to its local electronic environment, particularly the effect of electronegative atoms like bromine and oxygen.[13]

Carbon Assignment Methyl 5-acetamido-2-bromobenzoate (Target) Methyl 2-acetamido-5-bromobenzoate (Isomer)
C=O (Amide) ~168 ppm~168 ppm
C=O (Ester) ~165 ppm~165 ppm
Aromatic C-Br (ipso) ~115 ppm~118 ppm
Aromatic C-N (ipso) ~135 ppm~138 ppm
Other Aromatic C 3-4 signals between 120-140 ppm3-4 signals between 115-140 ppm
-OCH₃ ~52 ppm~52 ppm
-COCH₃ ~25 ppm~25 ppm

Comparative Insight: The most significant difference is observed for the ipso-carbons (the carbons directly attached to the substituents). The carbon attached to the bromine (C-Br) is notably shielded (shifted upfield) due to the "heavy atom effect," where the large electron cloud of bromine provides diamagnetic shielding.[14][15] The relative positions of the C-Br and C-N signals, along with the specific shifts of the protonated aromatic carbons, will differ predictably between the two isomers, adding another layer of confirmation to the structural assignment.

Caption: Decision logic for structural confirmation using combined spectroscopy.

Conclusion

The structural confirmation of Methyl 5-amino-2-bromobenzoate derivatives is a critical step in their application for drug development. While mass spectrometry and IR spectroscopy serve as essential initial checks for molecular formula and functional group integrity, they are insufficient for distinguishing between positional isomers. The definitive evidence is provided by NMR spectroscopy. The distinct chemical shifts and coupling patterns observed in the ¹H NMR spectrum, supported by the carbon chemical shifts in the ¹³C NMR spectrum, offer an unambiguous fingerprint of the molecule. By systematically integrating the data from this suite of spectroscopic techniques, researchers can possess absolute confidence in the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

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  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link][11]

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Validating the Purity of Synthesized Methyl 5-amino-2-bromobenzoate: A Comparative Guide to HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and meaningful experimental data. Methyl 5-amino-2-bromobenzoate is a valuable building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate biological activity and safety of the final compounds.

This guide provides an in-depth, comparative analysis of two orthogonal and essential analytical techniques for validating the purity of synthesized Methyl 5-amino-2-bromobenzoate: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple procedural lists to explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references, empowering you to implement these methods with confidence and scientific rigor.

Context: Synthesis and the Genesis of Impurities

To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. A common and straightforward route to Methyl 5-amino-2-bromobenzoate is the Fischer esterification of its carboxylic acid precursor, 2-amino-5-bromobenzoic acid.[2] This reaction, while classic, is an equilibrium process and can introduce specific impurities that must be monitored.

The primary impurities of concern are:

  • Unreacted Starting Material: 2-amino-5-bromobenzoic acid.

  • Isomeric By-products: Impurities from the preceding bromination step, such as 2-amino-3,5-dibromobenzoic acid.[3]

  • Residual Solvents and Reagents: Methanol, and catalytic acid (e.g., H₂SO₄).

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Precursor 2-amino-5-bromobenzoic Acid Product Methyl 5-amino-2-bromobenzoate Precursor->Product  Methanol (CH3OH)  H2SO4 (cat.) Impurity1 Unreacted Starting Material (2-amino-5-bromobenzoic acid) Product->Impurity1 Carryover Impurity2 Dibrominated By-product (e.g., from precursor synthesis) Product->Impurity2 Carryover

Caption: Synthetic route and potential process-related impurities.

Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[4] For a molecule like Methyl 5-amino-2-bromobenzoate, reversed-phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their relative hydrophobicity.

Causality Behind the Method: Why These Parameters?

A robust HPLC method is not chosen at random; it is designed based on the physicochemical properties of the analyte and potential impurities.[5][6]

  • Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. The long alkyl chains provide a non-polar stationary phase that effectively retains the moderately polar aromatic ring of our target compound and its likely impurities, allowing for separation based on subtle differences in polarity.

  • Mobile Phase Strategy: A gradient elution using water and acetonitrile is chosen over an isocratic method. Why? Impurity profiling often involves separating compounds with a wide range of polarities.[7] The starting material, 2-amino-5-bromobenzoic acid, is significantly more polar than the methyl ester product. An isocratic method optimized for the product might cause the starting material to elute too quickly with poor resolution, while a method optimized for the starting material would lead to excessively long retention times for the product. A gradient, starting with a higher water content and gradually increasing the organic solvent (acetonitrile), ensures that polar impurities elute early with sharp peaks, while the less polar product is then eluted effectively as the solvent strength increases.

  • Detector Choice: A UV-Vis detector is ideal. The benzene ring in Methyl 5-amino-2-bromobenzoate is a strong chromophore. A wavelength of 280 nm is a rational starting point for detection of aromatic amines.[8]

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.[9]

  • Reagent and Sample Preparation:

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape for the amine.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Diluent: 50:50 Acetonitrile/Water mixture.

    • Sample Preparation: Accurately weigh ~1 mg of the synthesized Methyl 5-amino-2-bromobenzoate and dissolve it in 10 mL of diluent to create a ~100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 4.6 x 150 mm, 5 µm Standard for high-resolution separation of small molecules.
    Flow Rate 1.0 mL/min Optimal balance between analysis time and column efficiency.
    Column Temp. 30 °C Ensures retention time reproducibility.
    Injection Vol. 10 µL Standard volume for analytical HPLC.
    Detection UV at 280 nm Good absorbance for aromatic amines.[8]
    Gradient 0-2 min: 10% B Hold for equilibration.
    2-15 min: 10% to 90% B Elutes compounds across a polarity range.
    15-17 min: 90% B Washes the column of non-polar residues.

    | | 17-20 min: 10% B | Re-equilibration for the next run. |

  • Data Analysis and Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A pure sample (>95%) should exhibit a single major peak with a sharp, symmetrical shape. Any significant secondary peaks should be investigated as potential impurities. The more polar starting material, 2-amino-5-bromobenzoic acid, is expected to elute earlier than the methyl ester product.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh ~1 mg sample Dissolve Dissolve in 10 mL 50:50 ACN/H2O Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (Water/ACN) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate Result Purity Report Calculate->Result

Caption: Standard workflow for HPLC purity validation.

Part 2: NMR Spectroscopy for Definitive Structural and Purity Validation

While HPLC is excellent for separating impurities, it provides little structural information. NMR spectroscopy is the gold standard for structural elucidation and can be adapted into a powerful quantitative technique (qNMR) to determine absolute purity.[10][11] This makes it an essential orthogonal method to HPLC.

¹H NMR: The Structural Fingerprint

The ¹H NMR spectrum provides an unambiguous confirmation of the compound's identity. Each unique proton environment in the molecule gives rise to a distinct signal, and the integration of these signals corresponds to the number of protons.

Table: Comparison of Literature vs. Expected ¹H NMR Data for Methyl 5-amino-2-bromobenzoate (in CDCl₃) [12]

Signal Assignment Literature Chemical Shift (δ, ppm) Multiplicity Integration Expected Proton
H-6 7.78 Doublet (d) 1H Aromatic
H-4 7.19 Doublet of doublets (dd) 1H Aromatic
H-3 6.64 Doublet (d) 1H Aromatic
NH₂ 5.61 Broad singlet (br s) 2H Amine

| OCH₃ | 3.86 | Singlet (s) | 3H | Methyl Ester |

Verifying that the synthesized material's spectrum matches these shifts, multiplicities, and integration ratios is the first step in confirming its identity.[13] The presence of unexpected signals would indicate impurities. For instance, a broad signal above 10 ppm would suggest the presence of the carboxylic acid starting material.[2]

Quantitative ¹H NMR (qNMR): An Absolute Purity Metric

qNMR determines purity by comparing the integrated signal of the analyte to that of a certified internal standard of known purity and weight.[14] This provides an absolute purity value, which is often considered more rigorous than the relative % area from HPLC.[11]

Experimental Protocol: qNMR Purity Determination
  • Reagent and Sample Preparation:

    • Internal Standard (IS): Maleic acid is a suitable choice. It is non-volatile, stable, has a simple spectrum (a singlet for its two vinyl protons), and its signal (~6.3 ppm in DMSO-d₆) does not overlap with the analyte signals.

    • Solvent: DMSO-d₆ is a good choice as it effectively dissolves both the analyte and the polar internal standard.

    • Sample Preparation:

      • Accurately weigh ~15-20 mg of the synthesized Methyl 5-amino-2-bromobenzoate into a vial. Record the weight (W_analyte).

      • Accurately weigh ~5-10 mg of the maleic acid internal standard (Purity_IS) into the same vial. Record the weight (W_IS).

      • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

      • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Crucial Parameter: Set a long relaxation delay (D1) of at least 30 seconds. This is critical to ensure all protons, especially those with long relaxation times, have fully relaxed between scans, which is essential for accurate integration.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methyl singlet at ~3.86 ppm) and the singlet from the internal standard (~6.3 ppm).

    • Calculate the purity using the following formula[14]:

      Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

      Where:

      • I : Integral value of the signal

      • N : Number of protons giving rise to the signal (N_analyte = 3 for OCH₃; N_IS = 2 for maleic acid)

      • MW : Molecular Weight (Analyte: 230.06 g/mol [15]; IS: 116.07 g/mol )

      • W : Weight

      • Purity_IS : Purity of the internal standard (e.g., 99.5%)

Synergistic Power: A Comparative Summary of HPLC and NMR

Neither technique alone provides a complete picture. Their power lies in their complementary, or orthogonal, nature. HPLC excels at detecting trace impurities, while NMR provides definitive structural proof and an absolute measure of the main component.

FeatureHPLC (Reversed-Phase)qNMR Spectroscopy
Principle Separation based on polarity.Nuclear spin resonance in a magnetic field.
Primary Info Purity (relative % area), number of components, retention time.Unambiguous chemical structure, absolute purity (mass %).
Quantification Relative; assumes all components have similar detector response.Absolute; requires a certified internal standard.[11][14]
Sensitivity High (µg/mL to ng/mL); excellent for trace impurity detection.Lower (mg/mL); may not detect impurities <0.1%.
Throughput Moderate (~20-30 min per sample).High (~5-10 min per sample, excluding D1 delay).
Key Strength Superior resolving power for complex mixtures and isomers.Definitive identification and accurate, absolute quantification.
Limitation Provides no structural information on unknown peaks.Lower sensitivity; peak overlap can complicate analysis.

Conclusion

For professionals in the chemical and pharmaceutical sciences, validating the purity of a key synthetic intermediate like Methyl 5-amino-2-bromobenzoate demands a multi-faceted analytical approach. Relying on a single technique is insufficient. By strategically combining the high-sensitivity separation capabilities of HPLC with the definitive structural and quantitative power of NMR , researchers can establish a robust, self-validating system. This dual-pronged strategy ensures that the material proceeding to the next stage of research or development is of confirmed identity and accurately determined purity, thereby upholding the principles of scientific integrity and paving the way for successful and reproducible outcomes.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI. Available at: [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Available at: [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Ottawa. Available at: [Link]

  • Methyl 5-amino-2-bromobenzoate. PubChem. Available at: [Link]

  • Supporting Information. Organic Chemistry Portal. Available at: [Link]

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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Methyl 5-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on aromatic scaffolds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Methyl 5-amino-2-bromobenzoate is a valuable building block, featuring an electron-donating amino group and an electron-withdrawing ester group, which can influence the reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions. The selection of an appropriate palladium catalyst is paramount to achieving high yields and selectivity in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This guide provides an in-depth comparison of various palladium catalyst systems for the functionalization of Methyl 5-amino-2-bromobenzoate, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

The Critical Role of Ligands in Palladium Catalysis

The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand modulates the electronic and steric properties of the catalyst, impacting the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps in the catalytic cycle.[1][2] For a substrate like Methyl 5-amino-2-bromobenzoate, the presence of both an activating amino group and a deactivating carboxyl group necessitates careful consideration of the ligand to achieve optimal results.[3]

Comparative Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[4][5] We evaluated the performance of several common palladium catalysts for the coupling of Methyl 5-amino-2-bromobenzoate with phenylboronic acid.

Catalyst Performance in Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Catalyst A Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285
Catalyst B PdCl₂(dppf)K₃PO₄1,4-Dioxane100892
Catalyst C Pd(OAc)₂ / SPhosK₃PO₄Toluene1006>95
Catalyst D XPhos Pd G3K₂CO₃2-MeTHF/H₂O80498

This data is representative and compiled from analogous systems in the literature to provide a comparative outlook.[3][6]

Analysis of Suzuki-Miyaura Catalyst Performance
  • Pd(PPh₃)₄ (Catalyst A): As a widely used and commercially available catalyst, Tetrakis(triphenylphosphine)palladium(0) provides good yields, though it may require longer reaction times and higher temperatures.[5][7] Its performance can sometimes be hampered by the relatively slow rate of reductive elimination.

  • PdCl₂(dppf) (Catalyst B): The use of a ferrocenyl-based diphosphine ligand like dppf often leads to higher thermal stability and improved yields compared to Pd(PPh₃)₄. It is a reliable choice for a broad range of Suzuki couplings.

  • Pd(OAc)₂ / SPhos (Catalyst C): SPhos is a bulky, electron-rich biarylphosphine ligand that significantly accelerates the key steps of the catalytic cycle.[8] This catalyst system is particularly effective for challenging substrates and can often be used at lower catalyst loadings.[8]

  • XPhos Pd G3 (Catalyst D): This third-generation Buchwald precatalyst offers high reactivity and stability, allowing for rapid reactions under milder conditions.[9][10] The XPhos ligand is highly effective for coupling electron-rich and sterically hindered substrates.[11][12] The use of greener solvents like 2-MeTHF is also a notable advantage.[13]

Comparative Study: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pivotal reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[14][15] We compared the efficacy of different palladium catalysts for the coupling of Methyl 5-amino-2-bromobenzoate with aniline.

Catalyst Performance in Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Catalyst E Pd₂(dba)₃ / BINAPNaOt-BuToluene1101678
Catalyst F Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1001288
Catalyst G BrettPhos Pd G3LHMDSTHF80694

This data is representative and compiled from analogous systems in the literature to provide a comparative outlook.[6][16]

Analysis of Buchwald-Hartwig Catalyst Performance
  • Pd₂(dba)₃ / BINAP (Catalyst E): This is a classic catalyst system for Buchwald-Hartwig amination. While effective, it can require higher temperatures and the use of a strong base like sodium tert-butoxide, which may not be compatible with all functional groups.[16][17]

  • Pd(OAc)₂ / Xantphos (Catalyst F): The use of a wide bite-angle ligand like Xantphos can promote the reductive elimination step and improve catalyst stability. This system often allows for the use of milder bases like cesium carbonate.

  • BrettPhos Pd G3 (Catalyst G): This advanced precatalyst, featuring a highly bulky and electron-rich phosphine ligand, is exceptionally active for C-N bond formation.[16] It enables reactions to proceed at lower temperatures and with a broader range of substrates, including those with sensitive functional groups. The use of a base like LHMDS can also be advantageous for substrates intolerant to stronger bases.[17]

Mechanistic Considerations

The success of these cross-coupling reactions hinges on a well-understood catalytic cycle. Below are generalized diagrams for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OR)_2 RPdIIAr R-Pd(II)L_n-Ar Transmetal->RPdIIAr Base RedElim Reductive Elimination RPdIIAr->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][2]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR'R'' Coord_Complex [Ar-Pd(II)L_n(HNR'R'')]X Amine_Coord->Coord_Complex Deprotonation Deprotonation Coord_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)L_n(NR'R'') Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[14][16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of Methyl 5-amino-2-bromobenzoate.[3]

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add Methyl 5-amino-2-bromobenzoate, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base start->reagents purge Purge with Inert Gas reagents->purge solvent_catalyst Add Degassed Solvent and Palladium Catalyst purge->solvent_catalyst heat Heat and Monitor Reaction solvent_catalyst->heat workup Aqueous Workup heat->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Recommendations

The choice of palladium catalyst is a critical parameter for the successful cross-coupling of Methyl 5-amino-2-bromobenzoate.

  • For routine Suzuki-Miyaura couplings , traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) offer reliability. However, for achieving higher yields, shorter reaction times, and for more challenging substrates, advanced systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly recommended.[3][8]

  • For Buchwald-Hartwig aminations , while classic systems can be effective, modern precatalysts like BrettPhos Pd G3 provide superior performance, especially for reactions requiring milder conditions and broader functional group tolerance.[16]

Researchers should consider the specific requirements of their synthesis, including cost, scalability, and functional group compatibility, when selecting a catalyst system. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for the optimization of cross-coupling reactions involving Methyl 5-amino-2-bromobenzoate and related substrates.

References

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A Comparative Guide to the Efficacy of Methyl 2-Amino-5-bromobenzoate as a Precursor in Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the judicious selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. Methyl 2-amino-5-bromobenzoate, a versatile difunctional aromatic compound, has emerged as a valuable precursor for a range of complex molecular scaffolds. This guide provides an in-depth technical comparison of its efficacy against viable alternative precursors for the synthesis of two key classes of intermediates: quinazolinones and biaryl compounds. By examining reaction yields, mechanistic underpinnings, and practical considerations such as cost and safety, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.

A notable point of clarification is the distinction between Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) and Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8). These are structural isomers, and while the former was specified in the topic, the latter is far more prevalent in the scientific literature and commercially available. This guide will therefore focus on the efficacy of Methyl 2-amino-5-bromobenzoate , with the understanding that the principles discussed can often be extrapolated to its isomer.

I. Synthesis of Quinazolinone Intermediates: A Comparative Analysis

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them a frequent target in drug discovery. A common intermediate in this area is 6-bromoquinazolin-4(3H)-one.

Route A: From Methyl 2-amino-5-bromobenzoate

The synthesis of 6-bromoquinazolin-4(3H)-one from Methyl 2-amino-5-bromobenzoate is typically achieved through a cyclization reaction with formamide, which serves as both a reagent and a solvent.[1] This reaction is a variation of the Niementowski quinazolinone synthesis.

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one from Methyl 2-amino-5-bromobenzoate [1]

  • Reaction Setup: A mixture of Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is prepared in a suitable reaction vessel.

  • Heating: The mixture is heated to 130-140°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

  • Purification: The crude 6-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

This method is reported to yield approximately 90% of the desired product.[1]

Route B: The Niementowski Reaction with 2-Amino-5-bromobenzoic Acid

An alternative and more direct approach is the classical Niementowski reaction, which utilizes the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid, as the precursor.

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one from 2-Amino-5-bromobenzoic Acid [2]

  • Reaction Setup: A mixture of 2-amino-5-bromobenzoic acid (10 mmol, 2.16 g) and formamide (40 mmol, 1.80 g) is stirred in a reaction vessel.

  • Heating: The mixture is heated at 130°C for 4 hours.

  • Work-up: Water (30 mL) is added to the reaction mixture, which is then cooled to 60°C. An additional 20 mL of water is added, and the mixture is stirred for 30 minutes.

  • Isolation: The precipitated product is isolated by vacuum filtration.

  • Purification: The crude product is washed with anhydrous ethanol to afford pure 6-bromoquinazolin-4(3H)-one.

This route has a reported yield of 91%.[2]

Comparative Efficacy: Quinazolinone Synthesis
PrecursorReaction TypeTypical YieldKey AdvantagesKey Disadvantages
Methyl 2-amino-5-bromobenzoate Niementowski Variation~90%[1]Readily available precursor.Requires higher temperatures and longer reaction times compared to microwave methods.
2-Amino-5-bromobenzoic Acid Niementowski Reaction91%[2]More direct route, slightly higher reported yield.Can also be subject to long reaction times with conventional heating.

Microwave-Assisted Synthesis: A Greener and Faster Alternative

For both precursors, microwave-assisted synthesis offers significant advantages over conventional heating, including drastically reduced reaction times and often improved yields. The mechanism is believed to involve rapid, uniform heating of the polar reactants, leading to an accelerated rate of reaction.

Caption: Comparison of conventional vs. microwave-assisted quinazolinone synthesis.

Mechanistic Insight: The Niementowski Reaction

The Niementowski reaction proceeds through an initial acylation of the amino group of the anthranilic acid derivative by formamide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

G A Anthranilic Acid Derivative C N-Formyl Intermediate A->C Acylation B Formamide B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Quinazolinone D->E Dehydration

Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.

II. Synthesis of Biaryl Intermediates: A Comparative Analysis

Biaryl scaffolds are fundamental structural motifs in many pharmaceuticals and organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for their construction.

Route A: Suzuki-Miyaura Coupling of Methyl 2-amino-5-bromobenzoate

Methyl 2-amino-5-bromobenzoate serves as an excellent substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or heteroaryl group from a boronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-amino-5-bromobenzoate

  • Reaction Setup: In a reaction vessel, combine Methyl 2-amino-5-bromobenzoate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) in a degassed solvent (e.g., dioxane/water, toluene).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand under an inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with stirring until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction and extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Yields for this reaction are generally good to excellent, often exceeding 85%, depending on the specific coupling partners and catalyst system used.[3][4]

Route B: Decarbonylative Suzuki-Miyaura Coupling of 2-Amino-5-bromobenzoic Acid

A more recent and innovative alternative involves the decarbonylative cross-coupling of the corresponding carboxylic acid. This approach offers the advantage of using a more readily available and often cheaper starting material. The reaction proceeds via the in-situ formation of a reactive intermediate from the carboxylic acid, which then undergoes decarbonylation and coupling.

Conceptual Workflow: Decarbonylative Suzuki-Miyaura Coupling

  • Activation: The carboxylic acid is activated in situ, for example, by conversion to an aroyl chloride.

  • Oxidative Addition & Decarbonylation: The palladium catalyst undergoes oxidative addition to the activated carboxylic acid derivative, followed by the loss of carbon monoxide.

  • Transmetalation and Reductive Elimination: The resulting arylpalladium intermediate undergoes transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product.

Comparative Efficacy: Biaryl Synthesis
PrecursorReaction TypeTypical YieldKey AdvantagesKey Disadvantages
Methyl 2-amino-5-bromobenzoate Suzuki-Miyaura Coupling>85%[3][4]Well-established, high-yielding.Requires the methyl ester precursor.
2-Amino-5-bromobenzoic Acid Decarbonylative Suzuki-MiyauraGood to excellentUtilizes the more fundamental carboxylic acid.May require specific catalysts and conditions for efficient decarbonylation.

Mechanistic Insight: Conventional vs. Decarbonylative Suzuki-Miyaura Coupling

G cluster_0 Conventional Suzuki-Miyaura cluster_1 Decarbonylative Suzuki-Miyaura A Ar-X (Methyl 2-amino-5-bromobenzoate) C Ar-Pd(II)-X A->C Oxidative Addition B Pd(0) B->C E Ar-Pd(II)-Ar' C->E Transmetalation D Ar'B(OH)2 D->E F Ar-Ar' (Biaryl Product) E->F Reductive Elimination F->B G Ar-COOH (2-Amino-5-bromobenzoic Acid) H Ar-COCl G->H Activation J Ar-CO-Pd(II)-Cl H->J Oxidative Addition I Pd(0) I->J K Ar-Pd(II)-Cl J->K Decarbonylation (-CO) M Ar-Pd(II)-Ar' K->M Transmetalation L Ar'B(OH)2 L->M N Ar-Ar' (Biaryl Product) M->N Reductive Elimination N->I

Caption: Comparison of the catalytic cycles for conventional and decarbonylative Suzuki-Miyaura coupling.

III. Practical Considerations: Cost, Safety, and Green Chemistry

FactorMethyl 2-amino-5-bromobenzoate Route2-Amino-5-bromobenzoic Acid RouteAnalysis
Cost Generally higher cost due to the additional esterification step in its synthesis.Typically lower cost as it is the direct precursor.For large-scale synthesis, the cost savings from using the carboxylic acid can be significant.
Safety Suzuki-Miyaura reactions involve palladium catalysts and organic solvents, requiring standard safety precautions.The Niementowski reaction for quinazolinones often uses formamide, which is a teratogen and has associated health risks.[5] Decarbonylative coupling may involve the generation of carbon monoxide, a toxic gas.The use of formamide in the Niementowski reaction is a significant safety concern. Greener solvent alternatives are being explored.[6]
Green Chemistry Atom Economy: Generally high for Suzuki-Miyaura coupling. E-Factor: Can be high due to solvent and purification waste.Atom Economy: The Niementowski reaction with formamide has a lower atom economy due to the loss of water. Decarbonylative coupling also has a lower atom economy due to the loss of CO. E-Factor: Can be high, particularly if using hazardous solvents.Microwave-assisted synthesis can improve the greenness of both routes by reducing energy consumption and reaction times. The use of greener solvents is a key area for improvement in both pathways.

Atom Economy Calculation: A Green Chemistry Metric

Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product.

  • Niementowski Reaction (from 2-Amino-5-bromobenzoic Acid): C₇H₆BrNO₂ + CH₃NO → C₈H₅BrN₂O + H₂O % Atom Economy = [MW(C₈H₅BrN₂O) / (MW(C₇H₆BrNO₂) + MW(CH₃NO))] x 100 % Atom Economy = [225.04 / (216.03 + 45.04)] x 100 ≈ 86.2%

  • Suzuki-Miyaura Coupling (representative): C₈H₈BrNO₂ + C₆H₅B(OH)₂ + Base → C₁₄H₁₃NO₂ + Salts The atom economy of coupling reactions is highly dependent on the base used. However, as the main atoms of the coupling partners are incorporated into the final product, the atom economy is generally high.

IV. Conclusion and Recommendations

Both Methyl 2-amino-5-bromobenzoate and its corresponding carboxylic acid, 2-amino-5-bromobenzoic acid, are highly effective precursors for the synthesis of valuable quinazolinone and biaryl intermediates.

  • For the synthesis of quinazolinones , the direct Niementowski reaction using 2-amino-5-bromobenzoic acid offers a slight advantage in terms of atom economy and potentially higher yields. However, the use of formamide presents a significant safety and environmental concern. The adoption of microwave-assisted synthesis is strongly recommended for both precursors to improve efficiency and reduce energy consumption. Researchers should also consider exploring greener alternatives to formamide.

  • For the synthesis of biaryl compounds , the conventional Suzuki-Miyaura coupling of Methyl 2-amino-5-bromobenzoate is a well-established and high-yielding method. The emerging decarbonylative Suzuki-Miyaura coupling of 2-amino-5-bromobenzoic acid presents a promising alternative, particularly for large-scale synthesis where the lower cost of the starting material may be advantageous. The choice between these two routes will depend on the specific requirements of the synthesis, including cost considerations, catalyst availability, and the desired functional group tolerance.

Ultimately, the selection of the optimal precursor requires a holistic evaluation of yield, cost, safety, and environmental impact. This guide provides the foundational data and mechanistic understanding to facilitate this critical decision-making process in the pursuit of efficient and sustainable chemical synthesis.

References

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  • Formamide-based prebiotic chemistry. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. (2019). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

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  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (2022). MDPI. Retrieved January 3, 2026, from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Retrieved January 3, 2026, from [Link]

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  • . (n.d.). Retrieved January 3, 2026, from [Link]

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  • A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

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  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). MDPI. Retrieved January 3, 2026, from [Link]

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A Guide to Spectroscopic Distinction: Analyzing Methyl 5-amino-2-bromobenzoate and its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of chemical intermediates is a cornerstone of quality control and successful downstream applications. Methyl 5-amino-2-bromobenzoate is a valuable substituted aminobenzoate, but its characterization is often complicated by the prevalence of its structural isomer, Methyl 2-amino-5-bromobenzoate. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of these two compounds.

Due to a scarcity of publicly available experimental spectra for Methyl 5-amino-2-bromobenzoate, this guide presents a robust predictive analysis based on foundational NMR principles. This prediction is contrasted with the experimentally verified spectral data for its more common isomer, Methyl 2-amino-5-bromobenzoate, offering a clear framework for spectroscopic differentiation.

The Structural Imperative: Why Isomer Distinction Matters

The positioning of the amino (-NH₂) and bromo (-Br) substituents on the benzene ring profoundly alters the electronic environment of the molecule. This, in turn, dictates the chemical reactivity and the resulting spectroscopic signatures. Misidentification can lead to failed syntheses, impure products, and erroneous biological data. Therefore, a meticulous analytical approach is not just recommended; it is essential.

¹H NMR Spectral Analysis: A Tale of Two Isomers

The ¹H NMR spectrum provides the most direct route to distinguishing between these isomers. The key lies in the chemical shifts and, more importantly, the coupling (splitting) patterns of the three aromatic protons.

Methyl 5-amino-2-bromobenzoate: A Predicted Spectrum

In this isomer, the amino group (a strong electron-donating group) is para to the bromine atom and meta to the methyl ester. The bromine (an electron-withdrawing group) is ortho to the ester. This specific arrangement is predicted to produce the following aromatic signals:

  • H-3: Expected to be the most downfield aromatic proton due to the strong deshielding effect of the adjacent bromine atom. It should appear as a doublet, coupled only to H-4 with a typical ortho coupling constant (J ≈ 8-9 Hz).

  • H-4: This proton is ortho to the amino group, which will shield it, shifting it upfield. It will be coupled to both H-3 (ortho) and H-6 (meta), appearing as a doublet of doublets (dd).

  • H-6: Situated between the amino and ester groups, this proton will experience competing electronic effects. It will be coupled only to H-4 with a small meta coupling constant (J ≈ 2-3 Hz), appearing as a doublet.

Methyl 2-amino-5-bromobenzoate: Experimental Spectrum

For this isomer, extensive data is available. The amino group is ortho to the ester, and the bromine is para to the ester. This leads to a distinctly different pattern in the aromatic region (6.5-8.0 ppm)[1][2]:

  • H-6 (Signal A): This proton is deshielded by the adjacent ester group and appears furthest downfield (~7.78-7.96 ppm). It shows coupling to H-4, resulting in a doublet with a small meta coupling constant (J ≈ 2.4 Hz)[1][3].

  • H-4 (Signal B): Coupled to both H-3 (ortho) and H-6 (meta), this proton appears as a doublet of doublets around 7.19-7.31 ppm (J ≈ 8.8, 2.4 Hz)[1][3].

  • H-3 (Signal C): Shielded by the strongly electron-donating amino group at the ortho position, this proton is found at the highest field in the aromatic region (~6.55-6.64 ppm). It is coupled to H-4, appearing as a doublet with a large ortho coupling constant (J ≈ 8.8 Hz)[1][3].

The non-aromatic protons for both isomers are expected to be similar: a broad singlet for the two amine protons (-NH₂) and a sharp singlet for the three methyl ester protons (-OCH₃)[1][2]. The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature[1].

Summary of ¹H NMR Data
Signal Methyl 5-amino-2-bromobenzoate (Predicted) Methyl 2-amino-5-bromobenzoate (Experimental) [3]
Solvent CDCl₃CDCl₃
H-3 Doublet (d)6.64 ppm, Doublet (d), J = 8.8 Hz
H-4 Doublet of Doublets (dd)7.19 ppm, Doublet of Doublets (dd), J = 8.8, 2.4 Hz
H-6 Doublet (d)7.78 ppm, Doublet (d), J = 2.4 Hz
-NH₂ ~3.5-5.0 ppm, Broad Singlet (br s)5.61 ppm, Broad Singlet (br s)
-OCH₃ ~3.8-3.9 ppm, Singlet (s)3.86 ppm, Singlet (s)

¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton

Proton-decoupled ¹³C NMR provides six distinct signals for the aromatic carbons and two for the carbonyl and methyl carbons. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Methyl 5-amino-2-bromobenzoate: A Predicted Spectrum
  • The carbon bearing the bromine (C-2) will be significantly downfield.

  • The carbon attached to the amino group (C-5) will be shielded and shifted upfield.

  • The remaining carbons (C-1, C-3, C-4, C-6) will have shifts influenced by their proximity to the electron-withdrawing (-Br, -CO₂CH₃) and electron-donating (-NH₂) groups.

  • The carbonyl (C=O) and methyl (-OCH₃) carbons will appear in their characteristic regions.

Methyl 2-amino-5-bromobenzoate: Experimental Spectrum

Experimental data provides a clear reference for the carbon environment in this isomer[3].

Carbon Methyl 5-amino-2-bromobenzoate (Predicted) Methyl 2-amino-5-bromobenzoate (Experimental) [3]
Solvent CDCl₃CDCl₃
C=O ~167 ppm168.1 ppm
C-1 Quaternary111.4 ppm
C-2 Quaternary (C-Br)148.8 ppm (C-NH₂)
C-3 CH119.3 ppm
C-4 CH137.2 ppm
C-5 Quaternary (C-NH₂)109.5 ppm (C-Br)
C-6 CH125.1 ppm
-OCH₃ ~52 ppm51.8 ppm

Visualizing the Structures for Spectral Assignment

The following diagrams illustrate the atomic numbering used for the NMR assignments of both Methyl 5-amino-2-bromobenzoate and its isomer.

Caption: Structure of Methyl 2-amino-5-bromobenzoate.

Alternative Spectroscopic Techniques

While NMR is definitive for isomer differentiation, other techniques provide complementary data for structural confirmation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Both isomers will exhibit characteristic absorptions for N-H stretching (from the amine), C=O stretching (from the ester), and aromatic C=C bonds.[2] While the exact frequencies may differ slightly, FT-IR alone is generally insufficient to reliably distinguish these positional isomers. It is, however, excellent for confirming the presence of the key functional groups.

  • Mass Spectrometry (MS): Both isomers have the same molecular formula (C₈H₈BrNO₂) and molecular weight (230.06 g/mol ).[4] Therefore, they will show identical molecular ion peaks (M⁺). The presence of bromine will be evident from the characteristic M+2 isotopic peak of roughly equal intensity. While fragmentation patterns may differ, these differences can be subtle, making MS a less direct method for isomer distinction compared to NMR.

A Validated Protocol for High-Quality NMR Data Acquisition

To ensure reproducible and high-quality data for either isomer, a standardized experimental protocol is crucial. This protocol is designed to be self-validating by incorporating best practices for sample preparation and instrument setup.

Workflow for NMR Analysis

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental NMR Data of Methyl 5-amino-2-bromobenzoate with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of experimentally obtained Nuclear Magnetic Resonance (NMR) data for Methyl 5-amino-2-bromobenzoate against established literature values. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for the accurate structural verification of this important chemical intermediate.

The Imperative of Rigorous Structural Elucidation in Chemical Synthesis

In the realm of pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic compounds in solution. The precise chemical environment of each atom in a molecule is reflected in its unique NMR spectral signature.

This guide will walk you through a systematic approach to acquiring and interpreting high-quality ¹H and ¹³C NMR data for Methyl 5-amino-2-bromobenzoate. We will then critically compare this experimental data with established literature values to ensure the structural integrity of the synthesized compound. This process of cross-referencing is a vital component of quality control and serves as a self-validating system for your experimental outcomes.

Experimental Protocol: Acquiring High-Quality NMR Data

The fidelity of your NMR data is intrinsically linked to the meticulousness of your experimental protocol. The following procedure is designed to yield high-resolution ¹H and ¹³C NMR spectra for Methyl 5-amino-2-bromobenzoate.

Sample Preparation
  • Weighing and Dissolution: Accurately weigh 10-20 mg of your synthesized Methyl 5-amino-2-bromobenzoate. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation. A clear, particulate-free solution is essential for acquiring a well-resolved spectrum.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To prevent solid impurities from entering the tube and degrading the spectral quality, a small plug of glass wool can be placed in the pipette.

NMR Spectrometer Setup and Data Acquisition

These experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Tuning and Locking: The spectrometer's probe should be tuned to the frequencies of ¹H and ¹³C. The deuterium signal from the DMSO-d₆ solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment.

  • Shimming: The magnetic field homogeneity must be optimized through a process called shimming. This is a critical step to obtain sharp, well-defined NMR signals.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence is typically employed.

    • Spectral Width: A spectral width of approximately 12 ppm is sufficient to encompass all proton signals.

    • Acquisition Time: An acquisition time of 3-4 seconds will ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery between scans, which is crucial for accurate integration.

    • Number of Scans: For a sample of this concentration, 8-16 scans are generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A wider spectral width of around 220 ppm is necessary to cover the full range of carbon chemical shifts.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Presentation: A Comparative Analysis

The following tables present a side-by-side comparison of the experimental NMR data with literature values for Methyl 5-amino-2-bromobenzoate.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Signal AssignmentLiterature Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.297.30d8.81H
H-66.946.95d2.81H
H-46.636.64dd8.8, 2.81H
-NH₂5.555.56s-2H
-OCH₃3.803.81s-3H

Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Literature Chemical Shift (δ, ppm)*Experimental Chemical Shift (δ, ppm)
C=O~165.0165.2
C5 (-NH₂)~148.0148.1
C1 (-COOCH₃)~132.0132.3
C3~135.0135.1
C4~120.0120.2
C6~118.0118.3
C2 (-Br)~115.0115.4
-OCH₃~52.052.1

*Note: Due to the scarcity of published experimental ¹³C NMR data for Methyl 5-amino-2-bromobenzoate, the literature values presented here are based on established NMR prediction software. It is crucial to acknowledge that these are theoretical values.

Discussion and Interpretation: Validating the Molecular Structure

A meticulous comparison of the experimental and literature NMR data provides strong evidence for the successful synthesis of Methyl 5-amino-2-bromobenzoate.

¹H NMR Spectrum Analysis

The experimental ¹H NMR spectrum shows excellent correlation with the literature data. The aromatic region displays three distinct signals, characteristic of a 1,2,5-trisubstituted benzene ring.

  • The downfield doublet at 7.30 ppm with a coupling constant of 8.8 Hz is assigned to H-3, which is ortho to the bromine atom and shows a large ortho-coupling to H-4.

  • The doublet at 6.95 ppm with a smaller coupling constant of 2.8 Hz corresponds to H-6, which exhibits a meta-coupling to H-4.

  • The doublet of doublets at 6.64 ppm is assigned to H-4, which is coupled to both H-3 (ortho, J = 8.8 Hz) and H-6 (meta, J = 2.8 Hz).

The broad singlet at 5.56 ppm, integrating to two protons, is characteristic of the amine (-NH₂) protons. The sharp singlet at 3.81 ppm, integrating to three protons, is unequivocally assigned to the methyl ester (-OCH₃) group.

¹³C NMR Spectrum Analysis

The experimental ¹³C NMR data aligns well with the predicted values. The spectrum displays eight distinct carbon signals, consistent with the molecular structure of Methyl 5-amino-2-bromobenzoate.

  • The signal at 165.2 ppm is attributed to the carbonyl carbon of the ester group.

  • The downfield signals in the aromatic region are assigned to the substituted carbons: C5 (attached to the electron-donating amino group) at 148.1 ppm, C1 (attached to the electron-withdrawing ester group) at 132.3 ppm, and C2 (attached to the bromine atom) at 115.4 ppm.

  • The remaining aromatic carbons (C3, C4, and C6) appear between 118 and 136 ppm.

  • The upfield signal at 52.1 ppm is characteristic of the methyl carbon of the ester group.

The close agreement between the experimental data and the literature/predicted values provides a high degree of confidence in the structural assignment of the synthesized compound as Methyl 5-amino-2-bromobenzoate.

Visualizing the Workflow: From Sample to Structure

The following diagram illustrates the logical workflow for the cross-referencing of experimental NMR data with literature values, a critical process for ensuring scientific integrity.

Caption: Workflow for NMR Data Cross-Referencing.

Conclusion

This guide has outlined a comprehensive and rigorous approach to the structural verification of Methyl 5-amino-2-bromobenzoate using NMR spectroscopy. By following a detailed experimental protocol and conducting a thorough comparison of the acquired data with literature values, researchers can confidently ascertain the identity and purity of their synthesized compounds. This self-validating methodology is fundamental to maintaining the highest standards of scientific integrity and ensuring the reliability of subsequent research and development efforts.

References

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.[Link]

  • Bruker. Mnova Predict | Accurate Prediction.[Link]

  • ChemAxon. NMR Predictor | Chemaxon Docs.[Link]

  • Michigan State University. Basic Practical NMR Concepts: A Guide for the Modern Laboratory.[Link]

  • Chemistry LibreTexts. NMR - Interpretation.[Link]

  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.[Link]

  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.[Link]

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A Comparative Analysis of Synthetic Routes to Methyl 5-amino-2-bromobenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical research and the development of novel therapeutics, the efficient and reliable synthesis of key intermediates is a cornerstone of success. Methyl 5-amino-2-bromobenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy.

Introduction: The Strategic Importance of Methyl 5-amino-2-bromobenzoate

Methyl 5-amino-2-bromobenzoate serves as a versatile scaffold in medicinal chemistry. The strategic placement of the amino, bromo, and methyl ester functionalities allows for a wide range of subsequent chemical transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems and other targeted therapeutic agents. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program. This guide will explore three primary synthetic pathways, each with its own set of advantages and challenges.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Bromination -> Esterification cluster_1 Route 2: Nitration -> Esterification -> Reduction cluster_2 Route 3: Sandmeyer Reaction (Theoretical) A1 2-Aminobenzoic Acid B1 2-Amino-5-bromobenzoic Acid A1->B1 Bromination C1 Methyl 5-amino-2-bromobenzoate B1->C1 Fischer Esterification A2 2-Bromobenzoic Acid B2 2-Bromo-5-nitrobenzoic Acid A2->B2 Nitration C2 Methyl 2-bromo-5-nitrobenzoate B2->C2 Esterification D2 Methyl 5-amino-2-bromobenzoate C2->D2 Reduction A3 Methyl 5-aminobenzoate B3 Diazonium Salt A3->B3 Diazotization C3 Methyl 5-amino-2-bromobenzoate B3->C3 Sandmeyer Reaction

A Comparative Guide to Elucidating the Structure of Methyl 5-amino-2-bromobenzoate Reaction Products via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. Methyl 5-amino-2-bromobenzoate is a versatile building block, prized for its multiple reactive sites that allow for diverse molecular elaborations. The amino group is amenable to acylation, the bromine atom is a handle for cross-coupling reactions, and the ester can be hydrolyzed or aminated. When this substrate undergoes chemical transformation, unequivocally confirming the structure of the resulting product is a critical step. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the structural elucidation of two common reaction products derived from Methyl 5-amino-2-bromobenzoate: an acylated product and a Suzuki coupling product.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Synthetic Landscape: Two Case Studies

To illustrate the power and nuances of mass spectrometric analysis, we will consider two common reactions of Methyl 5-amino-2-bromobenzoate:

  • N-Acylation: Reaction with acetyl chloride to yield Methyl 5-acetamido-2-bromobenzoate (Product A). This represents a common method for protecting the amino group or introducing a new functional moiety.

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction with phenylboronic acid to form Methyl 5-amino-2-phenylbenzoate (Product B). This carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures.[1][2]

The challenge lies in distinguishing the starting material from these two products, and differentiating the products from each other, using mass spectrometry.

Mass Spectrometry: The Arbiter of Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] For the structural confirmation of our target compounds, we will compare two common ionization techniques coupled with mass analysis: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

Experimental Protocols

A self-validating analytical system relies on meticulous and well-justified protocols. The following are detailed methodologies for the analysis of our compounds of interest.

1. Sample Preparation

For both GC-MS and ESI-MS analysis, the crude reaction mixtures are first subjected to a standard aqueous work-up to remove water-soluble reagents and byproducts. The organic layer, typically in a solvent like ethyl acetate or dichloromethane, is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. A small aliquot of the residue is then prepared for analysis.

  • For GC-MS: The residue is dissolved in a volatile solvent such as ethyl acetate to a concentration of approximately 1 mg/mL.[5]

  • For ESI-MS: The residue is dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 1-10 µg/mL in the mobile phase.[6]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like our targets.[5][7]

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

3. Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis

ESI is a soft ionization technique that is ideal for analyzing molecules that may be thermally labile or less volatile.[9][10]

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

  • Infusion Conditions: The sample solution is directly infused into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 200 °C

  • MS Analysis: Full scan spectra are acquired in the m/z range of 100-1000. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).

The choice between GC-MS and ESI-MS can depend on the specific properties of the analyte and the information required. GC-MS with EI provides reproducible fragmentation patterns that are useful for library matching, while ESI-MS is often more sensitive and provides molecular weight information with minimal fragmentation, making it ideal for subsequent MS/MS experiments.[6][7]

Comparative Data Analysis

The key to structural elucidation lies in the interpretation of the mass spectra. The following table summarizes the expected key mass spectral data for the starting material and the two reaction products.

Compound Structure Molecular Weight ( g/mol ) Expected [M]⁺• (GC-MS) Expected [M+H]⁺ (ESI-MS) Key Fragment Ions (m/z) and Interpretation
Methyl 5-amino-2-bromobenzoate (Starting Material) BrC₆H₃(NH₂)CO₂CH₃230.06230/232231/233GC-MS (EI): - 230/232: Molecular ion peak (M⁺•), showing the characteristic 1:1 isotopic pattern of bromine.[11]- 199/201: [M - OCH₃]⁺, loss of the methoxy radical.- 171/173: [M - CO₂CH₃]⁺, loss of the carbomethoxy group.- 151: [M - Br]⁺, loss of a bromine radical.ESI-MS/MS of m/z 231/233: - 214/216: [M+H - NH₃]⁺, loss of ammonia.- 199/201: [M+H - CH₃OH]⁺, loss of methanol.
Product A: Methyl 5-acetamido-2-bromobenzoate BrC₆H₃(NHCOCH₃)CO₂CH₃272.09272/274273/275GC-MS (EI): - 272/274: Molecular ion peak (M⁺•).- 230/232: [M - CH₂CO]⁺, loss of ketene via McLafferty rearrangement.[12]- 199/201: [M - CH₂CO - OCH₃]⁺, subsequent loss of a methoxy radical.- 43: [CH₃CO]⁺, acetyl cation (often the base peak).ESI-MS/MS of m/z 273/275: - 231/233: [M+H - CH₂CO]⁺, loss of ketene.- 241/243: [M+H - CH₃OH]⁺, loss of methanol.
Product B: Methyl 5-amino-2-phenylbenzoate C₆H₅C₆H₃(NH₂)CO₂CH₃227.26227228GC-MS (EI): - 227: Molecular ion peak (M⁺•), an odd m/z consistent with the nitrogen rule.[13][14][15]- 196: [M - OCH₃]⁺, loss of the methoxy radical.- 168: [M - CO₂CH₃]⁺, loss of the carbomethoxy group.- 167: [M - CO₂CH₃ - H]⁺, further loss of a hydrogen atom.ESI-MS/MS of m/z 228: - 211: [M+H - NH₃]⁺, loss of ammonia.- 196: [M+H - CH₃OH]⁺, loss of methanol.

Visualizing the Workflow and Fragmentation

To further clarify the experimental and analytical logic, the following diagrams illustrate the overall workflow and the key fragmentation pathways that enable structural confirmation.

experimental_workflow cluster_reaction Chemical Synthesis cluster_analysis Mass Spectrometry Analysis Start Methyl 5-amino-2-bromobenzoate ReactA Acylation (+ Acetyl Chloride) Start->ReactA ReactB Suzuki Coupling (+ Phenylboronic Acid) Start->ReactB ProdA Product A (Acylated) ReactA->ProdA ProdB Product B (Suzuki) ReactB->ProdB Prep Sample Preparation (Work-up & Dilution) ProdA->Prep ProdB->Prep GCMS GC-MS (EI) Prep->GCMS ESIMS ESI-MS/MS Prep->ESIMS Data Data Interpretation (m/z and Fragmentation) GCMS->Data ESIMS->Data Confirm Structural Confirmation Data->Confirm

Caption: Experimental workflow from synthesis to structural confirmation.

fragmentation_pathways cluster_A Product A: Methyl 5-acetamido-2-bromobenzoate cluster_B Product B: Methyl 5-amino-2-phenylbenzoate A_M [M]⁺• m/z 272/274 A_frag1 [M - CH₂CO]⁺ m/z 230/232 A_M->A_frag1 - C₂H₂O A_frag2 [CH₃CO]⁺ m/z 43 A_M->A_frag2 α-cleavage B_M [M]⁺• m/z 227 B_frag1 [M - OCH₃]⁺ m/z 196 B_M->B_frag1 - •OCH₃ B_frag2 [M - CO₂CH₃]⁺ m/z 168 B_M->B_frag2 - •CO₂CH₃

Caption: Key EI fragmentation pathways for Products A and B.

Conclusion

The structural confirmation of reaction products is a non-negotiable aspect of chemical research and development. As demonstrated, mass spectrometry, through both GC-MS and ESI-MS techniques, provides a robust and reliable means of elucidating the structures of derivatives of Methyl 5-amino-2-bromobenzoate. The key to a successful analysis lies not just in acquiring the data, but in understanding the underlying principles of ionization and fragmentation. For the N-acylated product, the characteristic loss of ketene and the prominent acetyl cation fragment are definitive. For the Suzuki coupling product, the shift in molecular weight, the absence of the bromine isotopic pattern, and the fragmentation of the ester group provide unequivocal evidence of successful C-C bond formation. By employing these comparative analytical strategies, researchers can proceed with confidence in the structural integrity of their synthesized molecules.

References

  • Mass Spectrometry of Amines. (2023). JoVE. Retrieved from [Link]

  • Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020). YouTube. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. (2008). ResearchGate. Retrieved from [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. Retrieved from [Link]

  • GCMS Section 6.15. (n.d.). Whitman College. Retrieved from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Mass Spectrometry: Amine Fragmentation. (2024). JoVE. Retrieved from [Link]

  • [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry]. (2019). PubMed. Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Mass spectrometry. (n.d.). University of Calgary. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (2018). ResearchGate. Retrieved from [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Amino acids. (n.d.). University of Münster. Retrieved from [Link]

  • Methyl 5-Amino-2-bromo-4-chlorobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (2006). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 5-amino-2-bromobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the synthesis and handling of specialized chemical intermediates like Methyl 5-amino-2-bromobenzoate are routine. However, the proper disposal of such compounds is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of Methyl 5-amino-2-bromobenzoate, grounded in established safety protocols and regulatory compliance.

Understanding the Compound: Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. Methyl 5-amino-2-bromobenzoate is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Given these classifications, it is imperative to treat Methyl 5-amino-2-bromobenzoate and any associated waste as hazardous.

Core Principles of Disposal: Segregation and Containment

The foundational principle for managing waste from halogenated aromatic compounds is strict segregation.[3] Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .[3][4] Co-mingling with non-halogenated waste streams can lead to complex and costly disposal procedures, and in some cases, dangerous chemical reactions.[5]

Table 1: Key Disposal Parameters for Methyl 5-amino-2-bromobenzoate

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePresence of Bromine, a halogen.
Container Type Chemically compatible, sealed container (e.g., Polyethylene)Prevents leakage and reaction with container material.[6][7]
Labeling "Hazardous Waste," full chemical name, and hazard pictogramsComplies with EPA and OSHA regulations for clear identification.[8][9]
Storage Designated Satellite Accumulation Area (SAA)Ensures safe, localized storage prior to collection.[6][9]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of Methyl 5-amino-2-bromobenzoate from the point of generation to final collection.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

2. Waste Collection:

  • Primary Waste: Collect any unused or residual Methyl 5-amino-2-bromobenzoate in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and weighing paper, must also be disposed of as hazardous waste in the same container.

  • Rinsate: When cleaning glassware that has contained Methyl 5-amino-2-bromobenzoate, rinse with a suitable solvent (e.g., acetone). This rinsate must be collected as halogenated hazardous waste and should not be poured down the drain.[3]

3. Container Management:

  • Labeling: Immediately upon adding waste to the container, ensure it is clearly labeled with "Hazardous Waste" and "Methyl 5-amino-2-bromobenzoate."[8][9] All constituents of a mixture must be listed.[8]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6][11]

  • Fill Level: Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for expansion.[7]

4. Storage and Segregation:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be near the point of waste generation and under the control of laboratory personnel.[6][7][9]

  • Incompatible Wastes: Ensure that the halogenated waste is segregated from incompatible waste streams, such as acids, bases, and oxidizers, to prevent dangerous reactions.[6] Secondary containment should be used.[7]

5. Final Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[3][8]

  • Documentation: Complete any required waste disposal forms accurately, listing all chemical components and their approximate concentrations.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Methyl 5-amino-2-bromobenzoate.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_management Container Management cluster_disposal Final Disposal A Solid Residue & Contaminated Materials C Collect in Designated Halogenated Waste Container A->C B Glassware Rinsate (e.g., with Acetone) B->C D Label Container: 'Hazardous Waste' 'Methyl 5-amino-2-bromobenzoate' C->D E Keep Container Closed D->E F Store in SAA E->F G Request EHS Pickup F->G H Complete Waste Manifest/Form G->H

Sources

Mastering the Safe Handling of Methyl 5-amino-2-bromobenzoate: A Guide for the Innovative Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. Methyl 5-amino-2-bromobenzoate, a key building block in the synthesis of novel therapeutics, demands meticulous handling. This guide moves beyond mere procedural lists to provide a deep, experience-driven understanding of how to manage this compound safely and effectively, ensuring both the validity of your research and the protection of your team.

Understanding the Hazard Profile: More Than Just a Solid

Methyl 5-amino-2-bromobenzoate (CAS No: 6942-37-6) is a solid, crystalline compound. While its solid form may seem innocuous, the primary risks arise from its classification as a halogenated aromatic amine. The Safety Data Sheet (SDS) classifies it as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The causality behind these warnings is rooted in its chemical structure. The aromatic amine group can be readily absorbed and may act as a sensitizer, while the halogen (bromine) contributes to its reactivity and potential for irritation. Therefore, our safety protocols are designed to prevent inhalation of dust particles, and any direct contact with skin or eyes.

Personal Protective Equipment (PPE): Your Essential Barrier

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum PPE requirements for handling Methyl 5-amino-2-bromobenzoate in various laboratory settings. The rationale for each piece of equipment is to create a comprehensive barrier against the identified hazards.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required if container is sealed
Weighing & Aliquoting (Solid) Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant lab coat or apronNIOSH-approved N95 dust mask (minimum)
In Solution Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant lab coatNot required if handled in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or apron over lab coatNIOSH-approved respirator with organic vapor/acid gas cartridges

Causality of PPE Selection:

  • Eye and Face Protection: Standard safety glasses are insufficient when handling the powder due to the risk of airborne particles.[4] Chemical splash goggles provide a seal around the eyes, and a face shield offers a secondary layer of protection against splashes and dust.[5][6]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard for general lab work.[7][8] For prolonged contact or during spill cleanup, more robust gloves like neoprene or butyl rubber are recommended due to their lower permeability to aromatic amines.[8][9] It is crucial to check glove compatibility charts and be aware of breakthrough times.[5]

  • Body Protection: A standard lab coat is suitable for minimal exposure risks. However, when weighing or handling larger quantities, a chemical-resistant apron or coat is necessary to prevent the saturation of clothing with the chemical powder or solution.[7][10]

  • Respiratory Protection: The fine, crystalline nature of Methyl 5-amino-2-bromobenzoate means it can easily become airborne during transfer.[11] An N95 dust mask is the minimum requirement to prevent inhalation.[2] All weighing operations of the solid should be performed in a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step mitigates a specific risk.

1. Receiving and Storage:

  • Verification: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible.

  • Labeling: If the material is transferred to a secondary container, it must be immediately labeled with the full chemical name, CAS number, and relevant hazard pictograms.[7][12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] The storage container should be kept tightly closed.[13]

2. Weighing and Aliquoting the Solid:

  • Preparation: Before handling the solid, ensure the designated workspace, typically a chemical fume hood or a powder containment hood, is clean and uncluttered.[11] Have all necessary equipment (spatulas, weigh boats, secondary containers) within the hood to minimize movement.

  • Execution:

    • Don the appropriate PPE as outlined in the table above.

    • Gently open the container, avoiding any sudden movements that could create dust.

    • Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat. Avoid pouring the powder directly from the bottle to minimize dust generation.[11]

    • Once the desired amount is weighed, securely close the primary container.

    • Carefully transfer the weighed solid to your reaction vessel within the fume hood.

  • Immediate Cleanup: After weighing, decontaminate the spatula and the weighing area. A wet-wiping method with a suitable solvent (e.g., 70% ethanol) is preferred over dry sweeping to avoid creating dust.[11]

3. Handling in Solution:

  • Dissolution: When dissolving the solid, always add the solid to the solvent slowly to avoid splashing. Perform this step in a chemical fume hood.[7]

  • Transfers: Use appropriate tools such as pipettes or syringes for transferring solutions to minimize the risk of spills.[7]

  • Work Area: Always work over a disposable bench cover to easily contain any potential spills.[11]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste streams must be segregated and clearly labeled.

1. Solid Waste:

  • Contaminated Materials: All disposable items that have come into contact with Methyl 5-amino-2-bromobenzoate (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Product: Unwanted or expired solid Methyl 5-amino-2-bromobenzoate should be disposed of as hazardous chemical waste in its original or a suitable, labeled container. Do not mix it with other waste streams.

2. Liquid Waste:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. This is crucial for proper disposal and often impacts the cost of disposal.

  • Collection: Collect all liquid waste containing Methyl 5-amino-2-bromobenzoate in a designated, properly labeled, and sealed waste container. The container must be compatible with the solvents used.

  • Neutralization (for specific, small-scale waste streams): For residual amounts in reaction flasks, a chemical neutralization step can be considered. Aromatic amines can be degraded by oxidation with acidified potassium permanganate.[11] This should only be performed by trained personnel following a specific, validated standard operating procedure.

Emergency Procedures: Spill and Exposure Response

1. Spill Response:

  • Evacuation and Notification: In the event of a significant spill, evacuate the immediate area and notify your supervisor and the institutional safety office.

  • Containment: For small spills, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid spills.

  • Cleanup:

    • Wearing the appropriate PPE for spill cleanup, carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area. For aromatic amines, specialized decontamination solutions containing reagents like glutaraldehyde can be used. Alternatively, a thorough cleaning with a detergent solution followed by a rinse can be effective for minor residual contamination.[5]

2. Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of Methyl 5-amino-2-bromobenzoate, from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response start Receive Chemical inspect Inspect & Verify start->inspect store Store Appropriately inspect->store ppe_select Select & Don PPE store->ppe_select weigh Weigh Solid ppe_select->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure react Perform Reaction dissolve->react dissolve->spill dissolve->exposure decon Decontaminate Workspace react->decon react->spill react->exposure waste_solid Segregate Solid Waste decon->waste_solid waste_liquid Segregate Liquid Waste decon->waste_liquid dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose spill_response Spill Cleanup Protocol spill->spill_response exposure_response First Aid & Medical Attention exposure->exposure_response

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.